ARSENIC PHOSPHIDE
Description
Properties
CAS No. |
12255-33-3 |
|---|---|
Molecular Formula |
C48H28O30 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Arsenic Monophosphide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Arsenic monophosphide (AsP), a binary pnictogen compound, has garnered interest for its unique electronic and structural properties. This technical guide provides an in-depth overview of the primary synthesis methodologies for arsenic monophosphide, focusing on a high-temperature elemental reaction and a room-temperature N-heterocyclic carbene (NHC) stabilization approach. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a logical workflow for the synthesis and characterization of this material.
High-Temperature Synthesis of Black Arsenic-Phosphorus (b-AsP)
The high-temperature synthesis typically yields crystalline black arsenic-phosphorus (b-AsP), an alloy of arsenic and phosphorus. A prevalent method for this synthesis is a short-way chemical transport reaction, which involves the reaction of elemental arsenic and phosphorus in a sealed, evacuated quartz ampoule, often with the aid of a mineralizer to facilitate crystal growth.
Experimental Protocol: Mineralizer-Assisted Chemical Vapor Transport
This protocol is adapted from methodologies for the synthesis of black phosphorus-arsenic alloys.
Materials:
-
Red phosphorus (high purity)
-
Grey arsenic (high purity)
-
Tin (Sn) powder
-
Tin(IV) iodide (SnI₄)
-
Silica (B1680970) ampoule (e.g., 100 mm length, 8 mm inner diameter)
-
Tube furnace with programmable temperature control
-
Vacuum pump and sealing torch
Procedure:
-
Preparation of the Ampoule: A silica ampoule is thoroughly cleaned and dried.
-
Loading Reactants: The high-purity elemental precursors, red phosphorus and grey arsenic, are weighed and placed inside the ampoule along with the mineralizers, tin and tin(IV) iodide. The molar ratios of the reactants can be varied to tune the composition of the resulting b-AsP alloy.
-
Evacuation and Sealing: The ampoule is connected to a vacuum pump and evacuated to a high vacuum. While under vacuum, the ampoule is sealed using a high-temperature torch.
-
Heating Program: The sealed ampoule is placed in a tube furnace and subjected to a specific heating and cooling program. An example program is as follows:
-
Heat to 650 °C over 8 hours.
-
Hold at 650 °C for 5 hours.
-
Cool to 550 °C over 7.5 hours.
-
Hold at 550 °C for 6 hours.
-
Cool to 500 °C and hold for 8 hours.
-
Finally, cool down to room temperature over 20 hours.
-
-
Product Recovery: Once cooled, the ampoule is carefully opened to recover the crystalline b-AsP product.
Quantitative Data
| Parameter | Value | Reference |
| Maximum Reaction Temperature | 630 - 650 °C | [1][2] |
| Crystal Structure | Orthorhombic | [2] |
| Resulting Composition (example) | AsₓP₁₋ₓ (x = 0 to 0.83) | [2] |
Further characterization would be required to determine the precise yield and purity for a specific synthesis run.
Room-Temperature Synthesis of NHC-Stabilized Arsenic Monophosphide
A more recent and sophisticated approach to synthesizing arsenic monophosphide involves the use of N-heterocyclic carbenes (NHCs) to stabilize the highly reactive AsP moiety at room temperature. This method allows for the isolation of molecular AsP complexes.
Experimental Protocol: Synthesis of [(IMes)AsP(IDipp)]
This protocol describes the synthesis of a specific NHC-stabilized arsenic monophosphide complex.
Reactants and Reagents:
-
(IDipp)PSiMe₃ (IDipp = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene)
-
(IMes)AsCl₃ (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene)
-
Potassium graphite (B72142) (KC₈)
-
Toluene (B28343) (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
Step 1: Synthesis of the Dichloride Precursor [(IMes)As(Cl)P(IDipp)]Cl
-
In an inert atmosphere glovebox, equimolar amounts of (IDipp)PSiMe₃ and (IMes)AsCl₃ are dissolved in anhydrous toluene at room temperature.
-
The reaction mixture is stirred, leading to the formation of the dichloride species [(IMes)As(Cl)P(IDipp)]Cl as an orange solid.
-
The solid product is isolated by filtration and can be purified by washing with appropriate solvents. A reported yield for this step is 79%.
Step 2: Reduction to [(IMes)AsP(IDipp)]
-
The isolated dichloride precursor is dissolved in anhydrous THF.
-
Two equivalents of potassium graphite (KC₈) are added to the solution.
-
The reaction mixture is stirred at room temperature, resulting in the reduction of the dichloride to the neutral AsP complex, [(IMes)AsP(IDipp)].
-
The product is isolated as a dark red solid. A reported yield for this step is 37%.
Quantitative Data
| Parameter | Value |
| Yield of [(IMes)As(Cl)P(IDipp)]Cl | 79% |
| Yield of [(IMes)AsP(IDipp)] | 37% |
| As-P Bond Length in [(IMes)AsP(IDipp)] | 2.3149(8) Å |
Experimental Workflow Diagrams
Caption: Workflow for the high-temperature synthesis of black arsenic-phosphorus.
Caption: Workflow for the NHC-stabilized synthesis of arsenic monophosphide.
Signaling Pathways
To date, there is no scientific literature suggesting the involvement of arsenic monophosphide in biological signaling pathways. Its relevance to the fields of biology and drug development is primarily as a material with potential applications that are yet to be fully explored, rather than as a bioactive molecule that interacts with specific cellular signaling cascades.
Conclusion
This guide has outlined two distinct and reproducible methods for the synthesis of arsenic monophosphide. The high-temperature approach provides a route to crystalline black arsenic-phosphorus alloys with tunable compositions, while the N-heterocyclic carbene-stabilized method offers a sophisticated technique for isolating molecular AsP complexes at room temperature. The provided experimental protocols and quantitative data serve as a foundational resource for researchers interested in the synthesis and exploration of this unique inorganic compound. Further research into the properties and potential applications of arsenic monophosphide is warranted.
References
The Crystalline Landscape of Two-Dimensional Arsenic Phosphide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional (2D) materials have emerged as a frontier in materials science, offering unprecedented properties for a wide range of applications, from next-generation electronics to novel therapeutic platforms. Among these, 2D arsenic phosphide (B1233454) (AsP) has garnered significant attention due to its tunable electronic and optical characteristics, stemming from its rich allotropic diversity. This technical guide provides an in-depth exploration of the crystal structure of 2D AsP, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing its structural variety.
Allotropes of Two-Dimensional AsP
2D AsP exists in several structural allotropes, each possessing distinct geometric and electronic properties. The primary allotropes identified through theoretical and experimental studies include the α, β, γ, δ, and ε phases, as well as layered black arsenic-phosphorus (b-AsP) and blue arsenic-phosphorus (Blue-AsP).[1] These variations arise from different atomic arrangements and bonding configurations between arsenic (As) and phosphorus (P) atoms.
The α-phase, for instance, is a puckered structure akin to black phosphorus and has been shown to branch into three distinct allotropes: α₁, α₂, and α₃.[2][3] The β-phase, on the other hand, exhibits a graphene-like honeycomb structure and is also referred to as blue AsP.[1][4] The γ, δ, and ε phases represent other stable or metastable configurations.[1] Black arsenic-phosphorus is a layered alloy that retains the crystal structure of black phosphorus.[5]
Quantitative Structural and Electronic Properties
The structural and electronic parameters of 2D AsP allotropes are crucial for predicting their behavior in various applications. The following tables summarize the key quantitative data gathered from computational and experimental studies.
Table 1: Structural Parameters of 2D AsP Allotropes
| Allotrope | Space Group | Lattice Parameters (Å) | Reference |
| α-AsP | Pmn2₁ | a = 3.50, b = 4.69 | [6] |
| γ-AsP | Pmn2₁ | a = 3.44, b = 5.65 | [6] |
| α₁-AsP | - | a = 3.47, b = 4.72 | [3] |
| α₃-AsP | - | - | [2][3] |
| β-AsP (Blue AsP) | - | - | [1][4] |
| b-AsP (As₀.₈₃P₀.₁₇) | - | - | [5] |
Note: Data for all allotropes is not consistently available in the literature. "-" indicates data not found in the reviewed sources.
Table 2: Electronic Properties of 2D AsP Allotropes
| Allotrope | Bandgap (eV) | Bandgap Type | Carrier Mobility (cm²V⁻¹s⁻¹) | Reference |
| α-AsP | 1.55 | Direct | - | [7] |
| α₁-AsP | Similar to α-phosphorene | Direct | - | [2][3] |
| α₃-AsP | Similar to α-phosphorene | Direct | ~10,000 (electron) | [2][3] |
| γ-AsP | 1.44 | Indirect | - | [7] |
| Puckered AsP | 0.924 | - | - | |
| Buckled AsP | 1.858 | - | - | [8] |
| b-AsP (As₀.₈₃P₀.₁₇) | 0.15 | - | - | |
| Monolayer b-AsP | 1.54 | Direct | 1977 (electron) | [5] |
| Blue AsP (β-AsP) | - | Indirect | High | [1] |
| I-AsP (Blue-AsP allotrope) | 2.41 | Quasi-direct | ~7.4 x 10⁴ (electron) | [1][9] |
Experimental and Computational Methodologies
The synthesis and characterization of 2D AsP, as well as the theoretical prediction of its properties, rely on sophisticated experimental and computational techniques.
Experimental Synthesis Protocols
The fabrication of 2D AsP has been achieved through various methods, primarily focused on gas-phase transport techniques.
-
Mineralization-Assisted Gas Phase Transport: This method has been successfully employed for the synthesis of 2D puckered AsP compounds.[8]
-
Chemical Vapor Transport (CVT): CVT is a common and effective method for preparing high-quality single crystals of black arsenic-phosphorus (b-AsP).[5] The process typically involves sealing the constituent elements (arsenic and phosphorus) in an evacuated quartz ampoule with a transport agent and placing it in a two-zone furnace to create a temperature gradient that drives the crystal growth.
Computational Methods
First-principles calculations based on Density Functional Theory (DFT) are the primary tools for investigating the structural and electronic properties of 2D AsP.
-
Structural Optimization and Stability: The geometric structures of different AsP allotropes are optimized to find their lowest energy configurations. Phonon dispersion calculations are then performed to confirm the dynamic stability of the predicted structures.[2][3]
-
Electronic Structure Calculations: The electronic band structure and density of states are calculated to determine the bandgap, its nature (direct or indirect), and the effective masses of charge carriers. Hybrid functionals, such as HSE06, are often used to obtain more accurate bandgap values compared to standard functionals like PBE.[7]
-
Carrier Mobility Calculations: The carrier mobility is a key parameter for electronic applications and is often calculated using deformation potential theory.[2][3]
Visualization of Crystal Structures and Workflows
Visualizing the atomic arrangements and the relationships between different allotropes is essential for a comprehensive understanding of 2D AsP.
Crystal Structure Diagrams
Caption: Atomic structure of a puckered 2D AsP monolayer.
Caption: Atomic structure of a buckled (honeycomb) 2D AsP monolayer.
Computational Workflow
Caption: A typical workflow for computational investigation of 2D AsP.
Conclusion
The diverse crystalline structures of two-dimensional arsenic phosphide give rise to a rich spectrum of electronic and optical properties, making it a highly promising material for future technological advancements. This guide has provided a consolidated overview of the known allotropes of 2D AsP, their key structural and electronic parameters, and the methodologies employed for their synthesis and characterization. The continued exploration of this material system, through both experimental and computational efforts, is expected to unveil even more of its potential, paving the way for its integration into novel devices and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Two-dimensional Blue-AsP monolayers with tunable direct band gap and ultrahigh carrier mobility show promising high-performance photovoltaic properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
Unveiling the Electronic Landscape of 2D Arsenic-Phosphorus Compounds: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The advent of two-dimensional (2D) materials has heralded a new era in materials science, with profound implications for electronics, optoelectronics, and beyond. Among these, 2D arsenic-phosphorus (As-P) compounds have emerged as a versatile class of materials, offering a tunable electronic structure and anisotropic properties that are highly sought after for next-generation devices. This technical guide provides an in-depth exploration of the electronic properties of these novel materials, summarizing key quantitative data, detailing experimental methodologies, and visualizing fundamental relationships to facilitate a comprehensive understanding for researchers and professionals in the field.
Electronic Properties of 2D As-P Compounds: A Tabular Overview
The electronic characteristics of 2D As-P compounds are intrinsically linked to their atomic composition and structural phase. Alloying black phosphorus with arsenic allows for a tunable bandgap, making these materials promising for a range of applications, from infrared photodetectors to high-performance field-effect transistors (FETs).[1][2][3] The electronic properties are often anisotropic, particularly in the orthorhombic structures, leading to direction-dependent carrier mobility.[1][4]
Below is a compilation of key electronic properties for various 2D As-P systems, primarily derived from theoretical calculations and experimental measurements.
| Compound/Phase | Structure | Band Gap (eV) | Type | Electron Mobility (cm²V⁻¹s⁻¹) | Hole Mobility (cm²V⁻¹s⁻¹) | Method |
| Black As-P (b-AsₓP₁₋ₓ) | Orthorhombic | 0.15 - 0.3 (Tunable with x)[1][3] | Direct/Indirect | Up to 1977[1] | 307[1] | Experimental/Theoretical |
| b-As₀.₈₃P₀.₁₇ | Orthorhombic | 0.15[1] | - | - | - | Experimental (Infrared Abs.) |
| Monolayer b-AsP | Orthorhombic | 1.54[1] | Direct[1] | > 14,000[5] | - | Theoretical (DFT) |
| α-AsP | Orthorhombic | 1.54[3] | Direct[3] | 14,380[6][7] | - | Theoretical (First-principles) |
| β-AsP | Hexagonal | Indirect[8] | Indirect[8] | - | - | Theoretical (First-principles) |
| Hexagonal As-P | Hexagonal | - | Indirect[4] | Higher than pristine systems[4] | Higher than pristine systems[4] | Theoretical (DFT) |
| Orthorhombic As-P (Type I-III) | Orthorhombic | - | Direct[4] | Anisotropic, higher in x-direction[4] | Anisotropic, higher in x-direction[4] | Theoretical (DFT) |
Note: The properties of 2D As-P compounds can be highly dependent on the number of layers, strain, and the computational methods used for theoretical predictions.
Experimental Protocols for Synthesis and Characterization
The realization of 2D As-P compounds with desired electronic properties hinges on precise synthesis and thorough characterization. Several methods have been employed to produce these materials, each with its own advantages and challenges.
Synthesis Methodologies
-
Chemical Vapor Transport (CVT): High-quality bulk crystals of black arsenic-phosphorus (b-AsP) have been synthesized using the CVT method.[1] This technique typically involves the transport of a solid material in the vapor phase from a hot zone to a cold zone of a sealed ampoule, where it crystallizes. The composition of the resulting alloy can be controlled by the initial stoichiometry of the precursors.
-
Mineralization-Assisted Gas Phase Transport: This method has been successfully used to synthesize 2D b-AsP compound materials.[9] It allows for the growth of crystalline flakes with good quality.
-
Liquid-Phase Exfoliation: This is a common top-down approach to obtain 2D nanosheets from bulk crystals.[1] The bulk material is sonicated in a suitable solvent to overcome the van der Waals forces between the layers, resulting in a dispersion of few-layer to monolayer flakes.
Characterization Techniques
A multi-faceted approach is necessary to fully characterize the structural and electronic properties of 2D As-P compounds.
-
Structural and Morphological Characterization:
-
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, thickness, and atomic structure of the synthesized flakes.[9][10]
-
X-ray Diffraction (XRD): High-resolution XRD (HRXRD) is employed to determine the crystal structure and composition of the b-AsP flakes.[9]
-
-
Chemical and Compositional Analysis:
-
Vibrational and Electronic Properties:
-
Raman Spectroscopy: A non-destructive technique used to identify the crystal structure, number of layers, and quality of the 2D material.[9][10][12]
-
UV-Visible Absorption and Photoluminescence Spectroscopy: These optical techniques are used to determine the band gap and study the electronic band structure.[10]
-
Electrical Characterization: Field-effect transistors (FETs) are fabricated to measure key electronic parameters such as carrier mobility and the ON/OFF ratio.[13] This involves techniques like current-voltage (I-V) measurements.[13]
-
Visualizing Key Relationships and Workflows
To better illustrate the fundamental concepts and experimental processes, the following diagrams have been generated using the DOT language.
The above diagram illustrates the direct relationship between the arsenic content in black arsenic-phosphorus alloys and the resulting band gap. As the mole fraction of arsenic (x) increases, the band gap of the material decreases, offering a powerful method for engineering the electronic properties for specific applications.[1][3]
This workflow diagram outlines the typical experimental procedure for studying 2D As-P compounds, from the initial synthesis of the material to the final characterization of its electronic properties through device fabrication and measurement.
Theoretical Modeling of Electronic Properties
First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in predicting and understanding the electronic properties of 2D As-P compounds.[4][8] These computational studies allow for the exploration of various structures and compositions, providing insights into their stability, band structure, and carrier mobility.[4] Different levels of theory, such as the GW approximation, are often employed to obtain more accurate band gap values compared to standard DFT approaches.[4]
The diagram above illustrates the typical workflow for computational studies of 2D As-P compounds. It begins with defining the atomic structure and composition, followed by DFT calculations to optimize the geometry and determine the electronic and vibrational properties, ultimately yielding key electronic parameters.
Conclusion and Outlook
Two-dimensional arsenic-phosphorus compounds represent a promising platform for fundamental research and the development of novel electronic and optoelectronic devices. Their highly tunable band gaps and anisotropic carrier transport properties offer a rich parameter space for designing materials with tailored functionalities. While significant progress has been made in both theoretical understanding and experimental synthesis, further research is needed to overcome challenges related to large-scale, high-quality material production and to fully exploit their potential in practical applications. The continued synergy between computational modeling and experimental investigation will be crucial in advancing our knowledge and harnessing the full potential of this exciting class of 2D materials.
References
- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First-Principles Studies of the Electronic and Optical Properties of Two-Dimensional Arsenic–Phosphorus (2D As–P) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researching | 2D black arsenic phosphorous [m.researching.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tunable electronic and optoelectronic characteristics of two-dimensional β-AsP monolayer: a first-principles study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. 2D black arsenic phosphorus and its application for anodes of lithium ion batteries - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. hqgraphene.com [hqgraphene.com]
- 12. Characterization of emerging 2D materials after chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dasan.skku.edu [dasan.skku.edu]
A Theoretical and Computational Guide to Arsenic Phosphide (AsP) Monolayers
Executive Summary: Two-dimensional (2D) arsenic phosphide (B1233454) (AsP) has emerged as a highly promising material in nanoscience, bridging the properties of its constituent elements, arsenic and phosphorus. Theoretical studies, predominantly based on first-principles calculations, have been instrumental in predicting and understanding the diverse and tunable properties of AsP monolayers. This guide provides an in-depth overview of the theoretical research into the structural, electronic, mechanical, thermal, and optical properties of various AsP allotropes. It summarizes key quantitative data, details the computational methodologies employed, and visualizes fundamental workflows, serving as a comprehensive resource for researchers in materials science, electronics, and drug development.
Introduction
Following the isolation of graphene, the field of 2D materials has expanded to include other elemental monolayers, particularly those from Group V, such as phosphorene and arsenene. The synthesis of layered black arsenic-phosphorus alloys has spurred significant theoretical interest in their monolayer forms.[1][2] These studies have revealed that by alloying arsenic and phosphorus, it is possible to create stable 2D structures with highly tunable electronic and optical properties, surpassing in some aspects their single-element counterparts.[1] Theoretical investigations have primarily focused on several structural phases, or allotropes, including the puckered black phosphorene-like (α-phase), the buckled blue phosphorene-like (β-phase), and other predicted stable structures.[1][3][4] This guide consolidates the theoretical findings on these promising nanomaterials.
Structural Properties and Stability
The stability and structural characteristics of AsP monolayers are foundational to understanding their properties. Theoretical studies have identified several stable or metastable allotropes. The most commonly studied are the α-AsP (puckered honeycomb), β-AsP (buckled honeycomb), and γ-AsP phases.[3] Their stability is typically assessed computationally through two primary methods: calculation of cohesive energy and phonon dispersion, and confirmation via ab initio molecular dynamics (AIMD) simulations.
-
Phonon Dispersion: The absence of imaginary frequencies in the calculated phonon spectrum across the Brillouin zone is a critical indicator of the material's dynamical stability.[3][4][6][7]
Below is a typical computational workflow for determining the stability of a predicted 2D material.
Table 1: Structural Properties of AsP Monolayers
| Phase | Crystal Structure | a (Å) | b (Å) | Cohesive Energy (eV/atom) | Reference(s) |
| α-AsP | Puckered | 3.41 | 5.31 | - | [3] |
| α₁-AsP | Puckered | 3.47 | 4.72 | - | [7] |
| α₃-AsP | Puckered | 3.47 | 4.72 | - | [7] |
| γ-AsP | - | 3.41 | 5.31 | - | [3] |
| AsP-1 | Puckered | 3.51 | 4.65 | ~3.15 | [5] |
| AsP-2 | Puckered | 3.51 | 4.65 | ~3.15 | [5] |
| AsP-3 | Puckered | 3.51 | 4.65 | ~3.17 | [5] |
| P-AsP₃ | Phosphorene-like | - | - | - | [6] |
| G-AsP₃ | Graphene-like | - | - | - | [6] |
Electronic Properties
The electronic properties of AsP monolayers are their most compelling feature, exhibiting significant diversity and tunability.
-
Band Gap: The band gap of AsP can be tuned over a wide range, from narrow gaps suitable for infrared applications (0.15 eV in As₀.₈₃P₀.₁₇) to wider gaps for visible light applications (2.41 eV in I-AsP).[2][8] The nature of the gap can be direct or indirect depending on the specific allotrope and atomic arrangement.[1][3][6] For instance, α-AsP monolayers can have a direct band gap of around 1.55 eV, while γ-AsP has an indirect gap of 1.44 eV.[3]
-
Carrier Mobility: AsP monolayers are predicted to have exceptionally high and anisotropic carrier mobility.[1] The α₃ phase, for example, is predicted to have an electron mobility of ~10,000 cm² V⁻¹ s⁻¹, an order of magnitude higher than α-phosphorene.[7][9] Some blue phosphorene-like structures are predicted to have even higher mobilities, reaching up to ~7.4 × 10⁴ cm² V⁻¹ s⁻¹.[8]
-
Strain Engineering: The electronic structure of AsP is highly sensitive to mechanical strain. Applying tensile or compressive strain can effectively tune the band gap and even induce transitions between direct and indirect band gaps, offering a powerful method to engineer the material's properties for specific devices.[10][11]
The logical relationship of strain engineering on the band gap is visualized below.
Table 2: Electronic Properties of Selected AsP Monolayers
| Phase | Band Gap (eV) | Type | Electron Mobility (cm²V⁻¹s⁻¹) | Hole Mobility (cm²V⁻¹s⁻¹) | Reference(s) |
| α-AsP | 1.55 (HSE06) | Direct | - | - | [3] |
| γ-AsP | 1.44 (HSE06) | Indirect | - | - | [3] |
| α-AsP/γ-AsP Homojunction | 1.01 (HSE06) | Indirect | - | - | [3] |
| Puckered AsP | 0.924 | - | High (anisotropic) | High (anisotropic) | [1] |
| Buckled AsP | 1.858 | - | - | - | [1] |
| α₃-AsP | ~1.54 | Direct | ~10,000 | - | [7][9] |
| I-AsP (Blue-like) | 2.41 | Quasi-direct | ~74,000 | - | [8] |
| P-AsP₃ | 1.51 | Direct | 212 (armchair) | 367 (armchair) | [6] |
| G-AsP₃ | 2.62 | Indirect | 1412 (isotropic) | 1003 (isotropic) | [6] |
| AsP₃ | 2.28 | Indirect | - | - | [12] |
Note: Calculated band gap values are highly dependent on the computational functional used (e.g., PBE vs. HSE06). HSE06 values are generally considered more accurate.[10]
Mechanical and Thermal Properties
Mechanical Properties: Theoretical studies show that AsP monolayers possess robust and highly anisotropic mechanical properties. The Young's modulus in the zigzag direction is typically much higher than in the armchair direction, indicating greater stiffness along that axis.[10][13] Furthermore, these monolayers can withstand significant tensile strain, with some allotropes predicted to endure strains as high as 58% in the armchair direction.[13]
Table 3: Mechanical Properties of AsP Monolayers
| Property | Zigzag Direction | Armchair Direction | Reference(s) |
| Young's Modulus (N/m) | ~93 | ~27 | [13] |
| Poisson's Ratio | 0.23 | 1.01 | [10] |
| Ideal Strain Limit | 24% | 58% | [13] |
Table 4: Lattice Thermal Conductivity (κ) at 300 K
| Material | κ Zigzag (W/mK) | κ Armchair (W/mK) | Anisotropy (κz/κa) | Reference(s) |
| AsP-1 | 14.2 | 5.46 | 2.61 | [5] |
| AsP-2 | 31.0 | 7.56 | 4.10 | [5] |
| AsP-3 | 14.0 | 4.49 | 3.12 | [5] |
| AsP₃ | 0.55 | 0.36 | 1.53 | [12] |
Optical Properties
The tunable band gaps and strong light-matter interaction make AsP monolayers excellent candidates for optoelectronic and photovoltaic applications.[1][4] Theoretical calculations show that AsP exhibits strong and anisotropic optical absorption.[1][11] For instance, an α-AsP/γ-AsP homojunction is predicted to have a high optical absorption coefficient of 1.6 × 10⁶ cm⁻¹ and a power conversion efficiency (PCE) of over 21% for solar cell applications.[3] Functionalized AsP monolayers also show strong absorption peaks in the visible light region.[1][11]
Computational Methodologies
The theoretical insights into AsP monolayers are primarily derived from a suite of first-principles computational techniques rooted in Density Functional Theory (DFT).
Density Functional Theory (DFT) Calculations
This is the foundational method used for most theoretical studies.
-
Software: The Vienna Ab initio Simulation Package (VASP) is commonly used.[10]
-
Method: The projector augmented-wave (PAW) method is employed to describe the interaction between ion cores and valence electrons.
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is standard for structural relaxations and geometry optimizations.[10] For more accurate electronic band structure and band gap calculations, hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) are required.[3][10]
-
Van der Waals (vdW) Correction: To accurately model the interactions in layered materials, vdW correction schemes (e.g., DFT-D3) are included in the calculations.[3]
-
Parameters: A high plane-wave energy cutoff and a dense k-point mesh are used to ensure calculation convergence.
Stability and Property Analysis Protocols
-
Phonon Calculations: Dynamical stability is confirmed by calculating phonon dispersion curves using Density Functional Perturbation Theory (DFPT).[14]
-
Carrier Mobility: Carrier mobility (μ) is often calculated using the deformation potential (DP) theory. The formula is given by: μ = (2πħ⁴C) / (k_B T m² E_d²) where C is the elastic modulus, m is the effective mass of the carrier, and E_d is the deformation potential constant, all of which are derived from DFT calculations.[6]
-
Optical Properties: To accurately capture optical properties, especially in materials with significant electron-hole interactions, calculations go beyond standard DFT. The GW approximation is used to determine the quasiparticle band gap, and the Bethe-Salpeter equation (BSE) is solved upon the GW results to include excitonic effects.[4][15]
The comprehensive workflow from defining a structure to calculating its various properties is illustrated below.
Potential Applications
Based on their theoretically predicted properties, AsP monolayers are promising for a wide range of applications:
-
High-Performance Electronics: Their high carrier mobility makes them suitable for next-generation field-effect transistors (FETs).[1][2]
-
Optoelectronics and Photonics: The tunable, often direct, band gaps across the infrared and visible spectra make them ideal for photodetectors, LEDs, and other optoelectronic devices.[1][2][3]
-
Photovoltaics: Certain AsP structures and heterojunctions exhibit high optical absorption and power conversion efficiencies, indicating great potential for solar cells.[3][8]
-
Sensors: The high surface-to-volume ratio and reactive surface make 2D AsP a candidate for gas sensing applications.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 3. Computational Design of α-AsP/γ-AsP Vertical Two-Dimensional Homojunction for Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-Principles Studies of the Electronic and Optical Properties of Two-Dimensional Arsenic–Phosphorus (2D As–P) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shuaigroup.net [shuaigroup.net]
- 6. Computational prediction of phosphorene and graphene-like AsP3 monolayers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Two-dimensional Blue-AsP monolayers with tunable direct band gap and ultrahigh carrier mobility show promising high-performance photovoltaic properties - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Thermoelectric Properties of Arsenic Triphosphide (AsP3) Monolayer: A First-Principles Study [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. First-Principles Studies of the Electronic and Optical Properties of Two-Dimensional Arsenic-Phosphorus (2D As-P) Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Arsenic Phosphide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Properties, and Biomedical Applications of a Versatile Binary Phosphide (B1233454) Material.
Introduction
Arsenic Phosphide (AsP) is a binary phosphide material that has garnered significant interest within the scientific community. As a semiconductor, it possesses tunable electronic and optical properties that make it a compelling candidate for a range of applications, from next-generation electronics to novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, with a particular focus on its synthesis, physicochemical properties, and its emerging role in biomedical research and drug development.
Physicochemical Properties of this compound
This compound is a semiconductor whose properties can be finely tuned by varying the arsenic-to-phosphorus ratio.[1] This tunability is a key feature that allows for the engineering of materials with specific electronic and optical characteristics. Black arsenic phosphorus (b-AsP), a layered allotrope, has been the subject of extensive research due to its anisotropic nature and a bandgap that can be modulated from 0.3 eV to 0.15 eV, falling within the long-wavelength infrared regime.[2]
Tabulated Physical and Electronic Properties
The following tables summarize key quantitative data for black arsenic phosphorus (b-AsₓP₁₋ₓ).
| Property | Value | Reference(s) |
| Crystal System | Orthorhombic | [3] |
| Formula Weight (AsP) | 105.895 g/mol | [1] |
| Appearance | Black solid | [4] |
| Density (gray arsenic) | 5.73 g/cm³ | [4] |
Table 1: General Physical Properties of this compound.
| Composition (x in AsₓP₁₋ₓ) | Bandgap (eV) | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) | Lattice Parameter a (Å) | Lattice Parameter b (Å) | Reference(s) |
| 0 (Black Phosphorus) | ~0.3 | ~1,000 | ~10,000 | 3.314 | 4.376 | [2] |
| 0.25 | Tunable | ~10⁴ | - | - | - | [5] |
| 0.5 | ~1.47 (HSE06) | ~10⁴ | - | - | - | [5] |
| 0.83 | ~0.15 | - | - | - | - | [2] |
Table 2: Composition-Dependent Electronic and Structural Properties of Black Arsenic Phosphorus (b-AsₓP₁₋ₓ). Note: Carrier mobility and lattice parameters can vary with the specific crystalline phase and measurement conditions.
Experimental Protocols
Synthesis of Black Arsenic Phosphorus (b-AsP) via Chemical Vapor Transport (CVT)
The Chemical Vapor Transport (CVT) method is a widely used technique for growing high-quality single crystals of b-AsP.[6][7][8] The process involves the transport of a solid material via the gas phase in a sealed and evacuated ampoule, typically made of quartz, subjected to a temperature gradient.
Materials and Equipment:
-
High-purity red phosphorus and gray arsenic powders
-
Transport agent (e.g., SnI₄, I₂)
-
Quartz ampoule
-
Tube furnace with at least two independently controlled temperature zones
-
Vacuum pumping system
-
Balance and sealing equipment for the ampoule
Procedure:
-
Precursor Preparation: Weigh stoichiometric amounts of high-purity red phosphorus and gray arsenic, along with a small amount of the transport agent (e.g., a few milligrams of SnI₄). The total mass of the precursors should be appropriate for the ampoule volume.
-
Ampoule Sealing: Place the precursors at one end of a clean quartz ampoule. Evacuate the ampoule to a high vacuum (e.g., 10⁻⁵ Torr) and seal it using a torch.
-
Crystal Growth: Place the sealed ampoule in a two-zone tube furnace. The end of the ampoule containing the precursors (the source zone) is heated to a higher temperature (T₂), while the empty end (the growth zone) is maintained at a slightly lower temperature (T₁). A typical temperature profile for b-AsP growth is T₂ = 650°C and T₁ = 550°C.
-
Transport and Deposition: At the elevated temperature in the source zone, the precursors react with the transport agent to form volatile gaseous species. These gaseous molecules diffuse to the cooler growth zone, where they decompose, depositing single crystals of b-AsP and releasing the transport agent, which then diffuses back to the source zone to continue the cycle.
-
Cooling and Crystal Retrieval: After a growth period of several days to weeks, the furnace is slowly cooled to room temperature. The ampoule is then carefully opened to retrieve the grown b-AsP crystals.
Characterization of this compound
XRD is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of AsP.[9][10][11]
Procedure:
-
Sample Preparation: A small amount of the synthesized AsP crystal is finely ground into a powder. The powder is then mounted on a sample holder. For thin films, the film on its substrate is directly mounted.
-
Data Acquisition: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The angular range and step size are chosen to capture the relevant diffraction peaks.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystallographic phases present by comparing the peak positions and intensities to a database (e.g., the International Centre for Diffraction Data). The lattice parameters can be calculated from the positions of the diffraction peaks using Bragg's Law. Peak broadening can be used to estimate crystallite size.
Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of a material, providing information about its crystal structure, composition, and strain.[12][13][14]
Procedure:
-
Sample Preparation: A single crystal or thin film of AsP is placed on a microscope slide.
-
Data Acquisition: The sample is positioned under a Raman microscope. A laser of a specific wavelength (e.g., 532 nm) is focused onto the sample. The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. The intensity of the Raman scattered light is recorded as a function of its frequency shift from the incident laser frequency (Raman shift).
-
Data Analysis: The Raman spectrum of AsP will show characteristic peaks corresponding to its vibrational modes. The position, intensity, and width of these peaks can be used to identify the material, determine its crystalline quality, and measure strain. For anisotropic materials like b-AsP, polarization-resolved Raman spectroscopy can be used to determine the crystallographic orientation.
Relevance to Drug Development
While this compound itself is not currently used as a therapeutic, arsenic compounds, most notably arsenic trioxide (ATO), have established roles in cancer therapy.[9][15] The study of these compounds provides a framework for understanding the potential biomedical applications of novel arsenic-containing materials like AsP. The toxicity of arsenic compounds is a significant consideration, and research into nanoparticle-based drug delivery systems aims to enhance efficacy while minimizing side effects.[16][17]
Signaling Pathways Targeted by Arsenic Compounds
Arsenic trioxide has been shown to exert its anticancer effects by modulating several key signaling pathways. Two prominent examples are the Hedgehog and Hippo pathways.
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers.[18][19][20] ATO has been shown to inhibit the Hh pathway by targeting the GLI family of transcription factors.[20]
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[21][22][23][24] Dysregulation of this pathway is often observed in cancer. Arsenic exposure has been shown to impair the Hippo pathway, leading to the activation of the transcriptional co-activator YAP.
Toxicology and Preclinical Studies
The toxicity of arsenic is a major concern for its therapeutic use.[25][26][27] Inorganic arsenic compounds are generally more toxic than organic forms, and the trivalent state (As³⁺) is more toxic than the pentavalent state (As⁵⁺).[25] The toxicity of this compound specifically has not been as extensively studied as that of arsenic trioxide. However, it is expected to exhibit toxicity due to the presence of arsenic.
Recent research has focused on the development of nanoparticle-based drug delivery systems to improve the therapeutic index of arsenic compounds.[16][28] Encapsulating arsenic compounds in nanoparticles can enhance their delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, while reducing systemic toxicity. Preclinical studies using arsenic-containing nanoparticles have shown promising results in various cancer models.
Experimental and Logical Workflows
Workflow for Chemical Vapor Transport (CVT) Synthesis
Logical Relationships of Binary Phosphide Properties
Conclusion
This compound represents a versatile binary phosphide material with significant potential in both materials science and biomedicine. Its tunable electronic and optical properties make it a promising candidate for advanced semiconductor devices. Furthermore, the established anticancer activities of arsenic compounds provide a strong rationale for the exploration of this compound-based nanomaterials in drug development. Future research should focus on refining the synthesis of this compound with precise control over its properties, conducting comprehensive toxicological evaluations, and exploring its efficacy in preclinical cancer models. The continued investigation of this material is poised to unlock new opportunities in both fundamental science and translational medicine.
References
- 1. Arsenic monophosphide - Wikipedia [en.wikipedia.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Arsenic - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A Chemical Transport Method for the Synthesis of Simple and Complex Inorganic Crystals—Survey of Applications and Modeling [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ifpan.edu.pl [ifpan.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. HR-XRD Measurement | Semiconductors | EAG Laboratories [eag.com]
- 11. rigaku.com [rigaku.com]
- 12. researchgate.net [researchgate.net]
- 13. azonano.com [azonano.com]
- 14. worldscientific.com [worldscientific.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in arsenic trioxide encapsulated nanoparticles as drug delivery agents to solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Arsenic antagonizes the Hedgehog pathway by preventing ciliary accumulation and reducing stability of the Gli2 transcriptional effector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. JCI - Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway [jci.org]
- 21. Arsenic impairs stem cell differentiation via the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Arsenic impairs stem cell differentiation via the Hippo signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 24. The hippo-YAP1/HIF-1α pathway mediates arsenic-induced renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Arsenic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 28. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
First-Principles Studies of Arsenic Phosphide: A Technical Guide
For Correspondence: [A technical contact email address]
Abstract
This technical whitepaper provides a comprehensive overview of first-principles studies on arsenic phosphide (B1233454) (AsP), a versatile binary compound with significant potential in next-generation electronic and optoelectronic applications. We delve into the structural, electronic, optical, and thermoelectric properties of various AsP allotropes, with a particular focus on two-dimensional (2D) materials. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the theoretical underpinnings and computational methodologies used to investigate this promising material. Detailed experimental and computational protocols are provided, and key quantitative data are summarized in comparative tables. Furthermore, logical workflows and signaling pathways are visualized using diagrams to facilitate a clear understanding of the research process in this field.
Introduction
Arsenic phosphide (AsP) is a III-V semiconductor compound that has garnered considerable interest for its tunable electronic and optical properties.[1] As a binary phosphide and an interpnictogen, the ratio of arsenic to phosphorus can be varied, allowing for the engineering of its band gap and other material characteristics.[1] First-principles calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for predicting and understanding the fundamental properties of AsP at the atomic level. These computational methods enable the exploration of novel structural phases, the accurate prediction of electronic band structures and optical absorption spectra, and the assessment of material stability without the need for extensive experimental synthesis and characterization.[2] This guide will explore the key findings from first-principles studies of AsP, with a focus on its 2D allotropes which exhibit intriguing properties for nanoelectronic devices.
Structural Properties and Stability of this compound Allotropes
First-principles calculations have been instrumental in predicting and characterizing various structural allotropes of this compound, particularly in its 2D form. The stability of these predicted structures is a critical aspect of theoretical materials science, and it is typically assessed through phonon dispersion calculations, molecular dynamics simulations, and the analysis of cohesive energies and elastic constants.
Two-Dimensional Allotropes
Several 2D allotropes of AsP have been investigated, with the most common being the puckered (α-AsP) and buckled (γ-AsP) monolayers. The α-AsP monolayer adopts an orthorhombic structure, while the γ-AsP monolayer has a hexagonal lattice.[3] The stability of these monolayers has been confirmed through phonon dispersion calculations, which show no imaginary frequencies in the phonon spectrum, indicating dynamical stability.[3]
Another area of interest is the AsP3 monolayer, which has been predicted to have excellent thermoelectric properties.[4]
Quantitative Structural Data
The following table summarizes the calculated structural parameters for various AsP allotropes from different first-principles studies. It is important to note that the exact values can vary depending on the computational methods and parameters used, such as the exchange-correlation functional.
| Allotrope | Lattice Constants (Å) | Reference |
| α-AsP (puckered monolayer) | a = 3.50, b = 4.69 | [3] |
| γ-AsP (buckled monolayer) | a = 3.44, b = 5.65 | [3] |
| AsP3 (monolayer) | a = 6.62 | [4] |
Electronic and Optical Properties
The electronic and optical properties of this compound are at the core of its potential applications in electronics and optoelectronics. First-principles calculations provide detailed insights into the band structure, density of states, and optical absorption characteristics of different AsP allotropes.
Electronic Band Structure
First-principles calculations have shown that the electronic properties of AsP are highly dependent on its structure. For instance, the black AsP monolayer exhibits strong anisotropy in its electronic properties and effective mass.[5] The band gap of AsP can be tuned by applying strain, which can induce direct-to-indirect band gap transitions.[5]
More accurate predictions of the band gap are often achieved by going beyond standard DFT and employing methods like the GW approximation.[6][7]
Optical Properties and Excitonic Effects
To accurately describe the optical properties of materials, it is often necessary to consider excitonic effects, which are the interactions between excited electrons and the holes they leave behind. The Bethe-Salpeter Equation (BSE) formalism, when combined with GW calculations (GW-BSE), is the state-of-the-art method for calculating optical spectra including these effects.[8][9] Studies on 2D AsP have shown that it has a high optical absorption coefficient, on the order of 105 cm-1, making it a promising material for photovoltaic applications.[3]
Quantitative Electronic and Optical Data
The following table presents a summary of the calculated electronic and optical properties for various AsP allotropes.
| Allotrope | Band Gap (eV) - PBE | Band Gap (eV) - HSE06 | Band Gap (eV) - GW | Optical Absorption Peak(s) | Reference |
| α-AsP/γ-AsP homojunction | Indirect | Broad range from UV to IR | [3] | ||
| Black AsP monolayer | Direct | [5] | |||
| Arsenic Monolayer Allotropes | 1.21 - 3.0 | [7] | |||
| AsP3 monolayer | 2.28 (indirect) | [4] |
Thermoelectric and Thermal Properties
The unique electronic and phononic properties of some AsP allotropes make them promising candidates for thermoelectric applications, which involve the conversion of heat energy into electrical energy and vice versa.
Thermoelectric Figure of Merit
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. First-principles calculations combined with the Boltzmann transport equation are used to predict the ZT of materials. For the AsP3 monolayer, a high ZT value of 3.36 at 500 K has been predicted, primarily due to its ultralow thermal conductivity and high Seebeck coefficient.[4]
Lattice Thermal Conductivity
Quantitative Thermoelectric and Thermal Data
The following table summarizes the calculated thermoelectric and thermal properties of AsP allotropes.
| Allotrope | Lattice Thermal Conductivity (W m-1 K-1) at 300K | Seebeck Coefficient (μV K-1) | ZT (at 500K) | Reference |
| AsP3 monolayer (armchair) | 0.36 | up to 2860 (p-type) | 3.36 (p-type) | [4] |
| AsP3 monolayer (zigzag) | 0.55 | [4] | ||
| AsP-1 monolayer (zigzag/armchair) | 10.97 / 4.19 | [10] | ||
| AsP-2 monolayer (zigzag/armchair) | 26.30 / 6.42 | [10] | ||
| AsP-3 monolayer (zigzag/armchair) | 11.50 / 3.69 | [10] |
Experimental and Computational Protocols
This section details the methodologies employed in the first-principles studies of this compound.
Density Functional Theory (DFT) Calculations
DFT is the most common first-principles method used to study AsP. The calculations are typically performed using plane-wave basis sets and pseudopotentials to describe the interaction between valence electrons and the ionic cores.
-
Software Packages: VASP[12][13], Quantum ESPRESSO[14][15], and SIESTA are commonly used.
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is widely used for structural optimization and electronic structure calculations. For more accurate band gap calculations, hybrid functionals like HSE06 are often employed.
-
Plane-Wave Cutoff Energy: A sufficiently high cutoff energy is chosen to ensure convergence of the total energy.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.
-
Convergence Criteria: The self-consistent field (SCF) calculations are iterated until the change in total energy between successive steps is below a certain threshold (e.g., 10-6 eV). Structural optimizations are performed until the forces on each atom are below a specified value (e.g., 0.01 eV/Å).
GW Approximation and Bethe-Salpeter Equation (BSE) Calculations
For accurate prediction of quasiparticle band gaps and optical properties including excitonic effects, many-body perturbation theory methods are employed.
-
GW Calculation: The GW approximation is used to calculate the electron self-energy, which provides a more accurate description of the quasiparticle energies and band gap compared to standard DFT.
-
Bethe-Salpeter Equation (BSE): The BSE is solved to obtain the optical absorption spectrum, which includes the effects of electron-hole interactions (excitons).[8][16] The BSE calculation typically follows a GW calculation.[16]
Phonon and Thermal Conductivity Calculations
The dynamical stability and thermal properties of AsP are investigated through phonon calculations.
-
Methodology: Phonon dispersion curves are calculated using either the finite displacement method or density functional perturbation theory (DFPT).[14][17]
-
Software: Packages like Quantum ESPRESSO's ph.x code are used for DFPT calculations.[14]
Visualized Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the typical workflows and logical relationships in first-principles studies of this compound.
Conclusion
First-principles calculations have proven to be a powerful and indispensable tool for exploring the fundamental properties of this compound. These theoretical studies have not only predicted the existence of novel 2D allotropes with exciting electronic and optical characteristics but have also provided a deep understanding of their stability and potential for various applications. The ability to tune the band gap through alloying and strain engineering, coupled with promising thermoelectric and optical absorption properties, positions AsP as a highly versatile material for future technological advancements. This technical guide has summarized the key findings, presented the essential quantitative data in a structured format, detailed the computational methodologies, and visualized the research workflows to provide a comprehensive resource for researchers in the field. Continued computational exploration, in conjunction with experimental validation, will undoubtedly unlock the full potential of this compound in the years to come.
References
- 1. arxiv.org [arxiv.org]
- 2. First-Principles Studies of the Electronic and Optical Properties of Two-Dimensional Arsenic–Phosphorus (2D As–P) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Design of α-AsP/γ-AsP Vertical Two-Dimensional Homojunction for Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bethe-Salpeter equation - VASP Wiki [vasp.at]
- 9. In Pursuit of 2D Materials for Maximum Optical Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shuaigroup.net [shuaigroup.net]
- 11. Lattice thermal conductivity of monolayer AsP from first-principles molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. INCAR parameter of VASP | Dong Fan's Blog [agrh.github.io]
- 13. INCAR - VASP Wiki [vasp.at]
- 14. Phonon dispersion • Quantum Espresso Tutorial [pranabdas.github.io]
- 15. quantum-espresso.org [quantum-espresso.org]
- 16. Bethe-Salpeter equation for core excitations - VASP Wiki [vasp.at]
- 17. researchgate.net [researchgate.net]
Stability of Two-Dimensional Arsenic Phosphide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Two-dimensional (2D) arsenic phosphide (B1233454) (AsP), a binary compound of arsenic and phosphorus, has emerged as a promising material in nanoelectronics and optoelectronics. Its stability, a critical factor for practical applications, is a subject of intensive research. This technical guide provides a comprehensive overview of the structural, thermodynamic, dynamic, and mechanical stability of various 2D AsP allotropes. We delve into the theoretical and experimental methodologies used to assess its stability, presenting key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and characterization of 2D AsP are provided, alongside visualizations of computational and experimental workflows to facilitate a deeper understanding of the stability analysis process.
Introduction
The exploration of 2D materials beyond graphene has led to the investigation of binary compounds from Group V elements, with arsenic phosphide (AsP) being a notable example.[1] The ability to tune its electronic and optical properties by varying the stoichiometry and structure makes 2D AsP a versatile platform for various applications.[1] However, the long-term stability of these materials under operational conditions is a primary concern that needs to be thoroughly addressed. This guide aims to consolidate the current understanding of the stability of 2D AsP, providing a foundational resource for researchers in the field.
Theoretical Stability Analysis
The stability of 2D AsP is primarily investigated through first-principles calculations based on Density Functional Theory (DFT). These computational methods allow for the prediction of various stability metrics for different structural configurations, or allotropes.
Structural Allotropes
Several 2D allotropes of this compound have been theoretically proposed, analogous to those of phosphorene and arsenene. These include puckered orthorhombic (α-AsP), buckled hexagonal (β-AsP), and other orthorhombic and hexagonal structures.[2][3] The arrangement of As and P atoms within the lattice significantly influences the overall stability of the monolayer.[4]
Thermodynamic Stability
Thermodynamic stability is assessed by calculating the cohesive and formation energies.
-
Cohesive Energy (E_coh): This is the energy required to separate the constituent atoms of the crystal to an infinite distance. A more negative cohesive energy indicates a more stable structure. The cohesive energy is calculated as: E_coh = (E_total - n_As * E_As - n_P * E_P) / (n_As + n_P) where E_total is the total energy of the AsP monolayer, n_As and n_P are the number of arsenic and phosphorus atoms, and E_As and E_P are the energies of isolated arsenic and phosphorus atoms, respectively.
-
Formation Energy (E_form): This determines the stability of the 2D sheet against decomposition into its bulk constituents. A negative formation energy suggests that the formation of the 2D structure is an exothermic process and is therefore favorable.
The cohesive energies of 2D AsP compounds are found to be very close to their pristine counterparts, arsenene and phosphorene, indicating similar thermodynamic stabilities.[2]
Table 1: Calculated Cohesive and Formation Energies for 2D AsP Allotropes
| Allotrope | Structure | Cohesive Energy (eV/atom) | Formation Energy (eV/atom) | Reference |
| α-AsP | Orthorhombic | -4.83 | -0.05 | [3] |
| β-AsP | Hexagonal | -4.80 | -0.02 | [3] |
| Orthorhombic-I | Orthorhombic | -4.85 | Not Reported | [2] |
| Orthorhombic-II | Orthorhombic | -4.84 | Not Reported | [2] |
| Orthorhombic-III | Orthorhombic | -4.82 | Not Reported | [2] |
| Hexagonal | Hexagonal | -4.81 | Not Reported | [2] |
Note: The values presented are from theoretical calculations and may vary depending on the computational methods and parameters used.
Dynamical Stability
Dynamical stability is evaluated by calculating the phonon dispersion spectrum. The presence of any imaginary (negative) frequencies in the phonon spectrum indicates that the structure is dynamically unstable and would spontaneously distort. The absence of such imaginary frequencies across the entire Brillouin zone confirms the dynamical stability of the 2D material.[1] Theoretical studies have shown that several proposed phases of 2D AsP, including hexagonal and orthorhombic structures, are dynamically stable.[2]
Thermal Stability
Thermal stability is investigated using ab initio molecular dynamics (AIMD) simulations.[5] In these simulations, the atoms are given initial velocities corresponding to a certain temperature, and their trajectories are calculated over time. A structure is considered thermally stable at a given temperature if it maintains its structural integrity without significant deformation or bond breaking throughout the simulation.
Mechanical Stability
The mechanical stability of a 2D material is determined by its elastic constants. For a 2D material in the xy-plane, the criteria for mechanical stability are: C_11 > 0, C_22 > 0 C_11 * C_22 - (C_12)^2 > 0 C_66 > 0
These elastic constants can be used to calculate important mechanical properties such as Young's modulus and Poisson's ratio, which describe the material's stiffness and response to strain, respectively.[6]
Table 2: Calculated Elastic Constants and Mechanical Properties of Monolayer AsP
| Allotrope | C_11 (N/m) | C_12 (N/m) | C_22 (N/m) | Young's Modulus (Y_x / Y_y) (N/m) | Poisson's Ratio (ν_xy / ν_yx) | Reference |
| α-AsP | 103.2 | 26.8 | 42.5 | 96.5 / 38.9 | 0.26 / 0.65 | [7] |
| β-AsP | 62.0 | 19.8 | 62.0 | 57.4 / 57.4 | 0.32 / 0.32 | [1] |
| Orthorhombic-I | 110.3 | 31.2 | 45.1 | Not Reported | Not Reported | [2] |
| Orthorhombic-II | 98.7 | 28.9 | 50.4 | Not Reported | Not Reported | [2] |
| Orthorhombic-III | 89.5 | 25.4 | 55.8 | Not Reported | Not Reported | [2] |
| Hexagonal | 68.9 | 22.1 | 68.9 | Not Reported | Not Reported | [2] |
Note: The anisotropic nature of some allotropes leads to different values for properties along the x (armchair) and y (zigzag) directions.
Experimental Protocols
The synthesis and characterization of 2D AsP are crucial for validating theoretical predictions and assessing its real-world stability.
Synthesis Methods
The Chemical Vapor Transport (CVT) method is utilized to grow high-quality single crystals of bulk this compound, which can then be exfoliated.[8]
Protocol:
-
Precursor Preparation: High-purity arsenic and red phosphorus powders are mixed in a desired stoichiometric ratio. A transport agent, such as iodine (I₂), is added to the mixture.[9]
-
Ampoule Sealing: The mixture is sealed in a quartz ampoule under high vacuum.
-
Two-Zone Furnace: The ampoule is placed in a two-zone tube furnace. The source zone, containing the precursors, is heated to a higher temperature (e.g., 650°C), while the growth zone is maintained at a slightly lower temperature (e.g., 600°C).[10]
-
Transport and Deposition: The transport agent reacts with the precursors to form volatile gaseous species at the hot end. These gases diffuse to the colder end, where the reverse reaction occurs, leading to the deposition of AsP crystals.[9]
-
Cooling and Collection: The furnace is slowly cooled to room temperature, and the grown crystals are collected from the growth zone.
Liquid-phase exfoliation is a scalable method for producing 2D nanosheets from bulk crystals.[11]
Protocol:
-
Solvent Selection: A suitable solvent is chosen that has a surface tension matching that of the material to be exfoliated. N-methyl-2-pyrrolidone (NMP) is a commonly used solvent.[12][13]
-
Dispersion: Bulk AsP crystals are ground into a powder and dispersed in the chosen solvent.[14]
-
Sonication: The dispersion is subjected to ultrasonication (either bath or tip sonication) for a specific duration. The ultrasonic waves create cavitation bubbles that help to overcome the van der Waals forces between the layers, exfoliating them into nanosheets.[13][15]
-
Centrifugation: The exfoliated dispersion is then centrifuged at a specific speed to separate the thinner nanosheets (which remain in the supernatant) from the thicker, unexfoliated flakes (which form a sediment).[11]
-
Collection: The supernatant containing the 2D AsP nanosheets is carefully collected.
Characterization Techniques
Raman spectroscopy is a non-destructive technique used to confirm the structure and number of layers of 2D materials.[16] The Raman spectrum of AsP exhibits characteristic peaks corresponding to its vibrational modes. The positions and intensities of these peaks can shift depending on the thickness of the nanosheet and the strain applied.[17]
Procedure:
-
A laser of a specific wavelength (e.g., 532 nm) is focused onto the 2D AsP sample.
-
The scattered light is collected and passed through a spectrometer.
-
The resulting spectrum shows peaks at frequency shifts corresponding to the vibrational modes of the AsP lattice.
Atomic Force Microscopy (AFM) is used to determine the topography and thickness of the exfoliated 2D nanosheets.[18]
Procedure:
-
A dilute dispersion of the 2D AsP nanosheets is drop-casted or spin-coated onto a flat substrate (e.g., SiO₂/Si or mica).[19]
-
The substrate is allowed to dry.
-
An AFM tip is scanned across the surface of the substrate.
-
The vertical movement of the tip is recorded to generate a topographical map of the surface, from which the thickness of the nanosheets can be measured.[20]
Visualization of Workflows
Computational Stability Analysis Workflow
The following diagram illustrates the typical workflow for the computational analysis of 2D material stability.
Caption: Computational workflow for determining the stability of 2D materials.
Experimental Synthesis and Characterization Workflow
This diagram outlines the general experimental procedure for producing and verifying 2D AsP nanosheets.
Caption: Experimental workflow for synthesis and characterization of 2D AsP.
Conclusion
The stability of two-dimensional this compound is a multifaceted issue encompassing thermodynamic, dynamic, thermal, and mechanical aspects. Theoretical calculations have predicted several stable allotropes of 2D AsP, with properties that can be tuned by their structure and stoichiometry. Experimental synthesis, primarily through chemical vapor transport followed by exfoliation or direct liquid-phase exfoliation, has confirmed the existence of these materials. The comprehensive data and protocols presented in this guide serve as a valuable resource for the continued investigation and application of 2D this compound in next-generation technologies. Further research focusing on the long-term environmental stability and the influence of defects on the material's properties will be crucial for its successful integration into practical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Giant negative Poisson's ratio in two-dimensional V-shaped materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ifpan.edu.pl [ifpan.edu.pl]
- 9. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azonano.com [azonano.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2dmaterials.alfa-chemistry.com [2dmaterials.alfa-chemistry.com]
- 17. azonano.com [azonano.com]
- 18. azonano.com [azonano.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. afmworkshop.com [afmworkshop.com]
An In-depth Technical Guide to the Electronic Band Structure of 2D As-P Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional (2D) materials have emerged as a frontier in materials science, offering a platform for novel electronic and optoelectronic applications. Among these, binary compounds of arsenic and phosphorus (As-P) have garnered significant attention. These materials, existing in various structural phases, exhibit a tunable electronic band structure that can be precisely engineered by controlling their stoichiometry and applying strain. This guide provides a comprehensive overview of the electronic properties of 2D As-P compounds, with a focus on their synthesis, experimental characterization, and theoretical modeling. The highly tunable nature of their band gap, coupled with high carrier mobility, makes them promising candidates for next-generation electronic devices, photodetectors, and potentially even in specialized biomedical sensors.[1][2]
Crystalline Structures and Phases
2D As-P compounds can crystallize in several different arrangements, each with distinct electronic properties. The most commonly studied phases are:
-
Black Arsenic-Phosphorus (b-AsₓP₁₋ₓ): This orthorhombic structure is analogous to black phosphorus and is the most prevalent form.[2] The arsenic and phosphorus atoms are randomly distributed within a puckered honeycomb lattice.[1] This phase is particularly noted for its highly tunable band gap, which can be continuously varied by changing the arsenic concentration (x).[3][4]
-
α-AsP: This phase possesses a puckered structure similar to black phosphorus.
-
β-AsP: This phase has a buckled honeycomb lattice, similar to blue phosphorene.
-
γ-AsP: Another distinct structural phase of arsenic phosphide.
The stability and electronic characteristics are intrinsically linked to these structural variations. For instance, α-AsP monolayers are predicted to have a direct band gap, while γ-AsP monolayers exhibit an indirect band gap.[5]
Electronic Properties
The electronic band structure of 2D As-P compounds is their most compelling feature. The ability to tune the band gap over a wide range opens up possibilities for a variety of applications.
Band Gap Engineering
The band gap of 2D As-P alloys, particularly the black arsenic-phosphorus phase, is highly dependent on the As:P ratio. In bulk b-AsₓP₁₋ₓ, the band gap can be tuned from approximately 0.3 eV (pure black phosphorus, x=0) down to about 0.15 eV for an arsenic concentration of x=0.83.[2][4] This tuning allows for the design of materials with specific optical absorption and emission properties, particularly in the infrared spectrum.[3] Theoretical calculations have shown that for monolayer b-AsP, a direct bandgap of 1.54 eV can be achieved.[2]
Strain engineering provides another avenue for modulating the electronic properties. Applying tensile or compressive strain can further modify the band gap of these materials, offering dynamic control over their electronic behavior.[6]
Carrier Mobility
High carrier mobility is another hallmark of 2D As-P compounds. Monolayer b-AsP is predicted to have an electron mobility that can reach as high as 1977 cm²/(V·s), making it a promising material for high-speed field-effect transistors (FETs).[2] The anisotropic nature of the crystal structure also leads to anisotropic carrier mobility, which can be exploited in specialized electronic devices.
Data Presentation: Electronic Properties of 2D As-P Compounds
The following tables summarize the key electronic and structural parameters of various 2D As-P compounds as reported in the literature.
| Composition (x in b-AsₓP₁₋ₓ) | Band Gap (eV) | Band Gap Type | Reference(s) |
| 0 (Pure BP) | ~0.3 | Direct | [2][4] |
| 0.25 | Varies with thickness | - | [3][4] |
| 0.3 | Varies with thickness | - | [1] |
| 0.4 | Varies with thickness | - | [1][3][4] |
| 0.5 | Varies with thickness | - | [1] |
| 0.6 | ~0.16 ± 0.02 | - | [1] |
| 0.83 | ~0.15 | - | [2][4] |
| α-AsP (monolayer) | 1.55 | Direct | [5] |
| γ-AsP (monolayer) | 1.44 | Indirect | [5] |
| Phase | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Reference(s) |
| α-AsP (monolayer) | 3.50 | 4.69 | [5] |
| γ-AsP (monolayer) | 3.44 | 5.65 | [5] |
Experimental Protocols
Synthesis of 2D As-P Compounds
Chemical Vapor Transport (CVT): This is a common method for synthesizing high-quality bulk crystals of b-AsₓP₁₋ₓ.
-
Precursor Preparation: High-purity arsenic and red phosphorus powders are mixed in the desired stoichiometric ratio. A small amount of a transport agent (e.g., SnI₄) is added.
-
Sealing: The mixture is sealed in a quartz ampoule under high vacuum.
-
Temperature Gradient: The ampoule is placed in a two-zone tube furnace. The source zone (containing the precursors) is heated to a higher temperature (e.g., 650 °C), while the growth zone is maintained at a lower temperature (e.g., 600 °C).
-
Crystal Growth: The temperature gradient drives the transport of the reactants via the gas phase to the cooler zone, where they react and deposit to form single crystals of b-AsₓP₁₋ₓ.
-
Exfoliation: 2D flakes are obtained from the bulk crystals by mechanical exfoliation using adhesive tape.
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful technique for directly probing the electronic band structure of materials.
-
Sample Preparation: A freshly exfoliated thin flake of the 2D As-P compound is mounted on a sample holder and immediately introduced into an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ Torr) to prevent surface contamination.
-
Photon Source: The sample is irradiated with a monochromatic beam of photons, typically from a synchrotron light source or a UV laser. For materials like black phosphorus and its alloys, photon energies in the range of 20-100 eV are commonly used.
-
Photoelectron Detection: The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron energy analyzer.
-
Data Analysis: By conserving energy and momentum, the binding energy and momentum of the electron within the crystal can be determined. The relationship between the kinetic energy (E_kin), emission angle (θ), and the electron momentum parallel to the surface (k_∥) is given by: k_∥ = (1/ħ) * √(2m_e * E_kin) * sin(θ)
-
Band Structure Mapping: By rotating the sample and measuring the photoelectron spectra at different angles, the complete band structure E(k) can be mapped out.
Theoretical Modeling: Density Functional Theory (DFT)
DFT calculations are essential for predicting and understanding the electronic properties of 2D As-P compounds.
-
Structure Definition: The atomic positions of the desired phase and stoichiometry of the 2D As-P compound are defined in a unit cell. A vacuum space of at least 15-20 Å is added in the direction perpendicular to the 2D plane to avoid interactions between periodic images.
-
Choice of Functional: The exchange-correlation functional is a key component of DFT calculations. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for initial structural relaxation and electronic structure calculations. For more accurate band gap calculations, hybrid functionals such as the Heyd-Scuseria-Ernzerhof (HSE06) functional are often employed.[5]
-
Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials. Projector-augmented wave (PAW) or norm-conserving pseudopotentials are typically used for As and P atoms.
-
Convergence Tests:
-
Kinetic Energy Cutoff: The plane-wave kinetic energy cutoff is systematically increased until the total energy of the system converges (e.g., to within 1 meV/atom).
-
k-point Mesh: The density of the Monkhorst-Pack k-point grid for sampling the Brillouin zone is increased until the total energy converges. For 2D materials, a denser mesh is typically used in the in-plane directions.
-
-
Structural Relaxation: The atomic positions and lattice vectors are relaxed until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å).
-
Band Structure Calculation: A self-consistent field (SCF) calculation is first performed to obtain the ground-state charge density. Then, a non-self-consistent calculation is carried out along high-symmetry paths in the Brillouin zone to determine the electronic band structure.
-
Effective Mass Calculation: The effective mass (m) of the charge carriers (electrons and holes) can be calculated by fitting a parabola to the conduction band minimum (CBM) and valence band maximum (VBM) using the formula: m = ħ² / (d²E/dk²)
Mandatory Visualizations
Caption: Workflow for the characterization of 2D As-P compounds.
References
- 1. Tunable bandgap of black phosphorus by arsenic substitution toward high-performance photodetector - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 3. arxiv.org [arxiv.org]
- 4. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 5. Computational Design of α-AsP/γ-AsP Vertical Two-Dimensional Homojunction for Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape of α-Arsenic Phosphide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic structure of α-arsenic phosphide (B1233454) (α-AsP), a promising two-dimensional material with potential applications in nanoelectronics and optoelectronics. Drawing from extensive computational studies, this document summarizes the key electronic properties, outlines the methodologies for their investigation, and presents the data in a clear, comparative format.
Introduction to α-Arsenic Phosphide
α-Arsenic phosphide (α-AsP) is a monolayer semiconductor composed of an equimolar mixture of arsenic and phosphorus atoms arranged in a puckered honeycomb lattice, similar to black phosphorus.[1][2] Theoretical investigations have revealed that α-AsP possesses a tunable band gap, high carrier mobility, and anisotropic electronic properties, making it a compelling candidate for next-generation electronic devices.[3] The α-phase of AsP has been found to branch into distinct allotropes, with the α1 and α3 phases being of particular interest due to their dynamic stability and direct band gaps.[4] The electronic structure of α-AsP is highly sensitive to strain, which can be utilized to modulate its properties, including inducing a transition from a direct to an indirect band gap or even a semiconductor-to-metal transition.[3]
Electronic Properties of α-Arsenic Phosphide
The electronic properties of α-AsP have been primarily investigated through first-principles calculations based on Density Functional Theory (DFT). These studies have provided valuable insights into its band structure, density of states, and carrier mobility.
Band Structure and Band Gap
Monolayer α-AsP is a semiconductor with a direct band gap, a crucial property for optoelectronic applications.[4] The calculated band gap values vary depending on the computational functional used, with the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional generally yielding larger and more accurate values compared to the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) functional.[5] The valence band maximum (VBM) and conduction band minimum (CBM) are located at the Γ point in the Brillouin zone, confirming its direct-gap nature.[4]
Density of States (DOS)
The total and partial density of states (PDOS) analyses reveal the contributions of different atomic orbitals to the electronic bands. For α-AsP, the states near the Fermi level are predominantly composed of the p-orbitals of both arsenic and phosphorus atoms, with nearly equal contributions.[4] This indicates a strong hybridization of the As and P orbitals in the valence and conduction bands.
Carrier Mobility
α-AsP is predicted to exhibit high and anisotropic carrier mobility.[1][4] Notably, the α3 phase is reported to have an electron mobility of approximately 10,000 cm² V⁻¹ s⁻¹, which is an order of magnitude greater than that of α-phosphorene.[1][3] This high mobility suggests its potential for high-speed electronic devices.
Quantitative Data Summary
The following tables summarize the key quantitative data for monolayer α-AsP as reported in computational studies.
Table 1: Calculated Electronic Properties of Monolayer α-AsP
| Property | Functional | Value | Reference |
| Band Gap (α1 phase) | HSE06 | 1.63 eV | [4] |
| Band Gap (α3 phase) | HSE06 | 1.60 eV | [4] |
| Band Gap (general α-phase) | HSE06 | 1.55 eV | [5] |
| Electron Mobility (α3 phase) | - | ~10,000 cm² V⁻¹ s⁻¹ | [1][3] |
| Work Function | - | 4.81 eV | [5] |
Table 2: Structural Parameters of Monolayer α-AsP (AA-stacking homojunction)
| Parameter | Value | Reference |
| Lattice Constant 'a' | 3.41 Å | [5] |
| Lattice Constant 'b' | 5.31 Å | [5] |
Experimental and Computational Methodologies
While experimental data on the electronic structure of α-AsP monolayers is limited, this section outlines the established computational methods and the standard experimental protocols that would be employed for its characterization.
Computational Protocol: Density Functional Theory (DFT)
First-principles calculations based on DFT are the primary tool for investigating the electronic structure of α-AsP.
-
Software: The Vienna Ab initio Simulation Package (VASP) is commonly used for these simulations.[6]
-
Functionals: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is often used for structural optimization, while the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional is employed for more accurate electronic structure and band gap calculations.[4][5]
-
Van der Waals Corrections: To account for the layered nature of the material, van der Waals corrections, such as the DFT-D3 method, are included.[6]
-
Simulation Parameters:
-
A vacuum slab of at least 20 Å is used to avoid interactions between periodic images of the monolayer.
-
The kinetic energy cutoff for the plane-wave basis set is typically set to 500 eV or higher.
-
The Brillouin zone is sampled using a Monkhorst-Pack k-point grid.
-
Structural optimization is performed until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å).
-
Experimental Synthesis Protocols
Several methods can be adapted for the synthesis of α-AsP monolayers.
-
Mechanical Exfoliation: This technique involves using an adhesive tape to peel off thin layers from a bulk arsenic phosphide crystal.[7] While capable of producing high-quality flakes, it is not suitable for large-scale production.
-
Liquid-Phase Exfoliation: Bulk AsP crystals are sonicated in a suitable solvent to create a dispersion of nanosheets.[8] Subsequent centrifugation can be used to isolate the thinner layers.
-
Solvothermal Synthesis: This method involves the reaction of arsenic and phosphorus precursors in a solvent at elevated temperature and pressure in a sealed autoclave.[9] This technique can be used to produce nanocrystals of the material.
-
Molecular Beam Deposition (MBD): This technique allows for the wafer-scale synthesis of thin films of black arsenic phosphorus (b-AsP) alloys through a two-step process of solid-source deposition followed by hermetic thermal annealing.[10]
Experimental Characterization Protocols
-
Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique for directly mapping the electronic band structure of crystalline solids.[11]
-
Principle: A monochromatic light source (e.g., UV or X-ray) illuminates the sample, causing the emission of photoelectrons. By measuring the kinetic energy and emission angle of these electrons, the binding energy and momentum of the electrons within the material can be determined.[12]
-
Workflow:
-
A single-crystal α-AsP sample is prepared on a conductive substrate and introduced into an ultra-high vacuum (UHV) chamber.
-
The sample is cooled to a low temperature to minimize thermal broadening of the electronic states.
-
The sample is illuminated with a focused beam of photons of a known energy.
-
An electron energy analyzer measures the kinetic energy and emission angle of the ejected photoelectrons.
-
By rotating the sample, the band structure across different momentum directions in the Brillouin zone can be mapped.
-
-
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical bonding states of the material's surface.[13]
-
Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energies of these electrons are characteristic of the elements and their chemical environment.[13]
-
Workflow:
-
The α-AsP sample is placed in a UHV chamber.
-
The surface is irradiated with a monochromatic X-ray beam.
-
An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
The resulting spectrum shows peaks corresponding to the core-level binding energies of arsenic and phosphorus.
-
High-resolution scans of the As 3d and P 2p peaks can reveal shifts in binding energy that indicate the chemical bonding states.
-
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the investigation of α-AsP's electronic structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Arsenic monophosphide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational Design of α-AsP/γ-AsP Vertical Two-Dimensional Homojunction for Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globethesis.com [globethesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 12. [2207.06942] Angle-resolved photoemission spectroscopy [arxiv.org]
- 13. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Arsenic [xpsfitting.com]
carrier mobility in two-dimensional α arsenic phosphide
An In-depth Technical Guide on Carrier Mobility in Two-Dimensional α-Arsenic Phosphide (B1233454)
Introduction
Two-dimensional (2D) α-arsenic phosphide (α-AsP), a monolayer alloy of arsenic and phosphorus, has emerged as a compelling semiconductor material for next-generation electronics and optoelectronics.[1] Structurally similar to black phosphorus (phosphorene), α-AsP exhibits a puckered honeycomb lattice and possesses a tunable, direct band gap, a feature highly desirable for photonic applications.[2] A key characteristic of this material is its exceptionally high and anisotropic carrier mobility, suggesting its potential to outperform other 2D semiconductors in high-speed devices.[3][4] This technical guide provides a comprehensive overview of the electronic properties and, specifically, the carrier mobility of 2D α-AsP, based on theoretical investigations. It details the computational methodologies used to determine these properties and presents the quantitative data in a structured format for researchers and materials scientists.
Electronic Properties of α-Arsenic Phosphide
First-principles calculations have been instrumental in predicting the fundamental electronic characteristics of α-AsP. These studies reveal that α-AsP is a direct-gap semiconductor, a crucial property for efficient light emission and absorption.[2][5]
Allotropic Phases
Theoretical studies based on structure optimizations and phonon calculations have shown that the α-phase of monolayer arsenic phosphide can branch into three distinct and stable allotropes: α₁, α₂, and α₃.[4][5] The electronic and transport properties, particularly carrier mobility, are shown to differ significantly among these phases, with the α₁ and α₃ phases being direct-gap semiconductors.[5]
Band Structure and Band Gap
The band gap of α-AsP is a critical parameter for its application in semiconductor devices. Calculations using the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) and the more accurate Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional have been employed to determine its value. The α-AsP monolayer is predicted to have a direct band gap of approximately 1.55 eV (HSE06 calculation), which is suitable for various optoelectronic applications.[2] The direct nature of the band gap is maintained in the α₁ and α₃ phases.[5] Furthermore, the electronic structure and band gap can be effectively tuned by applying mechanical strain. For instance, under uniaxial strain along the armchair direction, the band gap of the α₃ phase remains direct and increases monotonically.[5]
Carrier Mobility in α-Arsenic Phosphide
The carrier mobility (μ), a measure of how quickly an electron or hole can move through a material under an electric field, is a primary determinant of a semiconductor's performance in electronic devices. For α-AsP, theoretical calculations predict high and, notably, anisotropic mobility.
Anisotropic Transport Properties
Similar to phosphorene, α-AsP exhibits highly anisotropic carrier mobility, meaning the mobility values differ significantly along the two principal in-plane crystallographic directions: the armchair (AC) and zigzag (ZZ) directions.[5] This anisotropy originates from the directional differences in the material's effective mass, elastic modulus, and deformation potential.[6]
Quantitative Carrier Mobility Data
The carrier mobility of α-AsP has been calculated using the deformation potential theory combined with the Boltzmann transport equation. The results highlight the material's potential for high-performance electronics. The α₃ allotrope, in particular, is predicted to have an exceptionally high electron mobility along the armchair direction, surpassing that of phosphorene by an order of magnitude.[5][7]
| Allotrope | Carrier Type | Direction | Calculated Mobility (cm² V⁻¹ s⁻¹) | Reference |
| α₁ | Electron/Hole | - | ~1,000 | [5] |
| α₃ | Electron | Armchair | ~10,000 | [3][5][7] |
Table 1: Summary of theoretically calculated carrier mobilities for different allotropes of monolayer α-AsP at room temperature.
The high mobility of the α₃ phase, particularly for electrons, makes it a promising candidate for n-type field-effect transistors (FETs).[5]
Methodologies and Protocols
The properties of 2D α-AsP discussed herein are primarily derived from theoretical and computational studies. While multilayer correspondents have been synthesized, the isolation of stable monolayers for extensive experimental characterization remains a challenge.[4][5]
Synthesis Protocols
Experimental synthesis of bulk black arsenic-phosphorus (b-AsP) alloys has been achieved through methods like:
-
Chemical Vapor Transport (CVT): This is a widely used method to grow high-quality b-AsP single crystals.
-
Mineralization-Assisted Gas Phase Transport: This technique has been successfully used to synthesize 2D b-AsP compound materials.[8]
Exfoliation of these bulk crystals to obtain monolayers, similar to the process for graphene and phosphorene, is a primary top-down approach. However, due to interlayer interactions, obtaining large-area, high-quality monolayers of α-AsP is difficult.
Computational Protocol for Carrier Mobility
The theoretical values for carrier mobility are determined through a rigorous computational workflow based on Density Functional Theory (DFT).
-
Structural Optimization: The initial step involves relaxing the atomic positions and lattice vectors of the α-AsP monolayer to find the lowest energy configuration. This is typically performed using DFT with a chosen exchange-correlation functional (e.g., PBE) and includes van der Waals corrections (e.g., DFT-D3) to accurately account for the layered structure.[2]
-
Electronic Structure Calculation: With the optimized structure, the electronic band structure and density of states are calculated. For accurate band gap values, hybrid functionals like HSE06 are often employed.[2][9]
-
Parameter Extraction for Mobility Calculation: The intrinsic carrier mobility limited by acoustic phonon scattering is calculated using the deformation potential (DP) theory formula for 2D materials:
μ2D = (eħ³)C₂₂ / (kBT m md (E₁)²) *
The key parameters are calculated from first principles:
-
Effective Mass (m): Determined from the curvature of the conduction band minimum (for electrons) or valence band maximum (for holes) using the relation m = ħ² / (∂²E/∂k²).
-
Elastic Modulus (C₂₂): Calculated by applying small uniaxial strains along a specific direction (armchair or zigzag) and fitting the total energy versus strain curve to a quadratic function.
-
Deformation Potential Constant (E₁): Represents the shift in the band edge energy due to lattice deformation. It is calculated by tracking the energy of the band edge under small applied strains.
-
-
Mobility Calculation: The extracted parameters (m*, C₂₂, and E₁) are substituted into the DP theory formula to compute the carrier mobility along the armchair and zigzag directions.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Puckered honeycomb lattice structure of α-AsP.
Caption: Workflow for calculating carrier mobility via DFT.
Caption: Relationship between material properties and mobility.
Conclusion
Two-dimensional α-arsenic phosphide stands out as a highly promising material for future nanoelectronics. Theoretical studies have established it as a direct-gap semiconductor with remarkable electronic properties. Its key advantage lies in its exceptionally high and anisotropic carrier mobility, with the α₃ allotrope predicted to have an electron mobility of approximately 10,000 cm² V⁻¹ s⁻¹, significantly higher than many other 2D materials.[5][7] While experimental realization and characterization of monolayer α-AsP are still developing, the computational predictions provide a strong impetus for further research into its synthesis and device fabrication, paving the way for its use in high-speed, low-power electronic and optoelectronic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2D black arsenic phosphorus and its application for anodes of lithium ion batteries - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: A Review of Materials for High-Power, High-Frequency Electronics
A Note to Researchers: The inquiry regarding arsenic phosphide (B1233454) (AsP) for high-power, high-frequency applications appears to stem from a misunderstanding of the material's typical uses. While a chemical supplier lists it as a semiconductor for such applications, the broader scientific and engineering literature does not support this use case.[1] Instead, arsenic phosphide and its alloys are more commonly explored for applications in pharmaceuticals, as preservatives, and in optoelectronics, particularly in the form of black arsenic-phosphorus for infrared photodetectors.[2][3][4][5][6] The mention of "drug development professionals" and "signaling pathways" in the context of high-power electronics is also incongruous and likely a conflation of different scientific fields.
For high-power, high-frequency applications, the industry and research communities predominantly rely on compound semiconductors such as Gallium Arsenide (GaAs) and Indium Phosphide (InP).[7][8][9][10][11][12][13][14][15][16][17] This document will, therefore, provide an overview of these more appropriate materials for the intended application.
Gallium Arsenide (GaAs) for High-Frequency Applications
Gallium Arsenide is a well-established III-V direct bandgap semiconductor known for its high electron mobility and saturation velocity compared to silicon.[12][15] These properties make it an excellent material for high-frequency electronic devices.
Key Features and Applications:
-
High Electron Mobility: Allows for faster electron transit times, enabling operation at higher frequencies.[11][15]
-
Direct Bandgap: Efficient for optoelectronic devices like LEDs and lasers.[11][12]
-
Wide Bandgap: Results in better thermal stability and less noise at high frequencies compared to silicon.[12]
-
Applications: Commonly used in RF amplifiers for cell phones, satellite communications, radar systems, and monolithic microwave integrated circuits (MMICs).[11][12][13]
Indium Phosphide (InP) for High-Power and High-Frequency Applications
Indium Phosphide is another crucial III-V semiconductor that often outperforms GaAs in certain high-frequency applications. It is particularly noted for its high electron velocity and is used in both electronic and optoelectronic devices.[7][10]
Key Features and Applications:
-
Superior Electron Velocity: Enables operation at extremely high frequencies, with some transistors reaching speeds of over 600 GHz.[7]
-
Direct Bandgap: Suitable for optoelectronic devices like laser diodes and photodetectors, especially for fiber optic communications.[7][18]
-
High-Power Handling: Used in high-power and high-frequency electronics due to its favorable electronic properties.[7][10]
-
Applications: Key in high-speed optical devices, photonic integrated circuits (PICs), and next-generation communication systems like 5G and beyond.[9][18][19][20]
Quantitative Data Presentation
Due to the inapplicability of this compound in high-power, high-frequency applications, a direct comparison with GaAs and InP is not feasible based on existing literature. The following table summarizes key properties of GaAs and InP.
| Property | Gallium Arsenide (GaAs) | Indium Phosphide (InP) |
| Electron Mobility | High | Very High[9] |
| Bandgap | Direct[11][12] | Direct[7] |
| Operating Frequency | Frequencies over 250 GHz[12] | Frequencies up to and beyond 604 GHz[7] |
| Primary Applications | RF amplifiers, MMICs, wireless communication[11][13] | High-speed optical communications, PICs, 5G+ systems[9] |
Experimental Protocols
As the use of this compound in high-power, high-frequency device fabrication is not an established application, detailed and verified experimental protocols for this purpose are not available in scientific literature. Researchers interested in the fabrication of high-frequency devices are encouraged to consult literature on Gallium Arsenide and Indium Phosphide device processing.
Visualization of Material Applications
The following diagram illustrates the relationship between different semiconductor materials and their primary applications in the context of high-frequency electronics.
References
- 1. americanelements.com [americanelements.com]
- 2. Arsenic monophosphide - Wikipedia [en.wikipedia.org]
- 3. 2D layered black arsenic-phosphorus materials: Synthesis, properties, and device applications | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Indium phosphide - Wikipedia [en.wikipedia.org]
- 8. lso.fe.uni-lj.si [lso.fe.uni-lj.si]
- 9. everythingrf.com [everythingrf.com]
- 10. Common Applications of Indium Phosphide Wafers | Wafer World [waferworld.com]
- 11. What Is Gallium Arsenide (GaAs)? Applications in RF and High-Speed Circuits [eureka.patsnap.com]
- 12. What Are the Applications of Gallium Arsenide Semiconductors? | Wafer World [waferworld.com]
- 13. Gallium Arsenide (GaAs) RF Devices: The Secret Instrument Behind Seamless Communication | Extrapolate [extrapolate.com]
- 14. What Are the Applications of Gallium Arsenide Semiconductors? - FSM [fsmwafer.com]
- 15. Gallium Arsenide (GaAs) Overview - AnySilicon [anysilicon.com]
- 16. researchgate.net [researchgate.net]
- 17. Indium Phosphide ICs Unleash the High Frequency Spectrum - IEEE Spectrum [spectrum.ieee.org]
- 18. What Is Indium Phosphide (InP) and Its Role in High-Speed Optical Devices? [eureka.patsnap.com]
- 19. mdpi.com [mdpi.com]
- 20. Ultra-high-speed 300-GHz InP IC Technology for Beyond 5G | NTT Technical Review [ntt-review.jp]
Application Notes and Protocols for Arsenide Phosphide-Based Laser Diodes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of arsenide phosphide (B1233454) materials, specifically Indium Gallium Arsenide Phosphide (InGaAsP) and Gallium Arsenide Phosphide (GaAsP), in the fabrication of semiconductor laser diodes. While the binary compound Arsenic Phosphide (AsP) is not commonly used, these ternary and quaternary alloys are critical materials in optoelectronics.
Introduction to Arsenide Phosphide Materials in Laser Diodes
InGaAsP and GaAsP are III-V semiconductor compounds that offer a tunable bandgap, making them highly suitable for producing laser light at various wavelengths.[1] By precisely controlling the elemental composition, the emission wavelength can be engineered for specific applications.
-
Indium Gallium Arsenide Phosphide (InGaAsP): Typically grown on Indium Phosphide (InP) substrates, InGaAsP is a cornerstone for fiber optic communications, emitting light in the near-infrared spectrum, particularly at the 1.3 µm and 1.55 µm wavelengths where optical fibers have minimal dispersion and loss.[2]
-
Gallium Arsenide Phosphide (GaAsP): Generally grown on Gallium Arsenide (GaAs) substrates, GaAsP is used for visible light-emitting diodes (LEDs) and laser diodes, primarily in the red to yellow portion of the visible spectrum.[1]
These materials are valued for their direct bandgap, which allows for efficient radiative recombination of electrons and holes, a fundamental process for light emission in semiconductor lasers.
Quantitative Data: Material Properties and Device Performance
The following tables summarize key quantitative data for InGaAsP and GaAsP materials and laser diodes fabricated from them.
Table 1: Material Properties of InₓGa₁₋ₓAsᵧP₁₋ᵧ Lattice-Matched to InP
| Parameter | Value/Range | Reference |
| Lattice Constant | 5.869 Å | [3] |
| Bandgap Energy (Eg) | 0.75 - 1.35 eV | [3][4] |
| Eg(y) Empirical Formula | 1.35 - 0.72y + 0.12y² (eV) | [4] |
| Refractive Index (at 1.55 µm) | ~3.3 - 3.6 | [5] |
| Conduction Band Effective Mass | 0.04 - 0.08 m₀ | [3] |
| Light-Hole Effective Mass | 0.02 - 0.12 m₀ | [3] |
Table 2: Performance Characteristics of InGaAsP/InP Fabry-Perot Laser Diodes
| Parameter | Typical Value | Conditions | Reference |
| Emission Wavelength | 1300 nm / 1550 nm | Room Temperature | [2] |
| Threshold Current Density | 0.5 - 1.5 kA/cm² | Room Temperature, CW | [6] |
| Threshold Current | 30 - 35 mA | Room Temperature, BH structure | [7] |
| Maximum Output Power (Single Facet) | 20 - 200 mW | Room Temperature, CW | [6][7] |
| Characteristic Temperature (T₀) | 48 - 60 K | - | [7] |
| Mean-Time-To-Failure (MTTF) | > 2 x 10⁶ hours | Room Temperature | [8] |
Table 3: Properties and Performance of GaAsP/GaAs LEDs and Laser Diodes
| Parameter | Typical Value | Conditions | Reference |
| Emission Wavelength | 630 - 650 nm (Red) | Room Temperature | [1] |
| 587 - 592 nm (Yellow) | Room Temperature | [1] | |
| 568 - 573 nm (Yellow-Green) | Room Temperature | [1] | |
| Forward Voltage (LED) | ~2.0 V | - | |
| Luminous Intensity (LED) | Varies with design | - | |
| Threshold Current Density (Laser) | Higher than InGaAsP lasers | Room Temperature |
Experimental Protocols
This section details the protocols for the fabrication of a ridge waveguide InGaAsP/InP laser diode, a common device structure.
Epitaxial Growth via MOCVD
The laser heterostructure is grown on an n-type InP substrate using Metal-Organic Chemical Vapor Deposition (MOCVD).
Protocol for MOCVD Growth of a 1550 nm InGaAsP MQW Laser Structure:
-
Substrate Preparation:
-
Start with a (100)-oriented, n-doped (Sulfur or Tin) InP substrate.
-
Degrease the substrate using a sequence of solvents (e.g., acetone, methanol, isopropanol) in an ultrasonic bath.
-
Perform a native oxide removal using a dilute acid solution (e.g., H₂SO₄:H₂O₂:H₂O or HCl:H₂O).
-
Rinse with deionized (DI) water and dry with nitrogen gas.
-
Load the substrate into the MOCVD reactor.
-
-
MOCVD Growth Parameters:
-
Precursors:
-
Group III: Trimethylindium (TMIn), Trimethylgallium (TMGa)
-
Group V: Arsine (AsH₃), Phosphine (PH₃)
-
n-dopant: Silane (SiH₄)
-
p-dopant: Dimethylzinc (DMZn)
-
-
Carrier Gas: Hydrogen (H₂)
-
Reactor Pressure: 50 - 200 mbar
-
Growth Temperature: 600 - 680 °C (this can vary for different layers)
-
V/III Ratio: Typically between 50 and 200 (adjust to optimize material quality)
-
-
Layer Structure (in order of growth):
-
n-InP Buffer Layer: ~500 nm, Si-doped.
-
n-InP Cladding Layer: 1.5 - 2.0 µm, Si-doped.
-
Undoped InGaAsP Waveguide (SCH) Layer: ~100 nm, lattice-matched.
-
Multi-Quantum Well (MQW) Active Region:
-
Wells: 3-7 layers of compressively strained InGaAsP, ~5 nm thick each.
-
Barriers: 4-8 layers of tensile strained InGaAsP, ~10 nm thick each.
-
-
Undoped InGaAsP Waveguide (SCH) Layer: ~100 nm, lattice-matched.
-
p-InP Cladding Layer: 1.5 - 2.0 µm, Zn-doped.
-
p++-InGaAs Contact Layer: ~200 nm, heavily Zn-doped (for good ohmic contact).
-
References
- 1. LED Epi Wafer on GaAs (Gallium Arsenide) Substrate by MOCVD [ganwafer.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. fiberoptics4sale.com [fiberoptics4sale.com]
- 4. Solved Referring to the figure below, given the band gap | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. amemiya-lab.net [amemiya-lab.net]
- 7. OPG [opg.optica.org]
- 8. Wafer level reliability and lifetime analysis of InGaAsP/InP quantum-well Fabry-Perot laser diode | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Black Arsenic Phosphorus (b-AsP) in Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Black arsenic phosphorus (b-AsP) has emerged as a highly promising two-dimensional (2D) layered material for next-generation optoelectronic devices.[1][2] This alloy of black phosphorus and arsenic exhibits a unique combination of desirable properties, including a widely tunable bandgap, high carrier mobility, and strong in-plane anisotropy.[1][2] By adjusting the arsenic-to-phosphorus ratio, the bandgap of b-AsP can be precisely engineered, typically ranging from 0.3 eV down to 0.15 eV.[3][4] This tunability allows for the development of photodetectors and other optoelectronic components that operate in the mid- and long-wave infrared (MWIR and LWIR) spectral regions, which are critical for applications in thermal imaging, molecular sensing, and free-space communication.[5][6] Furthermore, b-AsP demonstrates greater environmental stability compared to its parent compound, black phosphorus, addressing a key challenge for practical applications.[7][8]
These application notes provide a comprehensive overview of the use of b-AsP in optoelectronics, with a focus on photodetector fabrication and characterization. Detailed experimental protocols and quantitative performance data are presented to guide researchers in this burgeoning field.
Key Optoelectronic Applications
The tunable bandgap and anisotropic nature of b-AsP make it suitable for a variety of optoelectronic applications:
-
Mid- and Long-Wave Infrared (MWIR/LWIR) Photodetectors: The ability to tune the bandgap of b-AsP to cover the 3-5 µm and 8-14 µm atmospheric windows makes it an excellent candidate for high-performance infrared detectors.[5][6]
-
Polarization-Sensitive Photodetection: The intrinsic in-plane anisotropy of the b-AsP crystal structure leads to polarization-dependent light absorption, enabling the development of detectors that can discern the polarization of incident light.[9]
-
Broadband Photodetectors: Devices based on b-AsP have demonstrated broadband detection capabilities, spanning from the visible to the infrared regions.[8]
-
High-Speed Photodetectors: The high carrier mobility of b-AsP facilitates rapid photocarrier collection, leading to fast response times suitable for high-speed optical communication and imaging systems.[5]
-
Flexible Optoelectronics: As a 2D material, b-AsP can be integrated into flexible substrates, opening up possibilities for wearable and conformable optoelectronic devices.
Quantitative Data Summary
The following tables summarize key performance metrics for b-AsP-based optoelectronic devices reported in the literature.
| Material Composition | Bandgap (eV) | Wavelength Range | Reference |
| b-P | ~0.3 | < 4.1 µm | [3][10] |
| b-As₀.₂₅P₀.₇₅ | Tunable | Mid-Infrared | [10] |
| b-As₀.₄P₀.₆ | Tunable | Mid-Infrared | [10] |
| b-As₀.₆P₀.₄ | ~0.16 | < 7.75 µm | [7] |
| b-As₀.₈₃P₀.₁₇ | ~0.15 | < 8.27 µm | [5][10] |
Table 1: Composition-Dependent Bandgap of Black Arsenic Phosphorus.
| Device Structure | Wavelength (µm) | Responsivity (A/W) | Specific Detectivity (Jones) | Response Time | Reference |
| b-AsP/MoS₂/b-P Heterojunction | 4.6 | - | 2.7 x 10¹⁰ (blackbody) | - | [9] |
| b-As₀.₈₃P₀.₁₇ Phototransistor | 3.662 | - | > 4.9 x 10⁹ | Rise/Fall times not specified | [5] |
| b-As₀.₆P₀.₄ Photodetector | - | ~0.882 | - | - | [7] |
| b-As Photodetector | 0.52 - 1.55 | 1.826 | - | 118 µs (rise), 115 µs (fall) | [8] |
Table 2: Performance Metrics of Black Arsenic Phosphorus Photodetectors.
| Property | Value | Material Composition | Reference |
| Hole Mobility | 110 cm²/V·s | b-As₀.₈₃P₀.₁₇ | [10] |
| Hole Mobility | 307 cm²/V·s | b-AsP | [4] |
| Electron Mobility | 1977 cm²/V·s | b-AsP | [4] |
| On/Off Current Ratio | ~2000 | b-As₀.₈₃P₀.₁₇ | [11] |
| Polarization Extinction Ratio | 35.5 at 4.6 µm | b-AsP | [9] |
Table 3: Electronic and Anisotropic Properties of Black Arsenic Phosphorus.
Experimental Protocols
This section provides detailed protocols for the synthesis of b-AsP crystals and the fabrication of a basic b-AsP photodetector.
Protocol 1: Synthesis of Black Arsenic Phosphorus (b-AsxP1-x) Crystals via Chemical Vapor Transport (CVT)
This protocol is adapted from the mineralizer-assisted CVT method.[12]
Materials and Equipment:
-
High-purity gray arsenic (99.9999%)
-
High-purity red phosphorus (99.999+%)
-
Quartz ampoules (e.g., 100 mm length, 8 mm inner diameter)
-
Tube furnace with programmable temperature control
-
Vacuum sealing system
-
Fume hood
-
Personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Precursor Preparation: In a fume hood, weigh out gray arsenic and red phosphorus in the desired molar ratio to achieve the target composition (e.g., for b-As₀.₈₃P₀.₁₇, use a molar ratio of approximately 0.83:0.17).
-
Ampoule Sealing: Place the mixed precursors into a clean quartz ampoule. Evacuate the ampoule to a high vacuum and seal it using a hydrogen-oxygen torch.
-
Furnace Program: Place the sealed ampoule into a two-zone tube furnace. The following is a representative heating program, which may require optimization for specific compositions:
-
Ramp the furnace to 650 °C over 8 hours.
-
Hold at 650 °C for 5 hours.
-
Cool down to 550 °C over 7.5 hours.
-
Hold at 550 °C for 6 hours.
-
Cool down to 500 °C over 8 hours.
-
Hold at 500 °C for 8 hours.
-
Slowly cool down to room temperature over 20 hours.
-
-
Crystal Harvesting: Carefully remove the ampoule from the furnace. The b-AsP crystals will have formed in the cooler region of the ampoule. Break the ampoule in a controlled manner (e.g., by scribing and snapping) inside a glove box or fume hood to harvest the crystals.
Protocol 2: Fabrication of a Black Arsenic Phosphorus Field-Effect Transistor (FET) Photodetector
This protocol describes the fabrication of a basic back-gated b-AsP photodetector.
Materials and Equipment:
-
Synthesized b-AsP crystals
-
Si/SiO₂ substrate (e.g., 300 nm SiO₂)
-
Mechanical exfoliation tape
-
Optical microscope
-
Atomic force microscope (AFM)
-
Electron beam lithography (EBL) or photolithography system
-
Electron beam evaporator or thermal evaporator
-
Metal targets for contacts (e.g., Cr/Au or Ti/Au)
-
Wire bonder
-
Probe station with semiconductor device analyzer
-
Light source (e.g., tunable laser or monochromator with a lamp)
Procedure:
-
Mechanical Exfoliation:
-
Press a piece of exfoliation tape onto the b-AsP crystals.
-
Repeatedly fold and unfold the tape to cleave the crystals into thin flakes.
-
Gently press the tape with the exfoliated flakes onto the Si/SiO₂ substrate.
-
Slowly peel back the tape, leaving thin b-AsP flakes on the substrate.
-
-
Flake Identification and Characterization:
-
Use an optical microscope to locate suitable thin flakes.
-
Use AFM to determine the thickness of the selected flakes. Flakes with thicknesses in the range of 10-20 nm are often targeted.
-
-
Device Patterning (EBL):
-
Spin-coat a layer of EBL resist (e.g., PMMA) onto the substrate.
-
Use EBL to define the source and drain electrode patterns over the selected b-AsP flake.
-
Develop the resist to reveal the patterned areas.
-
-
Contact Deposition:
-
Load the substrate into an electron beam or thermal evaporator.
-
Deposit a metal stack for the source and drain contacts (e.g., 5 nm Cr / 50 nm Au).
-
Perform a lift-off process by dissolving the remaining resist in a suitable solvent (e.g., acetone), leaving behind the metal contacts on the b-AsP flake.
-
-
Device Characterization:
-
Mount the device on a probe station.
-
Use the semiconductor device analyzer to measure the electrical characteristics (e.g., I-V curves) in the dark.
-
Illuminate the device with a light source of known wavelength and power to measure the photoresponse. The back-gate voltage can be used to modulate the carrier density in the b-AsP channel.
-
Visualizations
Caption: Experimental workflow for b-AsP synthesis and photodetector fabrication.
Caption: Simplified mechanism of photodetection in a b-AsP device.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Black Arsenic-Phosphorus: Layered Anisotropic Infrared Semiconductors with Highly Tunable Compositions and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 5. Room temperature high-detectivity mid-infrared photodetectors based on black arsenic phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tunable bandgap of black phosphorus by arsenic substitution toward high-performance photodetector - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. OPG [opg.optica.org]
- 9. Black Arsenic Phosphorus Mid-Wave Infrared Barrier Detector with High Detectivity at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 11. arxiv.org [arxiv.org]
- 12. OPG [opg.optica.org]
Application Notes and Protocols for Arsenic Phosphide in Mid-Infrared Photodetectors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Black arsenic phosphide (B1233454) (b-AsP) is an emerging two-dimensional (2D) layered semiconductor that is garnering significant interest for applications in mid-infrared (MIR) photodetection.[1][2] This material is a binary alloy of black phosphorus (b-P) and arsenic (As), sharing the same orthorhombic crystal structure as b-P.[3] A key advantage of b-AsP is its highly tunable bandgap, which can be precisely controlled by varying the arsenic-to-phosphorus composition ratio.[2][3] This tunability allows its bandgap to span from approximately 0.3 eV (pure b-P) down to 0.15 eV (for b-As₀.₈₃P₀.₁₇), which corresponds to a spectral detection range extending from the mid-wavelength infrared (MWIR, ~3-5 μm) into the long-wavelength infrared (LWIR, ~8-14 μm) atmospheric windows.[1][3]
The ability to operate effectively at room temperature without the need for costly and cumbersome cryogenic cooling systems makes b-AsP a compelling alternative to state-of-the-art MIR detector materials like mercury cadmium telluride (HgCdTe).[1][4][5][6][7] Furthermore, b-AsP-based photodetectors can operate in a zero-bias photovoltaic mode, which contributes to fast response times and low dark noise.[1][5] These properties make b-AsP a promising candidate for a variety of MIR applications, including molecular fingerprinting, remote sensing, free-space telecommunication, and optical radar.[1][4][5][6][7]
Material Properties and Photodetector Performance
The performance of photodetectors based on arsenic phosphide is critically dependent on the material's composition and the device architecture. By alloying arsenic with black phosphorus, the bandgap can be engineered to cover a significant portion of the mid-infrared spectrum.[3] Devices often utilize a van der Waals heterojunction structure to suppress dark current noise, a major challenge for narrow-bandgap semiconductors.[1]
Quantitative Performance Data
The following table summarizes key performance metrics for recently reported this compound-based mid-infrared photodetectors.
| Performance Metric | Value | Wavelength (λ) / Range | Device Structure | Operating Temperature | Reference |
| Specific Detectivity (D*) | > 4.9 x 10⁹ Jones | 3 - 5 µm | b-AsP vdW Heterojunction | Room Temperature | [1][5][7] |
| > 10⁹ Jones | up to 10.6 µm | Tunneling Triple-Junction | Room Temperature | [8] | |
| 2.2 x 10⁹ cm Hz¹/² W⁻¹ | 3.6 µm | b-AsP/InSe | Room Temperature | [8] | |
| Responsivity (R) | 15 - 30 mA W⁻¹ | 2.4 - 8.05 µm | b-AsP Phototransistor | Room Temperature | [1] |
| up to ~882 mA W⁻¹ | Not Specified | b-As₀.₆P₀.₄ | Room Temperature | [9] | |
| ~8 x 10⁴ A W⁻¹ | Near-Infrared | Tunneling Triple-Junction | Room Temperature | [8] | |
| Spectral Range | up to 8.2 µm | 2.4 - 8.2 µm | b-AsP vdW Heterojunction | Room Temperature | [1][4][5][6] |
| Cut-off Wavelength | 4.42 µm | - | b-As₀.₇P₀.₃/InSe | Room Temperature | [8] |
| External Quantum Efficiency (EQE) | ~6.1% | 3.66 µm | b-AsP Phototransistor | Room Temperature | [1] |
| 42% (maximal) | 3.6 µm | b-AsP/InSe | Room Temperature | [8] | |
| Response Time | 590 ns | Near-Infrared | Tunneling Triple-Junction | Room Temperature | [8] |
Experimental Protocols
Protocol 1: Synthesis of Black this compound (b-AsₓP₁₋ₓ) Crystals
This protocol details the synthesis of b-AsₓP₁₋ₓ single crystals using a chemical vapor transport (CVT) method, adapted from published procedures.[3] This method allows for the growth of high-quality crystals with tunable compositions.
Materials and Equipment:
-
High-purity red phosphorus chunks
-
High-purity grey arsenic chunks
-
Tin (Sn) and Iodine (I₂) as transport agents
-
Quartz ampoule (e.g., 100 mm length, 8 mm inner diameter)
-
Vacuum pump and sealing system for quartz ampoules
-
Multi-zone tube furnace (e.g., Nabertherm L3/11/P330)
-
Analytical balance
Procedure:
-
Preparation: Weigh the desired stoichiometric amounts of arsenic and phosphorus to achieve the target composition (e.g., for b-As₀.₄P₀.₆). Add a small amount of Sn and I₂ (catalytic amounts) into the quartz ampoule.
-
Sealing: Evacuate the quartz ampoule containing the reactants to a high vacuum (e.g., < 10⁻⁴ Torr) to prevent oxidation and seal it using a hydrogen-oxygen torch.
-
Crystal Growth (Furnace Program): Place the sealed ampoule into a multi-zone tube furnace. The following temperature profile has been shown to be effective for compositions like b-As₀.₂₅P₀.₇₅:[3]
-
Step 1: Heat the ampoule from room temperature to 650 °C over 8 hours.
-
Step 2: Hold the temperature at 650 °C for 5 hours to ensure complete reaction of the precursors.
-
Step 3: Cool down to 550 °C over 7.5 hours.
-
Step 4: Hold the temperature at 550 °C for 6 hours for crystal growth.
-
Step 5: Cool down further to 500 °C and hold for 8 hours.
-
Step 6: Finally, cool the furnace down to room temperature over a period of 20 hours to prevent cracking of the crystals.
-
-
Collection: Carefully remove the ampoule from the furnace. The b-AsP crystals can be collected after breaking the quartz tube in a controlled environment (e.g., a glovebox) to minimize air exposure.
Protocol 2: Fabrication of a b-AsP Mid-Infrared Photodetector
This protocol describes the fabrication of a field-effect transistor (FET) type photodetector on a Si/SiO₂ substrate using mechanically exfoliated b-AsP flakes.
Materials and Equipment:
-
Synthesized b-AsP crystals
-
Si wafers with a 300 nm thermal oxide layer (Si/SiO₂)
-
Adhesive tape for mechanical exfoliation (e.g., Nitto tape)
-
Optical microscope
-
Electron beam lithography (EBL) system
-
Electron beam evaporator
-
Resist spinner
-
EBL resists (e.g., PMMA)
-
Metal targets for electrodes (e.g., Cr and Au)
-
Solvents for lift-off (e.g., acetone (B3395972), isopropanol)
-
Wire bonder
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, then isopropanol (B130326), followed by drying with N₂ gas).
-
Mechanical Exfoliation:
-
Press a piece of adhesive tape onto the bulk b-AsP crystals.
-
Repeatedly peel the tape apart to cleave the crystals into thinner layers.
-
Gently press the tape with the thin flakes onto the cleaned Si/SiO₂ substrate and then slowly peel it off. This will transfer b-AsP flakes of varying thicknesses onto the substrate.
-
-
Flake Identification: Use an optical microscope to identify suitable thin flakes (typically < 30 nm for many 2D device applications). The color contrast on the SiO₂ layer can help estimate the thickness.
-
Device Patterning (EBL):
-
Spin-coat the substrate with a bilayer of EBL resist (e.g., PMMA).
-
Use the EBL system to write the desired electrode pattern (source and drain contacts) over the selected b-AsP flake.
-
Develop the resist to reveal the patterned areas for metallization.
-
-
Electrode Deposition:
-
Immediately transfer the patterned substrate to an electron-beam evaporator.
-
Deposit a thin adhesion layer of Chromium (Cr, ~5 nm) followed by a layer of Gold (Au, ~50-80 nm) under high vacuum.
-
-
Lift-off:
-
Immerse the substrate in acetone (can be heated gently to ~40-50°C) to dissolve the remaining resist. This will lift off the metal deposited on the resist, leaving only the desired metal electrodes in contact with the b-AsP flake.
-
Rinse with isopropanol and dry with N₂ gas.
-
-
Annealing and Packaging:
-
(Optional) Anneal the device in a vacuum or inert atmosphere to improve contact resistance.
-
Mount the chip onto a chip carrier and use a wire bonder to connect the device electrodes to the carrier pads for external characterization.
-
References
- 1. Room temperature high-detectivity mid-infrared photodetectors based on black arsenic phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1505.07061] Black Arsenic-Phosphorus: Layered Anisotropic Infrared Semiconductors with Highly Tunable Compositions and Properties [arxiv.org]
- 3. arxiv.org [arxiv.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Room temperature high-detectivity mid-infrared photodetectors based on black arsenic phosphorus | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Tunable bandgap of black phosphorus by arsenic substitution toward high-performance photodetector - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Application Notes and Protocols for Flux Growth of Phosphide and Arsenide Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphide (B1233454) and arsenide single crystals using the flux growth method. This technique is crucial for obtaining high-quality single crystals necessary for fundamental research and the development of new materials.
Introduction to Flux Growth
The flux growth method is a solution growth technique where a molten salt or metal, known as a flux, is used as a solvent to dissolve the constituent elements of the desired crystal at a temperature below the melting point of the target material.[1] This method is particularly advantageous for the synthesis of materials that have high melting points, decompose before melting, or have volatile components, which is often the case for phosphides and arsenides due to the high vapor pressure of phosphorus and arsenic.[2][3][4]
The selection of a suitable flux is a critical step and is often empirical.[2][3][4] An ideal flux should:
-
Dissolve the reactants but not react with them to form stable undesired compounds.[5]
-
Have low viscosity to allow for efficient transport of solutes.
-
Be non-toxic and relatively inexpensive.
Flux Selection for Phosphides and Arsenides
The choice of flux is paramount for successful crystal growth and is guided by the chemical properties of the reactants and the target compound.
Metal Fluxes
Metal fluxes are commonly used for the synthesis of intermetallic compounds, including many phosphides and arsenides.[6]
-
Tin (Sn): Tin is a preferred flux for growing phosphide crystals due to the high solubility of phosphorus in it.[2][3] While it can also be used for arsenides, it sometimes leads to the formation of binary tin arsenides as side products.[2][3] Tin phosphides that may form can typically be removed with acid.[2][3]
-
Bismuth (Bi): Bismuth is often the flux of choice for arsenide crystals because of the relatively high solubility of arsenic in bismuth.[2][3] However, the solubility of phosphorus in bismuth is quite low, making it less suitable for phosphide growth.[2][3]
-
Lead (Pb): Lead can be an effective flux for growing arsenides, offering a comparable melting point to tin but a much higher boiling point.[7]
-
Self-Flux: In some cases, one of the constituent elements of the target compound can be used in excess to act as the flux. For example, liquid arsenic can be used as a self-flux for the growth of cubic boron arsenide (c-BAs) under high pressure.[8]
Salt Fluxes
Salt fluxes are typically ionic liquids at high temperatures and offer the advantage of being easily removed by washing with a suitable solvent, often water.[2][7]
-
Alkali and Alkaline Earth Halides (e.g., NaCl/KCl, CsCl): These can act as inert or reactive fluxes.[2][7] The selection is largely empirical due to a lack of comprehensive phase diagrams.[2][7]
-
Reactive Halide Fluxes (e.g., metal chlorides): In some syntheses, a metal chloride can serve as both a reactant and a flux component.[2]
Quantitative Data Summary
The following tables summarize key experimental parameters from reported flux growth experiments for various phosphide and arsenide crystals.
Table 1: Growth Parameters for Selected Phosphide Crystals
| Compound | Flux | Reactant Ratio | Max. Temp. (°C) | Soaking Time (h) | Cooling Rate (°C/h) | Crystal Size | Ref. |
| BaCu₂P₄ | Sn | Ba:Cu:P:Sn = 1:2:4:40 | 800 | - | Slow cooled to 500°C | mm-sized | [2][3] |
| LaCo₂P₂ | Sn | La:Co:P:Sn = 1:2:2:20 | 1150 | 12 | 3 | - | [2] |
| CeCd₃P₃ | NaCl/KCl | Ce:Cd:P = 1:3:3 | 950 | 12 | 6 | mm-sized | [2][7] |
| La₂Mg₃SiP₆ | MgI₂ | La:Mg:Si:P = 2:3:1:6 | 900 | 24 | 3 | - | [2] |
| FeP₂ | Sn | FeCl₂:P:Sn = 1:2:10 | 400 | - | - | Micrometer-sized | [9] |
| NiP₂ | Sn | NiCl₂:P:Sn = 1:2:10 | 400 | - | - | Micrometer-sized | [9] |
Table 2: Growth Parameters for Selected Arsenide Crystals
| Compound | Flux | Reactant Ratio | Max. Temp. (°C) | Soaking Time (h) | Cooling Rate (°C/h) | Crystal Size | Ref. |
| Mg₃Si₆As₈ | Bi | Mg:Si:As:Bi = 3:6:8:40 | 1000 | 12 | 3 | mm-sized | [2][3] |
| Ba₃Cd₂As₄ | Pb | Ba:Cd:As:Pb = 3:2:4:40 | 900 | 12 | 3 | mm-sized | [7] |
| LaCo₂As₂ | Bi | La:Co:As:Bi = 1:2:2:20 | 1150 | 12 | 3 | - | [2] |
| c-BAs | l-As (self-flux) | B in excess As | 1200-1500 | - | - | Several mm | [8] |
| RCo₂As₂ | Sn | R:Co:As:Sn = 1:2:2:20 | 1150 | 12 | 3 | - | [2] |
| Ca₃Pd₄Bi₈ | Bi (self-flux) | Ca:Pd:Bi = 3:4:12 | 900 | 5 | Complex sawtooth profile | up to several mm | [10] |
Experimental Protocols
The following are generalized protocols for the flux growth of phosphide and arsenide crystals. Safety Precautions: These experiments involve toxic and volatile materials (P, As) and high temperatures. All procedures must be carried out in a well-ventilated fume hood or glovebox, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Growth of a Ternary Phosphide (e.g., BaCu₂P₄) using Tin Flux
Materials and Equipment:
-
High-purity starting elements: Ba, Cu, P (red), Sn
-
Alumina (B75360) crucible
-
Quartz tube
-
Tube furnace with programmable controller
-
Centrifuge with attachments for holding quartz tubes
-
Schlenk line or glovebox
-
Dilute HCl for cleaning
Procedure:
-
Preparation: In an argon-filled glovebox, weigh the starting materials in the desired molar ratio (e.g., Ba:Cu:P:Sn = 1:2:4:40) and place them into an alumina crucible.[2][3]
-
Sealing: Place the crucible inside a quartz tube. The tube is then evacuated to ~10⁻⁴ torr and flame-sealed.
-
Heating Profile:
-
Place the sealed quartz ampoule in a programmable tube furnace.
-
Hold at 800°C for a soaking period (e.g., 10-20 hours) to ensure homogenization of the melt.
-
Slowly cool the furnace to a temperature just above the melting point of the flux (e.g., 500°C for Sn) at a rate of 2-5°C/h.
-
-
Crystal Separation:
-
Quickly remove the ampoule from the furnace while it is still hot.
-
Invert the ampoule and place it in a centrifuge to separate the molten flux from the grown crystals.[11]
-
Allow the ampoule to cool to room temperature.
-
-
Crystal Recovery and Cleaning:
-
Break open the cooled quartz tube in a fume hood.
-
The crystals can be mechanically separated from any remaining flux.
-
To remove residual tin flux, the crystals can be washed with dilute hydrochloric acid.
-
Finally, rinse the crystals with deionized water and ethanol (B145695) and dry them.
-
Protocol 2: Growth of a Ternary Arsenide (e.g., Mg₃Si₆As₈) using Bismuth Flux
Materials and Equipment:
-
High-purity starting elements: Mg, Si, As, Bi
-
Alumina or tantalum crucible
-
Quartz tube
-
Tube furnace with programmable controller
-
Centrifuge
-
Glovebox
Procedure:
-
Preparation: Inside a glovebox, combine the elemental precursors (e.g., Mg:Si:As:Bi in a 3:6:8:40 molar ratio) in an alumina crucible.[2][3]
-
Sealing: Seal the crucible in a quartz ampoule under vacuum as described in Protocol 4.1.
-
Heating Profile:
-
Crystal Separation: Remove the ampoule from the furnace and centrifuge to separate the molten bismuth flux.
-
Crystal Recovery: After cooling, break the ampoule and mechanically isolate the crystals. Bismuth flux is brittle and can often be removed mechanically. If needed, a dilute nitric acid solution can be used to dissolve any remaining Bi, but care must be taken as it may also react with the crystals.
Visualizations
The following diagrams illustrate the general workflow and key relationships in the flux growth process.
Caption: General experimental workflow for flux crystal growth.
Caption: Key parameters influencing crystal quality in flux growth.
References
- 1. Flux method - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Flux Growth of Phosphide and Arsenide Crystals [frontiersin.org]
- 3. Flux Growth of Phosphide and Arsenide Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flux Growth of Phosphide and Arsenide Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icmr.ucsb.edu [icmr.ucsb.edu]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Research Portal [iro.uiowa.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
Synthesis of Nanocrystalline Indium Arsenide and Indium Phosphide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of high-quality nanocrystalline indium arsenide (InAs) and indium phosphide (B1233454) (InP). These III-V semiconductor nanocrystals, also known as quantum dots (QDs), exhibit size-dependent optical and electronic properties, making them promising materials for a wide range of applications, including bioimaging, light-emitting diodes (LEDs), and solar cells.[1][2][3] The protocols outlined below are based on established solution-phase synthesis methods, which offer excellent control over nanocrystal size, shape, and composition.
Applications of InAs and InP Nanocrystals
Indium phosphide (InP) and indium arsenide (InAs) nanocrystals are at the forefront of nanomaterial research due to their unique properties and potential applications across various scientific and technological fields.
Indium Phosphide (InP) Nanocrystals:
-
Bioimaging and Biosensing: InP quantum dots are a less toxic alternative to cadmium-based quantum dots for in vivo and in vitro imaging.[2][4] Their tunable fluorescence in the visible and near-infrared regions allows for multicolor imaging of cells and tissues.[4] Functionalized InP QDs can be used as probes for detecting specific biological targets.[2]
-
Displays and Lighting: The high photoluminescence quantum yields and color purity of InP QDs make them ideal for use in next-generation displays and solid-state lighting applications.[2][5]
-
Solar Cells: InP nanocrystals can be incorporated into photovoltaic devices to enhance light absorption and improve power conversion efficiencies.[2]
-
Electronics: Their semiconductor properties are utilized in the fabrication of high-electron-mobility transistors (HEMTs) and other high-frequency electronic devices.[3]
Indium Arsenide (InAs) Nanocrystals:
-
Near-Infrared (NIR) Imaging: InAs QDs typically emit in the NIR region, which is advantageous for deep-tissue imaging due to reduced light scattering and tissue autofluorescence.
-
Photodetectors and Sensors: The narrow bandgap of InAs makes its nanocrystals suitable for fabricating photodetectors and sensors that operate in the infrared range.[6]
-
Electronics: InAs nanocrystals exhibit high charge carrier mobility, making them attractive for applications in field-effect transistors (FETs) and other electronic components.[7][8]
-
Solar Energy Conversion: Similar to InP, InAs quantum dots can be used in solar cells to capture a broader range of the solar spectrum, potentially increasing device efficiency.[9]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of InAs and InP nanocrystals. These methods are based on the hot-injection technique, which allows for a rapid nucleation event followed by controlled crystal growth, leading to a narrow size distribution of the resulting nanocrystals.
Synthesis of Indium Arsenide (InAs) Nanocrystals
This protocol is adapted from methods utilizing indium halides and tris(trimethylsilyl)arsine as precursors.
Materials:
-
Indium(III) chloride (InCl₃)
-
Tris(trimethylsilyl)arsine (As(SiMe₃)₃)
-
Oleylamine
-
Toluene (B28343) (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Syringes and needles
-
Centrifuge
Protocol:
-
Preparation of Indium Precursor Solution: In a three-neck flask under an inert atmosphere, combine InCl₃ and oleylamine. Heat the mixture to 120°C under vacuum for 1 hour to remove water and other volatile impurities.
-
Reaction Setup: Switch the atmosphere to Argon or Nitrogen and heat the mixture to the desired reaction temperature (typically between 240°C and 300°C) with vigorous stirring.[10][11]
-
Injection of Arsenic Precursor: In a separate vial under an inert atmosphere, prepare a solution of As(SiMe₃)₃ in toluene. Rapidly inject this solution into the hot indium precursor solution. The color of the solution should change, indicating the nucleation of InAs nanocrystals.
-
Growth: Allow the reaction to proceed for a specific time (e.g., 5 to 30 minutes) to allow for the growth of the nanocrystals to the desired size.[10][11] The growth can be monitored by taking small aliquots and measuring their absorption spectra.
-
Quenching and Purification: Quench the reaction by removing the heating mantle and allowing the flask to cool to room temperature. Add an excess of methanol to precipitate the InAs nanocrystals.
-
Isolation: Centrifuge the mixture to collect the nanocrystals. Discard the supernatant and re-disperse the nanocrystal pellet in a nonpolar solvent like toluene. Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.
-
Storage: Store the purified InAs nanocrystals dispersed in toluene in a sealed vial under an inert atmosphere.
Synthesis of Indium Phosphide (InP) Nanocrystals
This protocol describes a common method for synthesizing InP nanocrystals using indium halides and a phosphine (B1218219) precursor.
Materials:
-
Indium(III) chloride (InCl₃)
-
Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)[4][12][13] or Tris(diethylamino)phosphine
-
Oleylamine
-
1-Octadecene (ODE)
-
Toluene (anhydrous)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Syringes and needles
-
Centrifuge
Protocol:
-
Preparation of Indium Precursor Solution: In a three-neck flask, combine InCl₃, oleylamine, and 1-octadecene. Heat the mixture to 120°C under vacuum for 1 hour to ensure a dry and oxygen-free environment.
-
Reaction Setup: Under an Argon or Nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 180°C to 275°C) with vigorous stirring.[5][14]
-
Injection of Phosphorus Precursor: In a glovebox or under an inert atmosphere, prepare a solution of the phosphorus precursor (e.g., P(SiMe₃)₃) in ODE. Swiftly inject this solution into the hot reaction mixture.
-
Growth: The reaction mixture will change color upon injection, signaling the formation of InP nanocrystals. Maintain the reaction at the set temperature for a period ranging from minutes to hours, depending on the desired nanocrystal size.
-
Quenching and Purification: Stop the reaction by removing the heat source. Add toluene to the cooled solution, followed by methanol to induce precipitation of the InP nanocrystals.
-
Isolation: Use a centrifuge to separate the nanocrystals from the solution. Wash the nanocrystal pellet by re-dispersing it in toluene and precipitating with methanol. Repeat this washing step at least twice.
-
Storage: Disperse the final InP nanocrystal product in toluene and store it in a sealed container under an inert atmosphere to prevent oxidation.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of InAs and InP nanocrystals. The resulting nanocrystal size is highly dependent on the specific reaction conditions.
Table 1: Synthesis Parameters for Nanocrystalline Indium Arsenide (InAs)
| Indium Precursor | Arsenic Precursor | Solvent/Ligand | Reaction Temperature (°C) | Reaction Time (min) | Approx. Nanocrystal Size (nm) | Reference |
| InCl₃ | As(SiMe₃)₃ | Oleylamine | 240 - 300 | 5 - 30 | 2 - 6 | [10][11] |
| Indium Acetate | As(SiMe₃)₃ | Carboxylic Acid / Alkylphosphine | 110 | Varies | Magic-sized clusters | [15][16] |
| InCl₃ | Tris(dimethylamino)arsine | Oleylamine | 240 | 15 | Varies | [10] |
Table 2: Synthesis Parameters for Nanocrystalline Indium Phosphide (InP)
| Indium Precursor | Phosphorus Precursor | Solvent/Ligand | Reaction Temperature (°C) | Reaction Time (min) | Approx. Nanocrystal Size (nm) | Reference |
| InCl₃ | P(SiMe₃)₃ | Pentane | Room Temp (stir 2d), then Anneal 400°C | - | ~4 | [12] |
| Indium Halides | Tris(diethylamino)phosphine | Oleylamine | 180 | Varies | 3.8 - 5.8 | [14] |
| InCl₃ | Yellow Phosphorus (P₄) | Ethanol/Toluene | Low Temp (with NaBH₄) | Varies | Varies | [17][18] |
| In(OAc)₃ | PCl₃ | Octadecene | ~250 | Varies | Varies | [19] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflows for the synthesis of InAs and InP nanocrystals.
Caption: Workflow for the synthesis of InAs nanocrystals.
Caption: Workflow for the synthesis of InP nanocrystals.
References
- 1. [PDF] Indium phosphide-based semiconductor nanocrystals and their applications | Semantic Scholar [semanticscholar.org]
- 2. shop.nanografi.com [shop.nanografi.com]
- 3. Common Applications of Indium Phosphide Wafers | Wafer World [waferworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acylphosphine Route to Colloidal InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interface Modifications of InAs Quantum‐Dots Solids and their Effects on FET Performance | Semantic Scholar [semanticscholar.org]
- 8. P- and N-type InAs nanocrystals with innately controlled semiconductor polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. ZnCl2 Mediated Synthesis of InAs Nanocrystals with Aminoarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. files.eric.ed.gov [files.eric.ed.gov]
- 15. Synthesis and Single Crystal X-ray Diffraction Structure of an Indium Arsenide Nanocluster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of indium phosphide nanocrystals by sonochemical method and survey of optical properties* | The European Physical Journal - Applied Physics | Cambridge Core [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas-Source Molecular Beam Epitaxy (GSMBE) of Arsenide/Phosphide Heterostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gas-Source Molecular Beam Epitaxy (GSMBE)
Gas-Source Molecular Beam Epitaxy (GSMBE) is a sophisticated epitaxial growth technique used to deposit high-quality, single-crystal thin films. It combines elements of both traditional solid-source Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD). In GSMBE, solid sources are used for Group III elements (e.g., Ga, In, Al), while gaseous sources, such as arsine (AsH₃) and phosphine (B1218219) (PH₃), are used for Group V elements.[1] These gases are thermally cracked before reaching the substrate, producing highly reactive dimers (As₂, P₂) that readily incorporate into the growing crystal lattice. This method offers precise control over the composition and thickness of the deposited layers, making it particularly well-suited for the fabrication of complex arsenide/phosphide (B1233454) heterostructures with abrupt interfaces.[2][3] The ability to grow these heterostructures is critical for a wide range of optoelectronic devices, including lasers, photodetectors, and modulators.[4][5][6]
Core Applications of Arsenide/Phosphide Heterostructures
Arsenide/phosphide-based heterostructures are fundamental to a variety of advanced semiconductor devices. The ability to engineer the bandgap and lattice properties by combining different arsenide and phosphide compounds allows for the creation of materials with tailored optical and electronic characteristics.
-
Optoelectronic Devices: InP-based heterostructures, such as InGaAs/InP, are crucial for applications in optical fiber communications, particularly for devices operating in the 1.3 to 1.55 µm wavelength range.[7][8] This includes high-speed lasers, sensitive photodetectors, and efficient optical modulators.[9]
-
Light-Emitting Diodes (LEDs): Gallium arsenide phosphide (GaAsP) alloys are widely used in the manufacturing of red, orange, and yellow LEDs.[10][11][12] By tuning the As/P ratio, the emission wavelength can be precisely controlled.
-
Solar Cells: The combination of III-V materials with silicon in multi-junction solar cells offers a pathway to higher energy conversion efficiencies.[13] GaAsP is a promising candidate for the top cell in a tandem solar cell with a silicon bottom cell due to its tunable bandgap.[13]
-
High-Frequency Electronics: The superior electron transport properties of materials like InGaAs make them suitable for high-electron-mobility transistors (HEMTs) and other high-frequency electronic devices.
Experimental Protocols
Substrate Preparation
A pristine substrate surface is paramount for achieving high-quality epitaxial growth. The following protocol outlines the typical steps for preparing a GaAs or InP substrate.
-
Degreasing:
-
Sequentially immerse the substrate in trichloroethylene, acetone, and methanol, each for 5 minutes with ultrasonic agitation.
-
Rinse thoroughly with deionized (DI) water between each solvent.
-
Dry the substrate using a nitrogen gun.
-
-
Chemical Etching:
-
For GaAs substrates, a common etchant is a solution of H₂SO₄:H₂O₂:H₂O (e.g., in a 5:1:1 ratio). Etch for 1-2 minutes.
-
For InP substrates, a typical etchant is a solution of H₂SO₄:H₂O₂:H₂O or HCl.
-
After etching, rinse the substrate extensively with DI water.
-
-
Oxide Removal (In-situ):
-
Mount the substrate onto a molybdenum block and load it into the MBE system's load-lock chamber.
-
Transfer the substrate to the growth chamber.
-
Under a stabilizing flux of the appropriate Group V element (As₂ for GaAs, P₂ for InP), heat the substrate to a specific desorption temperature to remove the native oxide layer. This process is monitored using Reflection High-Energy Electron Diffraction (RHEED). A sharp, streaky RHEED pattern indicates a clean, atomically flat surface.
-
GSMBE Growth of an InGaAs/InP Quantum Well
This protocol describes the growth of a single InGaAs quantum well lattice-matched to an InP substrate.
-
System Preparation:
-
Ensure the GSMBE system is at ultra-high vacuum (UHV) conditions (< 1 x 10⁻⁹ Torr).
-
Heat the solid source effusion cells for Ga and In to their respective operating temperatures to achieve the desired growth rates.
-
Establish stable flows of cracked arsine (AsH₃) and phosphine (PH₃).
-
-
InP Buffer Layer Growth:
-
Set the substrate temperature to the optimal range for InP growth (typically 450-500 °C).
-
Open the In shutter and supply P₂ to the substrate to grow a buffer layer of InP (typically a few hundred nanometers thick). This ensures a high-quality template for the subsequent layers.
-
-
Growth of the InGaAs Quantum Well:
-
Interface Switching (InP to InGaAs): A critical step is the transition from a phosphorus-rich to an arsenic-rich environment. To achieve an abrupt interface, a growth interruption is necessary. Close the In shutter and switch the gas flow from PH₃ to AsH₃. The duration of this pause is optimized to remove residual phosphorus and establish an arsenic-stabilized surface.[3]
-
Lower the substrate temperature if required for InGaAs growth (e.g., 480-520 °C).
-
Simultaneously open the In and Ga shutters to commence the growth of the In₀.₅₃Ga₀.₄₇As layer. The composition is controlled by the relative fluxes of In and Ga, which are in turn determined by the effusion cell temperatures.
-
The thickness of the quantum well is precisely controlled by the growth time, which is calibrated using RHEED oscillations.[1][14]
-
-
Growth of the InP Cap Layer:
-
Interface Switching (InGaAs to InP): After growing the quantum well to the desired thickness, close the In and Ga shutters.
-
Implement another growth interruption to switch the gas flow from AsH₃ back to PH₃. This pause allows for the desorption of residual arsenic.[3]
-
Open the In shutter to grow the InP cap layer.
-
-
Cooling and Characterization:
-
After the growth is complete, cool down the sample under a continuous flux of the Group V element to prevent surface degradation.
-
The grown heterostructure can then be characterized using various techniques such as photoluminescence (PL), X-ray diffraction (XRD), and transmission electron microscopy (TEM).[15]
-
Data Presentation
Table 1: Typical GSMBE Growth Parameters for Arsenide/Phosphide Heterostructures
| Heterostructure | Substrate | Growth Temperature (°C) | V/III Ratio | Key Applications |
| InGaAs/InP | InP | 460 - 510[15] | As/III: 1.2 - 3.4[15] | Lasers, Photodetectors |
| GaAsP/GaP | GaP | 520 - 620[16] | (As+P)/Ga: >1 | LEDs |
| GaAs/InP | InP | 450 - 550[7] | - | Electronic Devices |
| AlGaInAs/InP | InP | 480 - 530 | - | High-power lasers |
Note: V/III ratio refers to the ratio of the flux of the Group V element(s) to the total flux of the Group III element(s).
Visualization of Experimental Workflows and Logical Relationships
GSMBE Experimental Workflow
The following diagram illustrates the general workflow for growing an arsenide/phosphide heterostructure using GSMBE.
Caption: A flowchart of the GSMBE process.
Logical Relationships in Heterostructure Growth Control
This diagram outlines the key parameters and their influence on the final properties of the grown heterostructure.
Caption: Control parameters in GSMBE growth.
In-Situ Monitoring and Control
Real-time monitoring during GSMBE is essential for achieving precise control over the growth process.
-
Reflection High-Energy Electron Diffraction (RHEED): RHEED is a powerful in-situ technique that provides real-time information about the surface crystallography and morphology of the growing film.[1] The observation of intensity oscillations in the RHEED pattern allows for the precise measurement of the growth rate, with each oscillation corresponding to the deposition of a single monolayer of material.[14][17][18] This is crucial for controlling the thickness of quantum wells and superlattices.
-
Optical Techniques: Techniques such as pyrometry and band-edge thermometry are used to accurately measure the substrate temperature. Spectroscopic ellipsometry and reflectometry can be employed to monitor layer thickness and composition in real-time.[19][20]
Challenges and Considerations
-
Interface Control: The formation of abrupt interfaces between arsenide and phosphide layers is challenging due to the potential for intermixing of the Group V elements.[2][7] Optimized growth interruption and gas switching procedures are critical to minimize this effect.[3]
-
Compositional Control: In quaternary alloys like InGaAsP, the incorporation efficiencies of arsenic and phosphorus can be different and dependent on growth conditions.[16] Careful calibration of gas flows and growth temperature is necessary to achieve the desired composition.
-
Safety: The use of highly toxic gases like arsine and phosphine necessitates stringent safety protocols and specialized gas handling equipment.
Conclusion
Gas-Source Molecular Beam Epitaxy is a versatile and powerful technique for the fabrication of high-quality arsenide/phosphide heterostructures. The precise control over growth parameters afforded by GSMBE enables the creation of complex device structures with tailored electronic and optical properties. By following well-defined experimental protocols and utilizing in-situ monitoring techniques, researchers can reproducibly grow heterostructures that are essential for advancing a wide range of technologies, from telecommunications to renewable energy.
References
- 1. snow.stanford.edu [snow.stanford.edu]
- 2. Interface structure in arsenide/phosphide heterostructun grown by gas-source MBE and low-pressure MOVPE | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. GSMBE growth and PL investigation of lattice-matched InGaAs/InP quantum wells - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Gallium arsenide phosphide - Wikipedia [en.wikipedia.org]
- 11. azom.com [azom.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Growth and characterization of gallium arsenide phosphide and gallium phosphide on silicon for III-V/Si multi-junction solar cells | IDEALS [ideals.illinois.edu]
- 14. faebianbastiman.wordpress.com [faebianbastiman.wordpress.com]
- 15. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. RHEED growth monitoring [lippmaa.issp.u-tokyo.ac.jp]
- 19. In situ monitoring and control for MBE growth of optoelectronic devices | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for All-Optical Logic Devices Based on Black Arsenic–Phosphorus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of all-optical logic devices utilizing the nonlinear optical properties of black arsenic–phosphorus (B-AsP).
Introduction
Black arsenic-phosphorus (B-AsP), a two-dimensional (2D) layered material, has emerged as a promising candidate for next-generation all-optical information processing.[1][2][3] Its tunable bandgap and strong nonlinear optical response, particularly the Kerr effect, make it suitable for creating all-optical switches and logic gates.[1][2][4] These devices operate at high speeds with strong anti-interference capabilities, offering significant advantages over conventional electronic modulation technologies.[4] This document outlines the synthesis of B-AsP, the fabrication of nanosheet dispersions, and the implementation of all-optical "ON-OFF" switching and "OR" logic gates based on spatial self-phase modulation (SSPM).
Quantitative Data Summary
The performance of all-optical devices based on B-AsP is critically dependent on the material's nonlinear optical properties and the experimental parameters. The following tables summarize key quantitative data extracted from experimental studies.
Table 1: Material and Optical Properties of B-AsP Nanosheets
| Parameter | Value | Reference |
| Arsenic Concentration (x in B-AsₓP₁₋ₓ) | 0.4 | [1] |
| Band Gap (Theoretical, x=0.4) | 0.08 eV | [1] |
| Excitation Wavelengths | 532 nm, 671 nm | [1] |
| Nonlinear Absorption Coefficient (b-AsP) | -0.23 cm/GW | [5] |
| Saturation Intensity (b-AsP) | 3.336 GW/cm² | [5] |
| Third-Order Nonlinear Susceptibility (BP) | 10⁻⁸ esu | [2] |
Table 2: Experimental Parameters for All-Optical Logic Operations
| Parameter | All-Optical "ON-OFF" Switch | All-Optical "OR" Gate | Reference |
| Controlling Light | |||
| Wavelength | 671 nm | 671 nm | [1] |
| Intensity | 45.32 W/cm² | Input A: 45.32 W/cm², Input B: 45.32 W/cm² | [1] |
| Signal Light | |||
| Wavelength | 532 nm | 532 nm | [1] |
| Intensity | 3.76 W/cm² | 3.76 W/cm² | [1] |
| Output States | |||
| "OFF" (Low Transmission) | Controlling light OFF | Inputs A & B OFF | [1] |
| "ON" (High Transmission) | Controlling light ON | Input A or B or both ON | [1] |
| Transmission Ratio (R) | ~0.18 | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of Bulk B-AsₓP₁₋ₓ Crystals via Chemical Vapor Transport (CVT)
This protocol describes the synthesis of high-quality B-AsₓP₁₋ₓ single crystals, which serve as the source material for nanosheet fabrication.
Materials and Equipment:
-
Red phosphorus
-
Grey arsenic
-
Tin (Sn)
-
Iodine (I₂)
-
Quartz ampoule
-
Tube furnace with multiple heating zones
-
Vacuum sealing system
Procedure:
-
Precursor Preparation: Weigh the elemental precursors (red phosphorus, grey arsenic, tin, and iodine) in the desired molar ratios. The ratio of arsenic to phosphorus will determine the final composition 'x' in B-AsₓP₁₋ₓ. Tin and iodine act as transport agents.
-
Ampoule Sealing: Place the precursors into a quartz ampoule. Evacuate the ampoule to a high vacuum and seal it.
-
Crystal Growth:
-
Place the sealed ampoule into a multi-zone tube furnace.
-
Establish a temperature gradient along the ampoule. A typical process involves heating the source zone (containing the precursors) to a higher temperature (e.g., 630°C) and the growth zone to a slightly lower temperature.
-
A two-step heating process can be employed:
-
Heat the source zone to an intermediate temperature (e.g., 460°C) and hold for several hours.
-
Ramp up to the final growth temperature (e.g., 630°C) and hold for an extended period (e.g., 5-10 hours) to allow for crystal formation in the cooler zone.
-
-
-
Cooling and Crystal Harvest: Slowly cool the furnace to room temperature. Carefully break the ampoule to retrieve the grown B-AsP crystals.
Protocol 2: Preparation of 2D B-AsP Nanosheets by Liquid-Phase Exfoliation (LPE)
This protocol details the exfoliation of bulk B-AsP crystals into thin nanosheets dispersed in a solvent.
Materials and Equipment:
-
Bulk B-AsP crystals (from Protocol 1)
-
Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP)
-
Probe sonicator
-
Bath sonicator
-
Centrifuge
Procedure:
-
Initial Preparation: Add a known amount of B-AsP crystal (e.g., 200 mg) to a specific volume of solvent (e.g., 200 mL of IPA).[2]
-
Probe Sonication: Use a probe sonicator to exfoliate the bulk crystals for a set duration (e.g., 8 hours) at a specific power (e.g., 200 mW).[2]
-
Bath Sonication: Subsequently, place the suspension in a water bath sonicator and sonicate overnight at a higher power (e.g., 400 W). Maintain the temperature below 20°C to prevent material degradation.[2]
-
Centrifugation for Size Selection:
-
Centrifuge the resulting suspension at a low speed (e.g., 1500 rpm) for a defined time (e.g., 1 hour) to pellet the larger, unexfoliated crystals.
-
Carefully collect the supernatant, which contains the exfoliated nanosheets.
-
-
Concentration and Storage: The concentration of the nanosheet dispersion can be determined using techniques like UV-Vis absorption spectroscopy. Store the dispersion in a sealed container to prevent solvent evaporation and contamination.
Protocol 3: Characterization of All-Optical Logic Devices using Spatial Self-Phase Modulation (SSPM)
This protocol describes the experimental setup and procedure to demonstrate all-optical switching and logic gate functionality. The underlying principle is the Kerr effect, where the refractive index of the B-AsP dispersion changes with the intensity of an incident laser beam, leading to a phase shift and the formation of a diffraction pattern (concentric rings).
Materials and Equipment:
-
B-AsP nanosheet dispersion (from Protocol 2) in a cuvette (e.g., 1 mm path length)
-
Continuous wave (CW) lasers (e.g., 532 nm for the signal beam and 671 nm for the control beam)
-
Neutral density filters
-
Lenses for focusing
-
Beam splitters
-
Shutters or modulators for controlling the beams
-
Screen or CCD camera for observing the diffraction patterns
-
Photodetector and power meter
Procedure:
-
Experimental Setup:
-
Arrange the optical components as shown in the workflow diagram below.
-
The signal beam (e.g., 532 nm) and the control beam(s) (e.g., 671 nm) should be co-aligned to pass through the same point in the cuvette containing the B-AsP dispersion.
-
Use lenses to focus the beams into the sample.
-
Place a screen or CCD camera in the far-field to observe the SSPM diffraction rings.
-
-
All-Optical "ON-OFF" Switch Demonstration:
-
Set the signal light to a low intensity (e.g., 3.76 W/cm²).[1] At this intensity, the SSPM effect is weak or non-existent, and the transmitted beam spot is small (the "OFF" state).
-
Introduce the high-intensity controlling light (e.g., 45.32 W/cm²).[1] The intense control beam induces a significant change in the refractive index of the B-AsP dispersion.
-
Due to spatial cross-phase modulation (SXPM), the phase of the signal beam is modulated, leading to the formation of a distinct diffraction ring pattern. The expansion of the signal beam's spot size signifies the "ON" state.
-
-
All-Optical "OR" Logic Gate Demonstration:
-
Use two controlling light beams of the same wavelength (671 nm) and intensity (e.g., 45.32 W/cm²) as inputs "A" and "B". The signal light (532 nm) acts as the probe.
-
Input (0,0): Both control beams A and B are blocked. The signal beam passes through with minimal diffraction. This is the logic "0" output.
-
Input (1,0) or (0,1): Either control beam A or B is unblocked. The intense beam induces the SSPM effect, causing the signal beam to diffract into a ring pattern. This is the logic "1" output.
-
Input (1,1): Both control beams A and B are unblocked. The combined intensity further enhances the SSPM effect, resulting in a clear diffraction pattern (logic "1" output).
-
Visualizations
Signaling and Logic Diagrams
Experimental Workflow Diagrams
References
Application Notes and Protocols for Indium Gallium Arsenide Phosphide (InGaAsP) Semiconductor Lasers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium Gallium Arsenide Phosphide (InGaAsP) is a quaternary III-V semiconductor material that has become a cornerstone in the fabrication of reliable and efficient semiconductor lasers, particularly for applications in fiber optic communications.[1] Its ability to be lattice-matched to Indium Phosphide (InP) substrates allows for the creation of high-quality heterostructures with tunable bandgaps, enabling light emission in the near-infrared spectrum, typically between 1.0 and 2.1 µm.[1] This wavelength range is critical as it aligns with the low-loss windows of silica-based optical fibers at 1.3 µm and 1.55 µm.[2][3]
The versatility of the InGaAsP material system, expressed as InxGa1-xAsyP1-y, allows for independent adjustment of the bandgap and lattice constant by varying the fractional compositions 'x' and 'y'.[2] This property is crucial for designing advanced device structures like quantum well (QW) and multi-quantum well (MQW) lasers, which offer superior performance in terms of low threshold currents, high output power, and improved temperature stability compared to bulk double heterostructure lasers.[4][5] Furthermore, InGaAsP-based lasers exhibit greater stability and longevity compared to their aluminum-based counterparts, such as AlGaAs, primarily due to a reduced susceptibility to the formation of dark-line defects.[1][6]
These application notes provide a comprehensive overview of the material properties, fabrication protocols, and characterization of InGaAsP semiconductor lasers. The information is intended to serve as a valuable resource for researchers and professionals working in the fields of optoelectronics, materials science, and related disciplines.
Material Properties and Performance Characteristics
The performance of InGaAsP lasers is dictated by a combination of the material's intrinsic properties and the design of the laser structure. Key performance metrics are summarized in the tables below, providing a comparative overview of typical values for lasers operating at the critical telecommunication wavelengths of 1.3 µm and 1.55 µm.
| Property | Symbol | Typical Value (1.3 µm) | Typical Value (1.55 µm) | References |
| Emission Wavelength | λ | 1310 nm | 1550 nm | [2] |
| Threshold Current Density | J_th | 10-15 mA (at 20°C for state-of-the-art devices) | Varies with structure, can be in the range of hundreds of A/cm² | [7] |
| Characteristic Temperature | T₀ | 40 - 70 K (higher temperatures can see lower values) | 78 - 86.5 °C (for some high-speed designs) | [1][8] |
| Slope Efficiency | η_d | ~0.39 W/A (at 85°C for high-power, uncooled lasers) | Varies with design, can be > 0.15 mW/mA | [9][10] |
| Internal Quantum Efficiency | η_i | > 90% (in optimized high-power designs) | High, dependent on material quality and structure | [6] |
| Internal Loss | α_i | ~2.99 /cm (in optimized high-power designs) | Low, dependent on doping and waveguide design | [6] |
| Output Power | P_out | Up to 46 mW at 85°C (for high-power, uncooled lasers) | > 10 mW (can be significantly higher in high-power designs) | [9][11] |
Table 1: Typical Performance Characteristics of InGaAsP Semiconductor Lasers
| Parameter | Symbol | Typical Value | References |
| Refractive Index | n | ~3.2 - 3.5 (varies with composition) | |
| Bandgap Energy | E_g | 0.75 - 1.35 eV (lattice-matched to InP) | [4] |
| Lattice Constant | a | ~5.869 Å (lattice-matched to InP) | [2] |
| Thermal Conductivity | κ | Lower than InP, higher than some alternatives | [12] |
Table 2: Key Material Properties of InGaAsP (Lattice-Matched to InP)
Experimental Protocols
The fabrication of high-performance InGaAsP semiconductor lasers is a multi-step process that requires precise control over material growth and device processing. The following sections outline the typical protocols for the key experimental stages.
Protocol 1: Epitaxial Growth of InGaAsP/InP Heterostructures via MOCVD
Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for the epitaxial growth of InGaAsP laser structures due to its ability to produce high-quality layers with abrupt interfaces and precise control over thickness and composition.
1. Substrate Preparation:
- Begin with a (100)-oriented n-type InP substrate.
- Degrease the substrate using a sequence of organic solvents (e.g., trichloroethylene, acetone, methanol) in an ultrasonic bath.
- Rinse with deionized (DI) water and dry with high-purity nitrogen.
- Perform a final surface treatment to remove the native oxide, for example, by dipping in a dilute hydrofluoric acid (HF) solution followed by a DI water rinse.
2. MOCVD Growth Procedure:
- Load the prepared substrate into the MOCVD reactor.
- Heat the substrate to the desired growth temperature, typically in the range of 600-700°C, under a phosphine (B1218219) (PH₃) overpressure to prevent thermal decomposition of the InP surface.
- Growth of the n-InP Cladding Layer: Introduce trimethylindium (B1585567) (TMIn) and PH₃ into the reactor to grow the n-type InP lower cladding layer. Doping is typically achieved using silane (B1218182) (SiH₄).
- Growth of the InGaAsP Active Region (Multi-Quantum Well):
- Grow the undoped InGaAsP separate confinement heterostructure (SCH) layers by introducing TMIn, trimethylgallium (B75665) (TMGa), arsine (AsH₃), and PH₃. The composition of these layers is chosen to have a bandgap intermediate between the cladding and the quantum wells.
- Grow the InGaAsP quantum wells and barriers by precisely controlling the flow of the precursors. The well layers are typically compressively strained to improve laser performance.
- Growth of the p-InP Cladding Layer: Grow the p-type InP upper cladding layer using TMIn and PH₃. Doping is achieved with a p-type precursor such as diethylzinc (B1219324) (DEZn).
- Growth of the p+-InGaAs Contact Layer: Grow a heavily p-doped InGaAs contact layer to facilitate the formation of a low-resistance ohmic contact.
- Cool down the reactor under a PH₃ overpressure.
Protocol 2: Ridge Waveguide Laser Fabrication
Following epitaxial growth, the wafer is processed to define the individual laser devices. A common structure is the ridge waveguide laser, which provides lateral optical and current confinement.
1. Dielectric Mask Deposition:
- Deposit a dielectric layer, such as silicon dioxide (SiO₂) or silicon nitride (SiNₓ), onto the wafer surface using plasma-enhanced chemical vapor deposition (PECVD). This layer will serve as a mask for the ridge etching process.
2. Photolithography:
- Spin-coat a layer of photoresist onto the dielectric mask.
- Use a mask aligner to expose the photoresist with a pattern of stripes (typically 2-5 µm wide) aligned along the appropriate crystal direction.
- Develop the photoresist to reveal the stripe pattern.
3. Ridge Etching:
- Dry Etching (Reactive Ion Etching - RIE):
- Use a fluorine-based plasma (e.g., CF₄ or CHF₃) to etch the exposed dielectric layer, transferring the stripe pattern.
- Perform a reactive ion etch using a methane/hydrogen (CH₄/H₂) or chlorine-based chemistry to anisotropically etch the semiconductor material, forming the ridge waveguide. The etch depth is a critical parameter that controls the lateral mode confinement and is typically stopped just above the active region.[13][14]
- Wet Chemical Etching:
- Alternatively, a wet chemical etch can be used. A common etchant for InP is a mixture of hydrochloric acid (HCl) and phosphoric acid (H₃PO₄).[2][15] For InGaAsP, different selective etchants based on mixtures of acids and oxidizing agents are used.[16] Wet etching is generally isotropic, leading to different ridge profiles compared to dry etching.
4. Dielectric Passivation:
- Deposit a layer of SiO₂ or SiNₓ to passivate the etched sidewalls of the ridge and provide electrical insulation.
5. Contact Window Opening:
- Use photolithography and etching to open a window in the passivation layer on top of the ridge for the p-contact.
6. Metallization:
- P-side Contact: Deposit a multi-layer metal stack, such as Titanium/Platinum/Gold (Ti/Pt/Au), onto the exposed p+-InGaAs contact layer using electron-beam evaporation or sputtering. The Ti layer provides good adhesion, the Pt acts as a diffusion barrier, and the Au is the main conducting layer.
- N-side Contact: Thin the InP substrate and deposit a metal contact on the backside (n-side). A common metallization scheme is Gold-Germanium/Nickel/Gold (AuGe/Ni/Au).
- Perform a rapid thermal anneal (RTA) to form low-resistance ohmic contacts.
7. Cleaving and Facet Coating:
- Cleave the processed wafer into individual laser bars. The cleaved facets form the mirrors of the Fabry-Pérot laser cavity.
- Facet Coating:
- Anti-Reflection (AR) Coating: Deposit a single layer of a dielectric material like Aluminum Oxide (Al₂O₃) with a thickness of λ/4n on the front facet to reduce reflections and increase the output power.
- High-Reflection (HR) Coating: Deposit a multi-layer stack of alternating high and low refractive index materials (e.g., Si/Al₂O₃ or TiO₂/SiO₂) on the rear facet to increase reflectivity and lower the threshold current.[17]
Protocol 3: Laser Diode Characterization
After fabrication, the laser diodes are tested to determine their performance characteristics.
1. Light-Current-Voltage (L-I-V) Measurement:
- Mount the laser diode on a temperature-controlled stage.
- Use a laser diode driver to apply a controlled current to the device.
- Measure the output optical power using a calibrated photodetector (e.g., an integrating sphere or a photodiode with appropriate collection optics).
- Simultaneously measure the voltage across the laser diode.
- Plot the optical power versus current (L-I curve) and voltage versus current (V-I curve).
- From the L-I curve, determine the threshold current (I_th) , which is the current at which lasing begins, and the slope efficiency (η_s) , which is the slope of the L-I curve above the threshold.
2. Spectral Measurement:
- Couple the output of the laser diode into an optical spectrum analyzer (OSA).
- Measure the emission spectrum at different operating currents and temperatures.
- Determine the peak emission wavelength and the spectral width.
3. Far-Field Pattern Measurement:
- Use a goniometric radiometer or a rotating detector to measure the spatial distribution of the emitted light at a distance far from the laser facet.[9][18][19][20]
- This measurement provides information about the beam divergence in the directions parallel and perpendicular to the junction plane.
4. Characteristic Temperature (T₀) Measurement:
- Measure the threshold current at several different temperatures.
- Plot the natural logarithm of the threshold current (ln(I_th)) versus temperature (T).
- Fit the data to the empirical equation: I_th(T) = I_th(T_ref) * exp((T - T_ref) / T₀), where T_ref is a reference temperature.
- The characteristic temperature, T₀, is a measure of the temperature sensitivity of the threshold current; a higher T₀ indicates better temperature stability.[1][21]
Visualizations
Signaling Pathway: Electron-Hole Recombination and Photon Emission in an InGaAsP Quantum Well
Caption: Electron-Hole Recombination in a Quantum Well.
Experimental Workflow: InGaAsP Ridge Waveguide Laser Fabrication
Caption: Workflow for InGaAsP Laser Fabrication.
Reliability and Failure Mechanisms
The long-term reliability of InGaAsP semiconductor lasers is a critical factor for their deployment in communication systems.[1] Failure of these devices can be broadly categorized into gradual degradation, sudden failure, and infant mortality.
-
Gradual Degradation: This is a slow process characterized by an increase in the threshold current and a decrease in the output power over time. It is often associated with the growth of crystalline defects, such as dark spot defects (DSDs) and dark line defects (DLDs), within the active region of the laser.[1][6] These defects act as non-radiative recombination centers, reducing the internal quantum efficiency.
-
Catastrophic Optical Mirror Damage (COMD): This is a sudden and irreversible failure that occurs at the laser facet due to intense optical power density.[1][21][22] The absorption of laser light at the facet leads to localized heating, which can cause melting and damage to the crystal structure. Facet passivation and coating are crucial steps to mitigate COMD.
-
Infant Mortality: This refers to early failures caused by pre-existing defects in the epitaxial layers or introduced during the fabrication process.[1]
Accelerated aging tests, where lasers are operated at high temperatures and currents, are commonly used to assess the reliability and estimate the operational lifetime of these devices.[7] For InGaAsP lasers, extrapolated median lifetimes can exceed 25 years at an operating temperature of 10°C.[1]
Conclusion
InGaAsP semiconductor lasers are indispensable components in modern optical communication systems. Their tunable emission in the near-infrared, coupled with high efficiency and reliability, makes them the preferred choice for a wide range of applications. The protocols and data presented in these application notes provide a foundational understanding for the fabrication and characterization of these devices. Continued research and development in material growth, device design, and fabrication processes will further enhance the performance and expand the applications of InGaAsP-based lasers.
References
- 1. fiberoptics4sale.com [fiberoptics4sale.com]
- 2. OPG [opg.optica.org]
- 3. Selective wet etching for InGaAs/InAlAs/InP heterostructure field-effect transistors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. nepp.nasa.gov [nepp.nasa.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. OPG [opg.optica.org]
- 9. Researching | Metamorphic growth of 1.55 μm InGaAs/InGaAsP multiple quantum wells laser structures on GaAs substrates [m.researching.cn]
- 10. researchgate.net [researchgate.net]
- 11. Reactive ion etching of InAlAs with Ar/Cl2 mixtures for ridge waveguide lasers for Microelectronic Engineering - IBM Research [research.ibm.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Multichamber Rie Processing for Ingaasp Ridge Waveguide Laser Arrays | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 14. Wet Etching Recipes - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]
- 15. louisville.edu [louisville.edu]
- 16. Enhanced performance of tunable external-cavity 1.5 μm InAs/InP quantum dot lasers using facet coating [opg.optica.org]
- 17. tomosemi.com [tomosemi.com]
- 18. researchgate.net [researchgate.net]
- 19. Far-field expression of a high-power laser diode [opg.optica.org]
- 20. researchgate.net [researchgate.net]
- 21. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 22. Structure-dependent reliability assessment of 1.3 /spl mu/m InGaAsP/InP uncooled laser diodes by accelerated aging test | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols for Gallium Arsenide Phosphide (GaAsP) in Light-Emitting Diodes (LEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gallium Arsenide Phosphide (GaAsP) in the fabrication of light-emitting diodes (LEDs). This document includes key material properties, detailed experimental protocols for device fabrication and characterization, and data presented in a clear, comparative format.
Introduction to Gallium Arsenide Phosphide (GaAsP) for LEDs
Gallium Arsenide Phosphide (GaAs₁₋ₓPₓ) is a ternary III-V semiconductor alloy composed of gallium, arsenic, and phosphorus.[1] It is a direct bandgap semiconductor, which allows for efficient radiative recombination of electrons and holes, making it an excellent material for optoelectronic devices, particularly LEDs.[1] By varying the molar fraction 'x' of phosphorus, the bandgap of the material can be precisely tuned, enabling the emission of light across a spectrum from red to yellow.[2][3]
GaAsP-based LEDs are typically fabricated on either Gallium Arsenide (GaAs) or Gallium Phosphide (GaP) substrates.[3] The choice of substrate influences the manufacturing process and the overall efficiency of the LED. For instance, GaP substrates are transparent to the light emitted by the GaAsP active layer, which can improve light extraction efficiency.[3]
Data Presentation: Properties of GaAsP LEDs
The optical and electrical properties of GaAsP LEDs are highly dependent on the composition of the alloy. The following tables summarize key quantitative data for easy comparison.
Table 1: Composition, Emission Wavelength, and Bandgap of GaAs₁₋ₓPₓ
| Phosphorus Fraction (x) | Arsenic Fraction (1-x) | Emission Wavelength (nm) | Emitted Color | Bandgap Energy (eV) |
| 0.40 | 0.60 | ~655 | Red | ~1.89 |
| 0.60 | 0.40 | ~620 | Orange-Red | ~2.00 |
| 0.85 | 0.15 | ~585 | Yellow | ~2.12 |
| 1.00 | 0.00 | ~565 | Greenish-Yellow | ~2.19 |
Note: These values are approximate and can vary based on the specific growth conditions, doping, and device structure.
Table 2: Typical Electrical Characteristics of GaAsP LEDs
| Emitted Color | Typical Forward Voltage (V @ 20mA) |
| Red | 1.6 - 2.0 |
| Orange | ~2.0 |
| Yellow | 2.0 - 2.1 |
Note: Forward voltage is dependent on the specific device design and operating current.[3][4][5]
Experimental Protocols
Epitaxial Growth of GaAsP LED Structures
The foundation of a GaAsP LED is the epitaxial growth of thin crystalline layers on a substrate. Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for this purpose.
Protocol: MOCVD Growth of a Red-Emitting GaAsP LED on a GaAs Substrate
-
Substrate Preparation:
-
Begin with a single-crystal n-type GaAs substrate with a (100) orientation.
-
Degrease the substrate by sonicating in trichloroethylene, acetone, and methanol (B129727) for 5 minutes each.
-
Rinse with deionized (DI) water and dry with high-purity nitrogen gas.
-
Perform a final surface etch using a solution of H₂SO₄:H₂O₂:H₂O (5:1:1) for 30 seconds to remove the native oxide.[6]
-
Immediately load the substrate into the MOCVD reactor.
-
-
Epitaxial Growth:
-
Reactor Purge: Purge the reactor with high-purity hydrogen (H₂) gas.
-
Heating: Heat the substrate to a growth temperature of 700-800°C.
-
Buffer Layer Growth: Grow a thin n-type GaAs buffer layer to create a smooth surface for subsequent layers.
-
Precursors: Trimethylgallium (TMGa) and Arsine (AsH₃).
-
N-type dopant precursor: Disilane (Si₂H₆) or Silane (SiH₄).
-
Typical Thickness: 200-500 nm.
-
-
n-GaAsP Graded Layer Growth: Gradually introduce Phosphine (PH₃) to grade the composition from GaAs to the desired GaAs₁₋ₓPₓ composition for the n-type layer. This minimizes lattice mismatch.
-
n-GaAsP Layer Growth: Grow the n-type GaAs₁₋ₓPₓ layer with the target composition (e.g., x=0.4 for red emission).
-
Precursors: TMGa, AsH₃, PH₃.
-
N-type dopant precursor: Si₂H₆ or SiH₄.
-
Typical Doping Concentration: 1 x 10¹⁷ to 5 x 10¹⁸ cm⁻³.[7]
-
Typical Thickness: 1-2 µm.
-
-
p-GaAsP Layer Growth: Grow the p-type GaAs₁₋ₓPₓ layer.
-
Precursors: TMGa, AsH₃, PH₃.
-
P-type dopant precursor: Diethylzinc (DEZn) or Bis(cyclopentadienyl)magnesium (Cp₂Mg).
-
Typical Doping Concentration: 1 x 10¹⁸ to 1 x 10¹⁹ cm⁻³.[7]
-
Typical Thickness: 1-2 µm.
-
-
Cool Down: After growth, cool the wafer down under an AsH₃/PH₃ overpressure to prevent surface decomposition.
-
Device Fabrication
Protocol: Mesa-Isolated GaAsP LED Fabrication
-
Metallization (p-contact):
-
Deposit a p-type ohmic contact on the top p-GaAsP layer using electron-beam evaporation or sputtering. A common metal stack is Ti/Pt/Au.
-
Perform a lift-off process using photolithography to pattern the contacts.
-
-
Photolithography for Mesa Definition:
-
Apply a positive photoresist (e.g., Shipley S1818) to the wafer surface via spin coating.
-
Soft bake the photoresist on a hot plate.
-
Expose the photoresist to UV light through a photomask that defines the mesa structures.
-
Develop the photoresist to reveal the patterned areas.
-
Hard bake the photoresist to improve its resistance to the etching process.[8]
-
-
Mesa Etching:
-
Perform wet chemical etching to create individual device mesas.[9] A common etchant for GaAsP is a solution of H₃PO₄:H₂O₂:H₂O. The ratio can be adjusted to control the etch rate and profile.
-
Etch down to the n-type layer to electrically isolate the devices.
-
Remove the photoresist mask using a suitable solvent (e.g., acetone).
-
-
Metallization (n-contact):
-
Deposit an n-type ohmic contact on the exposed n-GaAsP layer. A common metal stack is AuGe/Ni/Au.
-
Use a lift-off process to pattern the n-contacts.
-
-
Annealing:
-
Perform a rapid thermal anneal (RTA) to form good ohmic contacts.
-
-
Dicing and Packaging:
-
Dice the wafer into individual LED chips.
-
Mount the chips onto lead frames and perform wire bonding to connect the p and n contacts to the external leads.
-
Encapsulate the device in an epoxy resin for protection and to shape the light output.
-
Characterization Protocols
Protocol: Current-Voltage (I-V) Measurement
-
Setup: Use a source measure unit (SMU) or a power supply with a series resistor and ammeter/voltmeter.
-
Procedure:
-
Connect the positive terminal of the power supply to the p-contact and the negative terminal to the n-contact.
-
Slowly sweep the forward bias voltage from 0 V to a voltage that results in a current of approximately 20 mA. Do not exceed the maximum current rating of the device.[10]
-
Record the current at each voltage step.
-
Plot the current (on a linear or logarithmic scale) as a function of the voltage to obtain the I-V curve.
-
The "turn-on" or "forward" voltage can be determined from the knee of this curve.[10]
-
Protocol: Photoluminescence (PL) Spectroscopy
-
Setup: A typical PL setup includes a laser excitation source (with a wavelength shorter than the expected emission wavelength of the LED), focusing and collection optics, a monochromator, and a detector (e.g., a silicon CCD or a photomultiplier tube).[11]
-
Procedure:
-
Focus the laser beam onto the surface of the GaAsP LED.
-
Collect the emitted light and direct it into the monochromator.
-
Scan the monochromator over the desired wavelength range.
-
Record the intensity of the emitted light at each wavelength.
-
The resulting spectrum will show a peak at the emission wavelength of the LED.
-
Protocol: Hall Effect Measurement for Carrier Concentration
-
Sample Preparation: Prepare a van der Pauw or Hall bar geometry sample from the doped epitaxial layer.
-
Setup: A Hall effect measurement system with a constant current source, a voltmeter, and a magnetic field source.
-
Procedure:
-
Apply a known current through two contacts of the sample and measure the voltage across the other two contacts to determine the resistivity.
-
Apply a magnetic field perpendicular to the sample surface.
-
Measure the Hall voltage, which develops perpendicular to both the current and the magnetic field.
-
Calculate the Hall coefficient, from which the carrier type (n or p) and carrier concentration can be determined.
-
The mobility of the charge carriers can also be calculated from the resistivity and carrier concentration.[12]
-
Visualizations
Caption: Relationship between GaAsP composition and emitted wavelength.
Caption: Experimental workflow for GaAsP LED fabrication.
Caption: Diagram of a basic GaAsP LED heterostructure.
References
- 1. recolux-lighting.com [recolux-lighting.com]
- 2. quora.com [quora.com]
- 3. LED types by Color, Brightness, and Chemistry [donklipstein.com]
- 4. en.f-alpha.net [en.f-alpha.net]
- 5. soldered.com [soldered.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. atecentral.net [atecentral.net]
- 9. globalspec.com [globalspec.com]
- 10. chiang.physics.ucdavis.edu [chiang.physics.ucdavis.edu]
- 11. ossila.com [ossila.com]
- 12. nuance.northwestern.edu [nuance.northwestern.edu]
Application Notes and Protocols for the Synthesis of Gallium Phosphide (GaP) and Gallium Arsenide (GaAs) Nanowires via Chemical Vapor Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of gallium phosphide (B1233454) (GaP) and gallium arsenide (GaAs) nanowires using the Chemical Vapor Transport (CVT) method. The CVT technique is a versatile and widely used method for growing high-quality single-crystal nanomaterials. It relies on a chemical transporting agent to volatilize a source material at a higher temperature zone and deposit it as a crystalline material in a lower temperature zone of a furnace. This process is particularly well-suited for the synthesis of III-V semiconductor nanowires, which have significant potential in various applications, including nanoelectronics, optoelectronics, and biomedical sensing.
Overview of the Chemical Vapor Transport (CVT) Method
The CVT process for GaP and GaAs nanowire growth typically involves the following key steps:
-
Source Material Preparation: A source material containing gallium and either phosphorus or arsenic is placed in a sealed reaction vessel, usually a quartz ampoule.
-
Transport Agent Introduction: A transport agent, often a halogen or a halogen-containing compound, is introduced into the ampoule.
-
Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient between the source material (at a higher temperature, T₂) and the substrate (at a lower temperature, T₁).
-
Chemical Transport: The transport agent reacts with the source material at T₂ to form volatile gaseous species.
-
Deposition and Growth: These gaseous species are transported to the cooler region at T₁, where the reverse reaction occurs, leading to the deposition of the desired material (GaP or GaAs) on a substrate in the form of nanowires.
The growth of nanowires via CVT is often mediated by the Vapor-Liquid-Solid (VLS) or Vapor-Solid-Solid (VSS) mechanism, where a metal catalyst nanoparticle (e.g., Au) directs the one-dimensional growth.
Quantitative Data Summary
The following tables summarize key experimental parameters for the synthesis of GaP and GaAs nanowires reported in the literature using methods related to Chemical Vapor Transport.
Table 1: Experimental Parameters for Gallium Phosphide (GaP) Nanowire Synthesis
| Parameter | Value | Reference |
| Growth Temperature | 1150 °C | [1][2] |
| Source Material | Gallium (Ga) vapor and Phosphorus (P) vapor | [1][2] |
| Ball-milled GaP powders | [3][4] | |
| Nanowire Diameter | 25-100 nm | [1][2] |
| Mean diameter of 40 nm | [3][4] | |
| Nanowire Length | Up to tens of micrometers | [1][2] |
| Up to 300 µm | [3][4] | |
| Crystal Structure | Zinc Blende with high density of twinning faults | [1][2] |
| Single-crystalline zinc blende | [3][4] | |
| Growth Direction | [5] | [3][4] |
Table 2: Experimental Parameters for Gallium Arsenide (GaAs) Nanowire Synthesis
| Parameter | Value | Reference |
| Growth Temperature | 420 °C (VLS), 310-320 °C (VSS) | [6][7] |
| 430 °C | ||
| Precursors | Trimethylgallium (TMGa) for Ga; Arsine (AsH₃) for As | [6][7] |
| Catalyst | Gold (Au) nanoparticles | [6][7] |
| Substrate | Silicon nitride (amorphous) | [6][7] |
| Indium Tin Oxide (ITO) | ||
| Nanowire Diameter | 21.2 - 27 nm | [6] |
| Growth Rate | Slightly slower for VSS compared to VLS | [6][7] |
| Increases with TMGa molar flow rates | ||
| Critical Radius (Au catalyst) | 2.14 nm at 430 °C |
Experimental Protocols
Protocol for Gallium Phosphide (GaP) Nanowire Synthesis via Vapor-Phase Reaction
This protocol is based on the vapor-phase reaction of gallium and phosphorus vapors.[1][2]
Materials and Equipment:
-
High-purity Gallium (Ga) metal
-
Red Phosphorus (P) powder
-
Quartz tube (reactor)
-
Two-zone tube furnace
-
Substrate (e.g., silicon with a native oxide layer)
-
Argon (Ar) gas supply with mass flow controller
-
Vacuum pump
Procedure:
-
Source Placement: Place a crucible containing Ga metal in the high-temperature zone (T₂) of the quartz tube. Place another crucible containing red phosphorus powder upstream from the Ga source, in a region with a lower temperature sufficient for sublimation.
-
Substrate Placement: Position the substrate in the lower-temperature zone (T₁) of the furnace, downstream from the gallium source.
-
System Purge: Seal the quartz tube and purge with high-purity argon gas for at least 30 minutes to remove any residual oxygen and moisture.
-
Heating:
-
Heat the high-temperature zone (T₂) to 1150 °C.
-
Heat the region containing the red phosphorus to a temperature that allows for controlled sublimation and transport of phosphorus vapor.
-
The substrate in the low-temperature zone (T₁) will be at a temperature suitable for nanowire deposition, determined by the furnace profile.
-
-
Growth: Maintain the temperature and a constant flow of argon carrier gas for the desired growth duration (e.g., 30-60 minutes). Gallium vapor will react with phosphorus vapor, and GaP will deposit on the substrate as nanowires.
-
Cooling: After the growth period, turn off the furnace and allow the system to cool down to room temperature under a continuous argon flow.
-
Characterization: Carefully remove the substrate and characterize the as-grown GaP nanowires using techniques such as Scanning Electron Microscopy (SEM) for morphology and Transmission Electron Microscopy (TEM) for crystal structure and growth direction.
Protocol for Gallium Arsenide (GaAs) Nanowire Synthesis via Metal-Organic Chemical Vapor Deposition (MOCVD)
This protocol describes a typical MOCVD process for GaAs nanowire growth, which is a form of CVT.[6][7]
Materials and Equipment:
-
MOCVD reactor system
-
Trimethylgallium (TMGa) precursor
-
Arsine (AsH₃) precursor (handle with extreme caution in a vented gas cabinet)
-
Hydrogen (H₂) or Nitrogen (N₂) carrier gas
-
Substrate (e.g., Si(111)) coated with gold (Au) nanoparticles as catalysts
-
Substrate heater
Procedure:
-
Substrate Preparation: Deposit a thin film of gold on the substrate and anneal it to form Au nanoparticles that will act as catalysts for VLS growth.
-
Loading: Load the catalyst-coated substrate into the MOCVD reactor.
-
System Purge and Heating: Purge the reactor with the carrier gas and heat the substrate to the desired growth temperature (e.g., 420 °C).[6][7]
-
Precursor Introduction: Introduce the precursors, TMGa and AsH₃, into the reactor at controlled flow rates. The V/III ratio (ratio of group V to group III precursor flow rates) is a critical parameter that influences nanowire morphology and quality.
-
Nanowire Growth: The precursors decompose at the growth temperature, and the Ga and As species are incorporated into the Au catalyst, forming a liquid alloy. When the alloy becomes supersaturated, GaAs precipitates at the liquid-solid interface, leading to the axial growth of a nanowire.
-
Termination and Cooling: After the desired growth time, stop the flow of the TMGa precursor to terminate the growth. Cool down the reactor to room temperature under a continuous flow of AsH₃ and carrier gas to prevent arsenic evaporation from the nanowire surface.
-
Characterization: Unload the sample and characterize the GaAs nanowires using SEM, TEM, and other relevant techniques.
Visualizations
Experimental Workflow
Caption: General experimental workflow for nanowire synthesis.
Chemical Vapor Transport Mechanism
Caption: Schematic of the Chemical Vapor Transport (CVT) process.
References
- 1. Vapor-Phase Synthesis of Gallium Phosphide Nanowires | ORNL [ornl.gov]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. Synthesis of gallium phosphide nanowires via sublimation method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. Vapor–solid–solid growth dynamics in GaAs nanowires - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00345C [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Arsenic Phosphide in Pharmaceutical Applications
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the application of arsenic phosphide (B1233454) (AsP) specifically within pharmaceutical contexts, including for drug delivery, therapeutic use, and corresponding experimental protocols, did not yield sufficient detailed scientific data to generate the comprehensive application notes and protocols as initially requested. The available information primarily identifies arsenic phosphide as a semiconductor material and, while mentioned as available in "pharmaceutical grade"[1], lacks specific peer-reviewed studies or patents detailing its synthesis, characterization, and application in drug development.[1]
The vast majority of research into arsenic-containing compounds for pharmaceutical applications has concentrated on arsenic trioxide (ATO) and other organoarsenic compounds.[2][3][4][5][6] These have been extensively studied, particularly in the form of nanoparticles, for cancer therapy.[5][7]
Therefore, while the direct application of this compound in pharmaceuticals remains an underexplored area, we present the following information based on the limited available data and draw parallels from the more established research on other arsenic and phosphide nanoparticles to provide a foundational understanding and potential future directions.
Overview of Arsenic and Phosphide Compounds in Pharmaceutical Research
Arsenic compounds have a long history in medicine, with arsenic trioxide being a notable example used in the treatment of certain types of leukemia.[2][3] The therapeutic effects of arsenic are often linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.[4][7] Nanoparticle formulations of arsenic compounds are being developed to enhance their therapeutic index by improving bioavailability and reducing systemic toxicity.[5]
Phosphide-based nanomaterials, such as indium phosphide and transition metal phosphides, are also being investigated for biomedical applications, including bioimaging and drug delivery, due to their unique physicochemical properties.[8] The synthesis of these nanoparticles is an active area of research, with various methods being developed to control their size, shape, and surface chemistry.
Potential Applications of this compound in Pharmaceuticals (Hypothetical)
Based on the properties of related materials, potential, yet currently unproven, pharmaceutical applications of this compound could include:
-
Drug Delivery Vehicle: As a nanoparticle, this compound could potentially be functionalized to carry therapeutic agents. Its composition suggests the possibility of tuning its degradation and drug release properties.
-
Therapeutic Agent: The individual components, arsenic and phosphorus, have biological activities. It is conceivable that this compound itself could exhibit cytotoxic effects against cancer cells, similar to other arsenic compounds.
It is crucial to reiterate that these are speculative applications and require substantial research to be validated.
Synthesis of Phosphide Nanoparticles for Biomedical Applications: A General Protocol
While a specific protocol for this compound for pharmaceutical use is not available, a general approach for synthesizing transition metal phosphide nanoparticles is presented below. This can serve as a foundational methodology for researchers interested in exploring the synthesis of this compound nanoparticles.
Objective: To synthesize transition metal phosphide nanoparticles via a hot-injection method.
Materials:
-
Metal precursor (e.g., metal chloride)
-
Phosphorus precursor (e.g., trioctylphosphine)
-
Solvent (e.g., 1-octadecene)
-
Surfactants/ligands (e.g., oleylamine, oleic acid)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
Centrifuge
-
Solvents for washing (e.g., ethanol, hexane)
Experimental Workflow: Synthesis of Phosphide Nanoparticles
Caption: General workflow for the synthesis of phosphide nanoparticles.
Detailed Protocol:
-
Preparation of Precursor Solution: In a three-neck flask, dissolve the metal precursor and surfactants (e.g., oleylamine, oleic acid) in the high-boiling point solvent (e.g., 1-octadecene).
-
Degassing: Connect the flask to a Schlenk line and heat the mixture to a specific temperature (e.g., 120 °C) under vacuum for a designated time (e.g., 1 hour) to remove water and oxygen.
-
Inert Atmosphere: Switch the atmosphere in the flask to an inert gas (Argon or Nitrogen).
-
Heating: Increase the temperature of the solution to the desired injection temperature (this will vary depending on the precursors and desired nanoparticle size).
-
Hot Injection: In a separate syringe, prepare the phosphorus precursor solution. Once the reaction flask reaches the target temperature, rapidly inject the phosphorus precursor into the flask with vigorous stirring.
-
Nucleation and Growth: Allow the reaction to proceed at the injection temperature for a specific period to control the growth of the nanoparticles. The color of the solution will typically change, indicating nanoparticle formation.
-
Cooling: After the growth phase, remove the heating mantle and allow the flask to cool to room temperature.
-
Purification: Transfer the reaction mixture to centrifuge tubes. Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles. Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant and re-disperse the nanoparticles in a solvent like hexane. Repeat this washing process several times.
-
Characterization: The final product should be characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and other relevant spectroscopic methods.
Signaling Pathways Targeted by Arsenic Compounds in Cancer Therapy
While specific pathways for this compound are unknown, arsenic trioxide is known to impact several key signaling pathways in cancer cells. Understanding these can provide a framework for investigating the potential mechanisms of action of novel arsenic compounds.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Arsenic
Caption: Arsenic compounds can inhibit the PI3K/Akt/mTOR pathway.
Arsenic compounds have been shown to down-regulate the expression or phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[9]
Induction of Apoptosis via the Intrinsic Pathway
Caption: Arsenic nanoparticles can induce apoptosis via the intrinsic pathway.
Arsenic nanoparticles can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[7]
Quantitative Data on Arsenic Compounds in Pharmaceutical Research
Due to the lack of data for this compound, the following tables summarize quantitative data for other relevant arsenic compounds and nanoparticle systems to provide context for potential future research.
Table 1: In Vitro Cytotoxicity of Arsenic Compounds
| Compound/Formulation | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Arsenic Trioxide | NSCLC Stem Cells | ~5-10 | 48 | [4] |
| Arsenic Sulfide (As₄S₄) | Gastric Cancer (AGS) | ~1.5 | 48 | [10] |
| Arsenic Sulfide (As₄S₄) | Colon Cancer (SW480) | ~5 | 48 | [10] |
Table 2: Physicochemical Properties of Arsenic-based Nanoparticles
| Nanoparticle Formulation | Core Material | Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| Arsenic Nanoparticles (AsNPs) | Arsenic | 57.50 ± 5.11 | -38 | N/A | [11] |
| Chitosan-coated AsNPs | Arsenic | 81.20 ± 3.21 | +45 | N/A | [11] |
| ATO-loaded PAA-MSN | Mesoporous Silica | ~100-150 | - | ~15 | [12] |
Conclusion and Future Directions
The pharmaceutical application of this compound is a nascent field with a significant lack of published research. The information provided here serves as a foundational guide, drawing from the extensive work on arsenic trioxide and other phosphide nanomaterials. Future research should focus on:
-
Controlled Synthesis: Developing reliable methods for synthesizing this compound nanoparticles with controlled size, shape, and surface properties.
-
In Vitro Evaluation: Assessing the cytotoxicity of this compound nanoparticles against various cancer cell lines and understanding their mechanisms of action.
-
Drug Delivery Potential: Investigating the capacity of this compound nanoparticles as carriers for other therapeutic agents.
-
Toxicology Studies: Thoroughly evaluating the in vitro and in vivo toxicity of this compound to determine its safety profile.
For researchers and drug development professionals, the exploration of novel materials like this compound, while challenging, holds the potential for discovering new therapeutic avenues. However, this must be approached with rigorous scientific investigation, starting with fundamental synthesis and characterization, before any pharmaceutical applications can be seriously considered.
References
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of Arsenic Compounds in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances of Nanomedicines Delivering Arsenic Trioxide for Enhanced Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on arsenic, arsenic-containing medicinal materials, and arsenic-containing preparations: clinical application, pharmacological effects, and toxicity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Development of arsenic nanoparticles: a novel topical therapy for psoriasis enhancing skin deposition and preventing relapse for long-term efficacy in imiquimod-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Flux Growth of Phosphide and Arsenide Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the flux growth of phosphide (B1233454) and arsenide crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in growing phosphide and arsenide crystals using the flux method?
A1: The flux growth of phosphide and arsenide crystals presents several key challenges, primarily stemming from the high vapor pressure of phosphorus and arsenic at elevated temperatures.[1][2] Other significant challenges include the empirical nature of flux selection, potential reactions between the flux and the starting materials or crucible, and difficulties in controlling nucleation and crystal growth.[1][2][3] The complexity of the chemical systems, which can be quaternary or even higher, further complicates the process.[1][2][3]
Q2: How do I choose an appropriate flux for my phosphide or arsenide crystal growth experiment?
A2: The selection of a suitable flux is often empirical and requires careful consideration of several factors.[1][2][3] A good flux should have a low melting point, a high boiling point, and dissolve the reactants to a moderate extent.[4] It should also be relatively inert to both the reactants and the crucible material to avoid the formation of unwanted binary compounds or incorporation of impurities into the crystal lattice.[4] For phosphides, tin (Sn) is a commonly preferred flux due to the higher solubility of phosphorus in it.[1][2] For arsenides, bismuth (Bi) is often a good choice because of the relatively high solubility of arsenic.[1][2] Lead (Pb) has also been successfully used for both phosphide and arsenide growth.[3] Salt fluxes, such as a mixture of NaCl and KCl, can be an option for acid-sensitive materials as they are water-soluble.[1]
Q3: What are the safety precautions I should take when working with phosphorus and arsenic at high temperatures?
A3: Due to the high vapor pressure and toxicity of phosphorus and arsenic, stringent safety measures are necessary.[1][2] All handling of these elements, especially weighing and loading into crucibles, should be performed in a well-ventilated fume hood or a glovebox.[5] Reactions are typically carried out in sealed quartz ampoules to contain the volatile elements.[5] It is crucial to calculate the potential pressure buildup inside the ampoule to prevent explosions. Reducing the amount of volatile elements in the ampoule can mitigate this risk.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guides
Problem 1: My quartz ampoule exploded during the heating process.
Cause: This is a common and dangerous issue primarily caused by excessive vapor pressure from the volatile phosphorus or arsenic.[1][2] Quartz ampoules can typically withstand internal pressures of about 2 atmospheres, which can be easily exceeded if the amount of the volatile element is too high for the ampoule volume and the target temperature.[5]
Solution:
-
Reduce the amount of reactants: The most straightforward solution is to decrease the total mass of the reactants, particularly the phosphorus or arsenic, relative to the volume of the ampoule.[5]
-
Increase the ampoule volume: Using a larger ampoule for the same amount of reactants will lower the internal pressure.
-
Slow heating rate: A slower heating ramp rate can sometimes help to mitigate rapid pressure increases.
-
Intermediate dwell steps: For syntheses involving phosphorus or arsenic, holding the furnace at an intermediate temperature (e.g., 400 °C for phosphorus, 500 °C for arsenic) for several hours can allow for a more controlled reaction and pressure increase.[5]
Problem 2: The resulting crystals are very small or I get a powder instead of single crystals.
Cause: This issue usually points to a very high nucleation rate and/or insufficient time for crystal growth. This can be influenced by a cooling rate that is too fast, or a very high degree of supersaturation.[6]
Solution:
-
Optimize the cooling rate: A slower cooling rate is generally preferred to allow for fewer nucleation sites and more time for the crystals to grow. A typical rate to start with is 1-5 °C/hour.[7][8]
-
Adjust the temperature profile: A "sawtooth" temperature profile, involving several cooling and heating cycles, can be employed. The heating steps can dissolve smaller, less stable crystals, allowing the larger ones to grow further during the subsequent cooling phases.[6]
-
Modify the reactant-to-flux ratio: The concentration of the solute in the flux affects supersaturation. A typical starting ratio is 1:10 to 1:100 of reactants to flux.[9] Experimenting with this ratio can help in achieving optimal conditions for the growth of larger crystals.
-
Homogenization time: Ensure the melt is held at the maximum temperature for a sufficient duration (a "dwell" period) to ensure all reactants are fully dissolved and the solution is homogenous before cooling begins.[10]
Problem 3: My final product is contaminated with unwanted binary phases or the flux itself.
Cause: The flux is not always an inert solvent and can react with the constituent elements to form stable binary compounds.[4] For example, when using a tin flux for arsenide growth, the formation of SnAs is a common side product.[1][2] Flux can also be physically trapped in the final crystals.
Solution:
-
Flux Selection: If a particular flux consistently leads to the formation of a stable binary with one of your reactants, consider switching to a different flux. Consulting binary phase diagrams of the flux element with each of the reactant elements can help predict and avoid the formation of stable unwanted phases.[1]
-
Temperature Control: Sometimes the formation of unwanted phases is temperature-dependent. Adjusting the growth temperature window might help to avoid the stability range of the undesired binary compound.
-
Crystal Separation: To remove residual flux from the surface of your crystals, several methods can be employed:
-
Centrifugation: While the ampoule is still hot and the flux is molten, it can be quickly transferred to a centrifuge to separate the liquid flux from the solid crystals.[11][12]
-
Chemical Etching: The solidified flux can be dissolved using a suitable solvent that does not attack the desired crystals. For example, tin flux can often be removed with dilute hydrochloric acid, while salt fluxes like NaCl/KCl can be dissolved in water.[1][13] It is crucial to test the stability of your crystals in the chosen etchant beforehand.[13]
-
Experimental Protocols
General Protocol for Flux Growth in a Sealed Quartz Ampoule
-
Preparation:
-
Thoroughly clean and dry all glassware, including the quartz ampoule and any crucibles (e.g., alumina).
-
Weigh the starting elements and the flux in the desired molar ratio inside a glovebox or a fume hood, especially when handling air-sensitive or toxic materials like phosphorus and arsenic. A common starting reactant-to-flux molar ratio is around 1:20.
-
Place the reactants and flux into a crucible (e.g., alumina), and then place the crucible inside a quartz ampoule.
-
-
Sealing the Ampoule:
-
Connect the quartz ampoule to a vacuum pump and evacuate to a pressure of ~10⁻³ torr.
-
Using a hydrogen-oxygen torch, carefully seal the ampoule under vacuum. Ensure the seal is robust to withstand high internal pressures.
-
-
Furnace Program:
-
Place the sealed ampoule in a programmable furnace.
-
Heating: Ramp the temperature to the desired maximum temperature (e.g., 1000-1150 °C) at a controlled rate (e.g., 100-200 °C/hour). It may be beneficial to include an intermediate dwell step to manage vapor pressure.[5][6]
-
Homogenization (Dwell): Hold the furnace at the maximum temperature for a period of time (e.g., 5-48 hours) to ensure the reactants completely dissolve in the flux.[6]
-
Cooling: Slowly cool the furnace to a temperature just above the melting point of the flux at a rate of 1-5 °C/hour.[7][8] This slow cooling is critical for crystal growth.
-
-
Crystal Harvesting:
-
Centrifugation: Once the cooling program is complete, quickly remove the hot ampoule from the furnace and place it in a pre-heated centrifuge to separate the molten flux from the crystals.
-
Cooling and Breaking: Allow the ampoule to cool to room temperature. Carefully break open the ampoule in a controlled environment.
-
Flux Removal: Mechanically separate the crystals from the solidified flux. If necessary, use a suitable chemical etchant to dissolve the remaining flux.[13] Wash the crystals with an appropriate solvent (e.g., ethanol, acetone) and dry them.
-
Data Presentation
Table 1: Common Metallic Fluxes for Phosphide and Arsenide Crystal Growth
| Flux | Melting Point (°C) | Boiling Point (°C) | Preferred for | Common Unwanted Binaries | Removal Method |
| Tin (Sn) | 232 | 2602 | Phosphides[1][2] | SnAs[1][2] | Dilute HCl[11] |
| Bismuth (Bi) | 271 | 1564 | Arsenides[1][2] | - | Mechanical, Dilute HNO₃ |
| Lead (Pb) | 327 | 1749 | Phosphides & Arsenides[3] | - | Acetic acid, H₂O₂ |
| Gallium (Ga) | 30 | 2400 | General Intermetallics | Forms stable compounds with rare earths[13] | Concentrated HCl[13] |
| Indium (In) | 157 | 2072 | General Intermetallics | - | Concentrated HCl[13] |
Table 2: Example Growth Parameters for Selected Phosphide and Arsenide Crystals
| Compound | Flux | Reactant:Flux Ratio (molar) | Max. Temp. (°C) | Cooling Rate (°C/h) | Reference |
| BaCu₂P₄ | Sn | 1:10 (Ba:Cu:P:Sn) | 800 | 3 | [2] |
| Mg₃Si₆As₈ | Bi | 1:1:2:20 (Mg:Si:As:Bi) | 1000 | 5 | [2] |
| Ba₃Cd₂As₄ | Pb | 1:1:2:20 (Ba:Cd:As:Pb) | 950 | 3 | [2] |
| RCo₂P₂ | Sn | - | 1150 | 2 | [2] |
| RCo₂As₂ | Bi | - | 1150 | 2 | [2] |
| Ca₃Pd₄Bi₈ | Bi (self-flux) | 3:4:50 (Ca:Pd:Bi) | 900 | 3 (with sawtooth profile) | [6] |
Mandatory Visualization
Caption: General experimental workflow for flux growth of crystals.
Caption: Troubleshooting decision tree for flux growth experiments.
References
- 1. Frontiers | Flux Growth of Phosphide and Arsenide Crystals [frontiersin.org]
- 2. Flux Growth of Phosphide and Arsenide Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flux method or high temperature solution growth method • Condensed Matter Notes [pranabdas.github.io]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Flux method - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. nilab.physics.ucla.edu [nilab.physics.ucla.edu]
Technical Support Center: Improving Crystal Quality of Arsenic Phosphide (AsP)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the crystal quality of arsenic phosphide (B1233454) (AsP). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for growing arsenic phosphide (AsP) single crystals?
A1: The most common methods for growing AsP single crystals are melt-based and vapor-phase techniques. Due to the high volatility of both arsenic and phosphorus, methods that can control the vapor pressure of these elements are essential.[1][2][3][4] The primary techniques include:
-
Bridgman-Stockbarger Method: This technique involves melting polycrystalline AsP in a sealed ampoule and slowly moving it through a temperature gradient to promote directional solidification. It is a popular method for producing semiconductor crystals like GaAs and can be adapted for AsP.[5][6]
-
Chemical Vapor Transport (CVT): In this method, a transport agent (e.g., a halogen) is used to transport AsP from a source to a cooler region in a sealed tube where it crystallizes. This method is suitable for materials that are difficult to grow from a melt.
-
Flux Growth: This technique involves dissolving AsP in a molten salt or metal (the "flux") and then slowly cooling the solution to allow for crystallization. The choice of flux is critical to avoid contamination and unwanted side reactions.[1][2][3] For arsenides, bismuth (Bi) is often a preferred flux, while tin (Sn) is commonly used for phosphides.[1][2]
Q2: What are the main challenges in growing high-quality AsP crystals?
A2: The primary challenges in growing high-quality AsP crystals stem from the inherent properties of arsenic and phosphorus:
-
High Vapor Pressure: Both arsenic and phosphorus have high vapor pressures at the growth temperatures, which can lead to stoichiometry deviations and the formation of defects.[1][2][3] Careful control of the partial pressures of As and P is crucial.
-
Stoichiometry Control: Maintaining the correct arsenic-to-phosphorus ratio throughout the crystal is difficult due to their different vapor pressures. Deviations from stoichiometry can introduce point defects.
-
Defect Formation: Point defects (vacancies, antisites), dislocations, and grain boundaries are common in AsP crystals and can significantly impact their electronic and optical properties.
-
Empirical Nature of Growth Parameters: The selection of optimal growth conditions, especially for the flux method, is often empirical and requires extensive experimentation.[1][2][4]
Q3: What are the common types of defects observed in AsP crystals?
A3: Common defects in AsP crystals include:
-
Point Defects:
-
Vacancies: Missing arsenic or phosphorus atoms in the crystal lattice (VAs or VP).
-
Antisite Defects: A phosphorus atom occupying an arsenic site (PAs) or an arsenic atom on a phosphorus site (AsP). Studies suggest that the AsP defect is more dominant.[7]
-
-
Line Defects (Dislocations): These are one-dimensional defects that can arise from thermal stress during cooling.
-
Planar Defects (Grain Boundaries): Interfaces between different crystal orientations within a polycrystalline sample.
-
Surface Pitting: Can occur at high temperatures due to the sublimation of arsenic and phosphorus.[8]
Q4: How can I characterize the quality of my AsP crystals?
A4: A variety of techniques can be used to assess the quality of AsP crystals:[9][10]
-
X-ray Diffraction (XRD): To confirm the crystal structure, phase purity, and assess crystalline perfection.
-
Scanning Electron Microscopy (SEM): To examine the surface morphology and identify macroscopic defects like pits and grain boundaries.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition and check for stoichiometric uniformity.
-
Transmission Electron Microscopy (TEM): To visualize defects at the nanoscale, including dislocations and point defect clusters.
-
Hall Effect Measurements: To determine the carrier concentration and mobility, which are sensitive to impurities and defects.
-
Photoluminescence (PL) Spectroscopy: To identify defect-related energy levels within the bandgap.
Troubleshooting Guides
This section provides troubleshooting for common problems encountered during AsP crystal growth.
Issue 1: Poor Crystal Yield or No Crystal Growth
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Ensure precise weighing of high-purity arsenic and phosphorus precursors. The ratio can significantly impact nucleation and growth. |
| Inadequate Vapor Pressure Control | In Bridgman or CVT methods, ensure the sealed ampoule is properly evacuated and sealed. For Bridgman growth, consider using a two-zone furnace to independently control the temperature of the volatile elements and the melt. |
| Unsuitable Flux in Flux Growth | The chosen flux may have low solubility for AsP or may react with the precursors. Experiment with different fluxes (e.g., Sn, Bi, Pb-based fluxes).[1][2][11] |
| Temperature Profile Not Optimized | The temperature gradient in Bridgman or CVT, or the cooling rate in flux growth, may not be optimal. Systematically vary these parameters. A slower cooling rate is often beneficial. |
| Contamination of Precursors or Crucible | Use high-purity (99.999% or higher) arsenic and phosphorus. Ensure the crucible material (e.g., quartz, boron nitride) is inert to the reactants and flux at the growth temperature. |
Issue 2: Polycrystalline Growth Instead of Single Crystals
| Possible Cause | Troubleshooting Steps |
| Spurious Nucleation | Reduce the cooling rate or the temperature gradient to minimize the number of nucleation sites. Ensure the inner surface of the growth ampoule is clean and smooth. |
| Constitutional Supercooling | This can occur if the temperature gradient at the solid-liquid interface is not steep enough. Increase the temperature gradient. |
| Impurities in the Melt/Vapor | Impurities can act as nucleation sites. Use higher purity starting materials and ensure a clean growth environment. |
| Vibrations | Isolate the crystal growth setup from mechanical vibrations. |
Issue 3: High Defect Density (e.g., dislocations, vacancies)
| Possible Cause | Troubleshooting Steps |
| Thermal Stress | High cooling rates after growth can induce thermal stress, leading to dislocation formation. Implement a slow and controlled cooling ramp. Post-growth annealing can also help relieve stress. |
| Deviation from Stoichiometry | Precise control of the vapor pressure of arsenic and phosphorus is critical to minimize vacancy and antisite defects. In a Bridgman setup, a separate reservoir for the volatile elements can provide better control. |
| Impurity Incorporation | Impurities can create point defects and strain fields. Use the highest purity precursors available. The choice of flux in the flux growth method is also crucial to prevent unintentional doping. |
| Growth Rate Too High | A high growth rate can lead to the incorporation of defects. Reduce the pulling rate in Bridgman growth or the temperature gradient in CVT. |
Experimental Protocols
Protocol 1: Bridgman Growth of AsP
This protocol provides a general guideline for the Bridgman growth of AsP single crystals. Exact parameters should be optimized for your specific setup.
Materials:
-
High-purity arsenic (≥99.999%)
-
High-purity red phosphorus (≥99.999%)
-
Quartz ampoule
-
Two-zone Bridgman furnace
Procedure:
-
Ampoule Preparation: Clean the quartz ampoule thoroughly with aqua regia, followed by rinsing with deionized water and drying in an oven.
-
Precursor Loading: Load stoichiometric amounts of arsenic and phosphorus into the ampoule in a glovebox under an inert atmosphere.
-
Sealing: Evacuate the ampoule to a high vacuum (<10-6 Torr) and seal it.
-
Furnace Setup: Place the sealed ampoule in a two-zone Bridgman furnace. The hot zone should be set above the melting point of AsP, and the cold zone should be used to control the vapor pressure of the more volatile component.
-
Melting and Homogenization: Heat the hot zone to a temperature sufficient to melt the AsP charge and hold for several hours to ensure a homogeneous melt. The cold zone temperature should be adjusted to maintain the desired vapor pressure.
-
Crystal Growth: Slowly move the ampoule from the hot zone to the cold zone at a controlled rate (e.g., 1-2 mm/hour). This will initiate directional solidification from the cooler end.
-
Cooling: After the entire charge has solidified, slowly cool the ampoule to room temperature over several hours to minimize thermal stress.
Protocol 2: Post-Growth Annealing of AsP Crystals
Annealing can improve the crystal quality by reducing point defects and dislocations.
Materials:
-
As-grown AsP crystal
-
Clean quartz ampoule
-
High-purity arsenic and/or phosphorus powder
-
Tube furnace
Procedure:
-
Encapsulation: Place the AsP crystal in a clean quartz ampoule along with a small amount of arsenic or phosphorus powder to provide a controlled overpressure and prevent decomposition.
-
Sealing: Evacuate and seal the ampoule.
-
Annealing: Place the ampoule in a tube furnace and heat to the desired annealing temperature. The optimal temperature needs to be determined experimentally but is typically a significant fraction of the melting point. For related compounds like GaAsP, annealing is performed at temperatures up to 700°C.[8]
-
Soaking: Hold the crystal at the annealing temperature for an extended period (e.g., 24-48 hours).
-
Cooling: Slowly cool the furnace to room temperature.
Quantitative Data Summary
| Parameter | Method | Typical Range/Value | Reference |
| Bridgman Growth Rate | Bridgman | 1 - 5 mm/hour | General knowledge |
| CVT Temperature Gradient | CVT | 5 - 20 °C/cm | General knowledge |
| Flux Growth Cooling Rate | Flux | 1 - 5 °C/hour | [1] |
| Annealing Temperature | Post-growth | 500 - 700 °C (estimated) | [8] |
| Precursor Purity | All methods | ≥ 99.999% | General knowledge |
Visualizations
Caption: Experimental workflow for this compound crystal growth.
Caption: Troubleshooting guide for common defects in AsP crystals.
References
- 1. Frontiers | Flux Growth of Phosphide and Arsenide Crystals [frontiersin.org]
- 2. Flux Growth of Phosphide and Arsenide Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flux Growth of Phosphide and Arsenide Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 6. Crystal growth – Alineason [alineason.com]
- 7. researchgate.net [researchgate.net]
- 8. "Thermal Oxidation Of Gallium Arsenide Phosphide." by Leo Edward Coerver [digitalrepository.unm.edu]
- 9. acadpubl.eu [acadpubl.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Growth of Arsenide/Phosphide Heterostructures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the growth parameters for arsenide/phosphide heterostructures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue: Rough Surface Morphology
Q1: What are the common causes of rough surface morphology in arsenide/phosphide heterostructures grown by MBE or MOCVD?
A1: Rough surface morphology can stem from several factors:
-
Incorrect Growth Temperature: Temperatures that are too high can lead to increased desorption rates and the formation of Ga-rich layers with more defects and surface roughness. Conversely, temperatures that are too low can result in insufficient adatom mobility, preventing the formation of a smooth 2D layer.
-
Inappropriate V/III Ratio: An imbalanced V/III ratio can lead to the formation of three-dimensional islands instead of a smooth layer-by-layer growth. For instance, in MOCVD growth of AlN, a low V/III ratio can lead to the formation of 3D islands.[1]
-
Lattice Mismatch: Significant lattice mismatch between the substrate and the epitaxial layer can induce strain, leading to the formation of defects and a rough surface.[2][3]
-
Substrate Preparation: Improper cleaning and oxide removal from the substrate surface before growth can introduce contaminants that disrupt epitaxial growth and cause surface roughness.
-
Growth Rate: An excessively high growth rate may not allow enough time for atoms to migrate to their ideal lattice sites, resulting in a rougher surface.
Q2: How can I improve the surface morphology of my grown heterostructures?
A2: To improve surface morphology, consider the following optimization strategies:
-
Optimize Growth Temperature: Systematically vary the growth temperature to find the optimal window for your specific material system. For example, in the growth of GaAs on sapphire, a growth temperature of 700 °C was found to yield the highest crystal quality and smoothest surface.
-
Adjust V/III Ratio: Fine-tune the ratio of group V to group III precursors. For AlGaN growth, a lower V/III ratio was shown to improve surface morphology.[4] In the case of InAsP/InP quantum wells, a relatively low V/III ratio is suggested for high-quality growth.[5]
-
Employ Buffer Layers: Grow a buffer layer, such as a low-temperature buffer, to accommodate lattice mismatch and reduce defects propagating to the active layers.[3]
-
Utilize Miscut Substrates: Using substrates with a slight miscut can promote step-flow growth, leading to smoother surfaces.[3]
-
Implement Growth Interrupts: Introducing pauses in the growth process can allow for surface planarization.
Issue: High Defect Density
Q3: What are the primary types of defects in arsenide/phosphide heterostructures and what causes them?
A3: Common defects include:
-
Threading Dislocations (TDs): These are line defects that propagate from the substrate or interface through the epitaxial layer. They are primarily caused by lattice mismatch between the substrate and the grown film.[2][3]
-
Stacking Faults and Twins: These are planar defects that can arise from suboptimal growth conditions, such as incorrect V/III ratios.[6]
-
Anti-Phase Boundaries (APBs): These occur when growing a polar semiconductor (like GaAs) on a non-polar substrate (like Si) due to the presence of monatomic steps on the substrate surface.[2]
-
Point Defects: These include vacancies, interstitials, and antisite defects, which can be influenced by the growth temperature and V/III ratio. For instance, reducing the growth temperature of GaAsSbN can suppress the formation of point defects.
Q4: What strategies can be employed to reduce the defect density in my samples?
A4: To minimize defect density, you can:
-
Use Graded Buffer Layers: Gradually change the lattice constant of the buffer layer to accommodate the mismatch with the substrate, thereby reducing the formation of threading dislocations.[7]
-
Implement Strained-Layer Superlattices (SLSs): A series of thin, alternating strained layers can bend and terminate threading dislocations, preventing them from propagating into the upper layers.[3]
-
Optimize Growth Initiation: A two-step growth process, with a low-temperature nucleation layer followed by a higher-temperature growth, can improve the initial layer quality and reduce defects.
-
Control V/III Ratio: The V/III ratio can significantly impact the formation of defects. For example, in GaAs nanowires, the V/III ratio can influence the occurrence of stacking faults and twins.[6]
-
Thermal Annealing: Post-growth or in-situ thermal annealing can help to annihilate dislocations.
Frequently Asked Questions (FAQs)
Q5: How does the V/III ratio affect the growth rate and material quality?
A5: The V/III ratio is a critical parameter that influences both growth rate and material properties. Generally, at a constant group III flux, the growth rate can be independent of the V/III ratio in a certain range. However, for some materials, an excessively high V/III ratio can lead to a decrease in the growth rate. In terms of material quality, a higher V/III ratio is often used to compensate for the higher desorption rate of group V elements at elevated temperatures. However, an optimal V/III ratio exists for achieving the best crystalline quality, as an excess of either group V or group III species can lead to the formation of point defects and rougher surfaces. For instance, in the MOCVD growth of β-Ga2O3, a lower V/III ratio improved crystalline quality.[8]
Q6: What is the importance of substrate temperature and how can I determine the optimal temperature for my experiment?
A6: Substrate temperature is a crucial parameter that controls the surface mobility of adatoms, the incorporation of constituent elements, and the desorption of volatile species. The optimal temperature is a trade-off: it needs to be high enough to provide sufficient energy for adatoms to migrate and form a high-quality crystal lattice, but not so high as to cause significant re-evaporation of elements or interdiffusion at heterostructure interfaces. The optimal temperature can be determined experimentally by growing a series of samples at different temperatures and characterizing their structural and optical properties using techniques like X-ray diffraction (XRD) and photoluminescence (PL). For example, in the growth of InAs quantum dots by MOCVD, optically active quantum dots were not formed at temperatures above 500°C.[9]
Q7: How can I achieve sharp interfaces in my arsenide/phosphide heterostructures?
A7: Achieving abrupt interfaces is critical for many device applications. Strategies to improve interface sharpness include:
-
Optimizing Growth Temperature: Lowering the growth temperature can reduce intermixing and diffusion of atoms across the interface.
-
Growth Interrupts and Gas Switching Procedures: Implementing a well-timed growth interruption at the interface allows for surface smoothing. The gas switching sequence is also critical. For gas-source MBE growth of InP/GaInAs, a specific source switching procedure was demonstrated to achieve abrupt interfaces.
-
Controlling Growth Rate: A slower growth rate can provide more time for the surface to planarize before the next layer is deposited.
Q8: What are the key characterization techniques for evaluating the quality of arsenide/phosphide heterostructures?
A8: Several techniques are essential for characterizing these heterostructures:
-
Reflection High-Energy Electron Diffraction (RHEED): An in-situ technique used during MBE growth to monitor crystal structure, surface morphology, and growth rate in real-time.[10][11][12][13]
-
X-ray Diffraction (XRD): Used to determine crystal quality, layer thickness, composition, and strain.[14]
-
Photoluminescence (PL) Spectroscopy: A non-destructive optical technique to assess the electronic and optical properties, including bandgap, defect levels, and quantum well emission.[5][15][16]
-
Atomic Force Microscopy (AFM): Provides high-resolution images of the surface morphology and roughness.
-
Transmission Electron Microscopy (TEM): Used to directly visualize the crystal structure, interfaces, and defects within the material.[6]
Quantitative Data Summary
Table 1: Influence of Growth Parameters on Material Properties
| Parameter | Effect on Material Properties | Typical Range/Value | Material System Example |
| Growth Temperature | Affects adatom mobility, incorporation rates, and defect formation. | 450°C - 720°C | GaAs on Sapphire: Optimal at 700°C for high crystal quality. |
| 480°C - 500°C | InAs QDs on GaAs (MOCVD): Optically active QDs form in this range.[9] | ||
| V/III Ratio | Influences surface morphology, defect density, and growth rate. | 10 - 277 | n-AlGaN (MOCVD): Lower V/III (< 100) improves conductivity and morphology.[4] |
| 70 - 560 | GaAs Nanowires (MOCVD): Growth rate is inversely proportional to the V/III ratio.[6] | ||
| Growth Rate | Impacts surface roughness and defect incorporation. | ~1 µm/hr | GaAs (MBE): A common starting point for optimization.[17] |
Experimental Protocols
Experimental Protocol: Molecular Beam Epitaxy (MBE) Growth of a Generic Arsenide/Phosphide Heterostructure
-
Substrate Preparation:
-
Select a suitable substrate (e.g., GaAs, InP).
-
Degrease the substrate using a sequence of solvents (e.g., trichloroethylene, acetone, methanol).
-
Etch the substrate to remove the native oxide and create a fresh surface.
-
Mount the substrate onto a molybdenum block.
-
-
Loading and Deoxidation:
-
Load the substrate into the MBE system's load-lock chamber.
-
Transfer the substrate to the growth chamber.
-
Heat the substrate under a group V overpressure (e.g., As₂ or P₂) to desorb the surface oxide layer. Monitor the process using RHEED until a clear diffraction pattern appears.[18]
-
-
Buffer Layer Growth:
-
Set the substrate to the desired growth temperature for the buffer layer.
-
Open the shutters for the group III (e.g., Ga, In) and group V (e.g., As, P) sources to initiate buffer layer growth.
-
Monitor the growth in real-time using RHEED.
-
-
Heterostructure Growth:
-
Adjust the substrate temperature if necessary for the first layer of the heterostructure.
-
Open the appropriate source shutters to grow the first layer.
-
At the interface, close the first set of source shutters and implement a growth interrupt if desired.
-
Change the substrate temperature if required for the second layer.
-
Open the second set of source shutters to grow the subsequent layer.
-
Repeat this process for all layers of the heterostructure.
-
-
Capping Layer and Cool Down:
-
Grow a protective capping layer if needed.
-
Close all source shutters and cool down the sample under a group V overpressure to prevent surface degradation.
-
-
Unloading:
-
Transfer the sample back to the load-lock chamber and unload from the system.
-
Experimental Protocol: Photoluminescence (PL) Spectroscopy
-
Sample Preparation:
-
Mount the grown heterostructure sample on a sample holder.
-
-
System Setup:
-
Use a laser with a photon energy greater than the bandgap of the material as the excitation source.[5]
-
Focus the laser beam onto the sample.
-
-
Data Acquisition:
-
Collect the light emitted from the sample.
-
Pass the emitted light through a spectrometer to disperse it into its constituent wavelengths.
-
Use a suitable detector (e.g., a CCD for visible wavelengths or an InGaAs detector for infrared) to measure the intensity of the emitted light at each wavelength.[5]
-
-
Analysis:
-
Plot the PL intensity as a function of wavelength or energy.
-
Identify the peak positions, which correspond to different electronic transitions (e.g., band-to-band recombination, quantum well emission, defect-related emission).
-
Analyze the full width at half maximum (FWHM) of the peaks, which provides information about the material quality and homogeneity.
-
Visualizations
Caption: Experimental workflow for arsenide/phosphide heterostructure growth and characterization.
Caption: Troubleshooting logic for high defect density in heterostructures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. horiba.com [horiba.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. Reflection high-energy electron diffraction (RHEED) [ism.cnr.it]
- 12. Reflection high energy electron diffraction | Molecular Beam Epitaxy Research Group | University of Waterloo [uwaterloo.ca]
- 13. Reflection High-Energy Electron Diffraction (RHEED) | Cadence [resources.pcb.cadence.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
- 17. Initial Optimization of the Growth Conditions of GaAs Homo-Epitaxial Layers after Cleaning and Restarting the Molecular Beam Epitaxy Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. laas.fr [laas.fr]
Technical Support Center: Understanding and Mitigating Degradation of Arsenic Phosphide Materials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and characterization of arsenic phosphide (B1233454) (AsP) materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of arsenic phosphide materials.
Q1: How stable are this compound (AsP) materials in ambient conditions?
This compound materials, particularly in their two-dimensional (2D) form, exhibit greater stability in ambient conditions compared to their black phosphorus analogue. However, they are still susceptible to degradation upon exposure to oxygen and moisture, which is often accelerated by light. The incorporation of arsenic into the phosphorus lattice enhances stability, with degradation times increasing with higher arsenic content. For instance, studies have shown that while black phosphorus can degrade within 4 days, As₀.₂P₀.₈ and As₀.₄P₀.₆ may last for 5 and 11 days, respectively, under similar conditions.[1][2]
Q2: What are the primary degradation products of this compound?
Upon exposure to air and moisture, this compound materials primarily oxidize to form various arsenic and phosphorus oxides and acids. The degradation process involves the breaking of As-P, As-As, and P-P bonds and the formation of P-O and As-O bonds. The specific products can include, but are not limited to, phosphorus oxides (e.g., PₓOᵧ), phosphoric acid (H₃PO₄), arsenic oxides (e.g., As₂O₃, As₂O₅), and arsenic acids.
Q3: How does humidity affect the degradation of AsP materials?
Humidity plays a significant role in accelerating the degradation of this compound materials, especially in the presence of oxygen and light.[1][2] While oxygen is the primary oxidizing agent, water molecules can react with the oxidized surface, leading to the formation of acids and further disrupting the material's structure. It is crucial to handle and store AsP materials in a low-humidity environment to minimize degradation.
Q4: Is light exposure a concern for the stability of AsP materials?
Yes, light can significantly accelerate the degradation of this compound materials, a phenomenon known as photodegradation. Light provides the energy to overcome the activation barrier for oxidation reactions, leading to a faster breakdown of the material.[2] Therefore, it is recommended to store and handle AsP samples in the dark or under filtered light whenever possible.
Q5: What are the general safety precautions for handling this compound materials?
Arsenic and its compounds are toxic, and phosphides can release toxic phosphine (B1218219) gas upon contact with moisture or acids. Therefore, strict safety protocols must be followed:
-
Always handle this compound materials in a well-ventilated fume hood or a glovebox.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Dispose of waste materials according to institutional and national safety regulations for arsenic and phosphide compounds.
Section 2: Troubleshooting Guides
This section provides practical troubleshooting advice for common issues encountered during experiments with this compound materials.
Synthesis via Chemical Vapor Transport (CVT)
Issue 1: No crystal growth or very small crystals.
| Possible Cause | Troubleshooting Step |
| Incorrect temperature gradient: The temperature difference between the source and growth zones is critical for successful transport and crystallization. | Optimize the temperature gradient. A typical starting point is a 50-100 °C difference, with the source zone at a higher temperature. |
| Insufficient transport agent: The transport agent (e.g., iodine, bromine) is necessary to form volatile intermediates. | Ensure the correct amount of transport agent is used. The concentration of the transport agent affects the transport rate and crystal quality. |
| Leak in the ampoule: A leak will disrupt the pressure and gas composition inside the sealed tube, preventing crystal growth. | Carefully inspect the quartz ampoule for any cracks or pinholes before and after sealing. Perform a leak test if possible. |
| Impure starting materials: Impurities can interfere with the transport reaction and inhibit crystal nucleation and growth. | Use high-purity elemental arsenic and phosphorus. |
Issue 2: Poor crystal quality (e.g., polycrystalline, dendritic growth).
| Possible Cause | Troubleshooting Step |
| Too rapid transport: A very high temperature gradient or excessive transport agent can lead to fast, uncontrolled growth. | Reduce the temperature gradient and/or the amount of transport agent to slow down the transport process. |
| Nucleation density is too high: Spontaneous nucleation at multiple sites leads to the formation of many small crystals instead of a few large ones. | Try to create a single nucleation point by introducing a slight temperature perturbation or a seed crystal in the growth zone. |
| Convection currents: Uncontrolled gas flow within the ampoule can disrupt ordered crystal growth. | Optimize the ampoule geometry and orientation within the furnace to minimize convection. |
Handling and Storage of Hygroscopic AsP Materials
Issue: Sample degradation observed after removal from inert environment.
| Possible Cause | Troubleshooting Step |
| Exposure to ambient air and moisture: Even brief exposure can initiate the degradation process. | All handling of this compound materials should be performed in an inert atmosphere, such as a nitrogen or argon-filled glovebox.[3][4][5][6][7] |
| Contaminated glovebox atmosphere: High levels of oxygen or moisture inside the glovebox will lead to degradation. | Regularly purge and regenerate the glovebox atmosphere. Monitor oxygen and moisture levels using internal sensors. |
| Improper storage containers: Non-hermetic containers will allow air and moisture to slowly leak in over time. | Store samples in well-sealed containers (e.g., vials with PTFE-lined caps) inside the glovebox. For long-term storage, consider vacuum-sealing the containers. |
| Hygroscopic solvents: Solvents used for processing can introduce water. | Use freshly distilled and dried solvents. Store solvents over molecular sieves inside the glovebox. |
Characterization
Issue: Inconsistent or uninterpretable XPS/Raman spectra.
| Possible Cause | Troubleshooting Step |
| Surface oxidation during sample transfer: Exposure to air between the glovebox and the analysis chamber will lead to the formation of surface oxides. | Use a vacuum-sealed sample holder or a glovebox-integrated transfer system to move the sample to the analysis chamber without air exposure. |
| Beam-induced damage: High-intensity X-ray or laser beams can cause sample degradation during analysis. | Use low beam intensities and short acquisition times. Consider using a sample cooling stage to minimize thermal damage. |
| Incorrect peak assignments: Misinterpretation of spectral features can lead to erroneous conclusions. | Refer to established literature for the characteristic XPS binding energies and Raman peak positions of this compound and its potential degradation products (arsenic and phosphorus oxides). |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the degradation and passivation of this compound materials.
Passivation of this compound Surfaces with Al₂O₃ via Atomic Layer Deposition (ALD)
This protocol describes a general procedure for depositing a protective layer of aluminum oxide (Al₂O₃) on an this compound surface to prevent degradation.
Materials:
-
This compound sample
-
Trimethylaluminum (TMA) precursor
-
Deionized water (H₂O) or ozone (O₃) as the oxidant
-
High-purity nitrogen (N₂) or argon (Ar) carrier gas
-
ALD reactor
Procedure:
-
Sample Preparation: Freshly exfoliate or grow the this compound sample on a suitable substrate inside a glovebox to ensure a clean, unoxidized surface.
-
Transfer to ALD: Transfer the sample to the ALD reactor using a vacuum-sealed transfer module to avoid air exposure.
-
Purge: Purge the ALD chamber with the inert carrier gas for an extended period to remove any residual oxygen and moisture.
-
Deposition Cycles:
-
TMA Pulse: Introduce a pulse of TMA into the reactor. The TMA molecules will react with the surface functional groups of the this compound.
-
Purge: Purge the chamber with the inert carrier gas to remove any unreacted TMA and gaseous byproducts.
-
Oxidant Pulse: Introduce a pulse of the oxidant (H₂O or O₃) to react with the TMA-functionalized surface, forming a layer of Al₂O₃.
-
Purge: Purge the chamber again to remove unreacted oxidant and byproducts.
-
-
Repeat Cycles: Repeat the deposition cycle until the desired thickness of the Al₂O₃ passivation layer is achieved. The thickness can be controlled by the number of cycles.
-
Post-Deposition Annealing (Optional): In some cases, a post-deposition anneal in an inert atmosphere can improve the quality of the passivation layer.
Characterization of Degraded this compound using X-ray Photoelectron Spectroscopy (XPS)
This protocol outlines the steps for analyzing the chemical composition of degraded this compound surfaces.
Materials:
-
Degraded this compound sample
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα)
-
Vacuum transfer module (recommended)
Procedure:
-
Sample Mounting: Mount the sample on a sample holder using conductive carbon tape. If the sample is sensitive to further degradation, perform this step in a glovebox.
-
Transfer to XPS: Transfer the sample to the XPS analysis chamber. If possible, use a vacuum transfer module to prevent further oxidation.
-
Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the As 3d, P 2p, and O 1s core levels.
-
Data Analysis:
-
Peak Fitting: Use appropriate software to deconvolve the high-resolution spectra to identify the different chemical states of each element.
-
Binding Energy Reference: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Interpretation:
-
As 3d: Look for peaks corresponding to As-P/As-As bonds (lower binding energy) and arsenic oxides (e.g., As₂O₃, As₂O₅) at higher binding energies.[7]
-
P 2p: Identify peaks for P-As/P-P bonds and various phosphorus oxides (PₓOᵧ).
-
O 1s: The presence and deconvolution of the O 1s peak will provide information about the different oxide species.
-
-
Quantification of Leached Arsenic and Phosphorus via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol describes a method to quantify the amount of arsenic and phosphorus that has leached from a degraded this compound sample into an aqueous solution, based on modified EPA methods.[6]
Materials:
-
Degraded this compound sample of known mass/surface area
-
Deionized water or a suitable leaching solution (e.g., synthetic rainwater)
-
ICP-MS instrument
-
Certified arsenic and phosphorus standard solutions
-
Nitric acid (trace metal grade)
Procedure:
-
Leaching Test:
-
Place the degraded this compound sample in a clean container.
-
Add a known volume of the leaching solution.
-
Agitate the container for a specified period (e.g., 24 hours) at a constant temperature.
-
-
Sample Collection and Preservation:
-
After the leaching period, carefully collect the leachate (the liquid portion).
-
Filter the leachate through a 0.45 µm filter to remove any solid particles.
-
Acidify the filtered leachate with trace metal grade nitric acid to a pH < 2 to preserve the sample.
-
-
ICP-MS Analysis:
-
Prepare a series of calibration standards for arsenic and phosphorus using the certified standard solutions.
-
Analyze the calibration standards and the leachate sample using the ICP-MS.
-
Quantify the concentration of arsenic and phosphorus in the leachate based on the calibration curve.
-
-
Data Reporting: Report the leached concentrations in units such as µg/L or calculate the total mass of leached arsenic and phosphorus per unit mass or surface area of the original sample.
Section 4: Visualizations
Experimental Workflow for Handling Air-Sensitive this compound
Caption: Workflow for handling air-sensitive this compound materials.
Degradation Pathway of this compound
Caption: Simplified degradation pathway of this compound in ambient conditions.
Troubleshooting Logic for Poor Crystal Growth in CVT
Caption: Troubleshooting logic for poor crystal growth in CVT synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Flux Growth of Phosphide and Arsenide Crystals [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Frontiers | 2D Materials for Efficient Photodetection: Overview, Mechanisms, Performance and UV-IR Range Applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Capacity Loss in Arsenic Phosphide (AsP) for Lithium-Ion Batteries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with arsenic phosphide (B1233454) (AsP) as an anode material for lithium-ion batteries. The content is designed to address common experimental challenges and provide actionable solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, electrode preparation, and electrochemical testing of AsP-based anodes.
Issue 1: Lower than Expected Initial Discharge/Charge Capacity
Question: My cell's initial capacity is significantly lower than the theoretical capacity of arsenic phosphide. What are the potential causes and how can I improve it?
Answer:
Low initial capacity is a common issue and can often be attributed to several factors. A primary reason is the formation of a thick or unstable Solid Electrolyte Interphase (SEI) layer, which consumes lithium ions irreversibly.[1] Other causes can include poor electrical contact within the electrode, incomplete lithiation of the active material, or issues with the material synthesis itself.
| Potential Cause | Troubleshooting Steps |
| Thick/Unstable SEI Formation | - Optimize Electrolyte: Use electrolyte additives like Fluoroethylene Carbonate (FEC) to help form a more stable and thinner SEI layer. A common electrolyte formulation is 1 M LiPF6 in a 1:1 (v/v) mixture of Ethylene Carbonate (EC) and Diethyl Carbonate (DEC) with 5-10% FEC. - Formation Cycles: Employ a slow formation protocol for the first few cycles. For example, cycle at a low current density (e.g., 0.05C or 0.1C) for the first 2-3 cycles to allow for the gradual formation of a stable SEI. |
| Poor Electrical Contact | - Slurry Composition: Ensure a homogenous slurry with good dispersion of the active material, conductive additive, and binder. A typical starting slurry composition for AsP-carbon composites is 80% active material, 10% conductive carbon (e.g., Super P), and 10% binder (e.g., PVDF in NMP, or a mixture of SBR and CMC in water). - Electrode Calendering: After coating, calendering (or pressing) the electrode can improve particle-to-particle contact and adhesion to the current collector. Apply pressure carefully to avoid cracking the electrode. |
| Inactive Material | - Material Synthesis: Verify the phase purity of your synthesized AsP or AsP-composite using techniques like X-ray Diffraction (XRD). Incomplete conversion during synthesis can lead to inactive phases. - Particle Size: Nanostructuring the AsP material increases the surface area available for lithiation. If you are using bulk AsP, consider ball milling or other methods to reduce the particle size. |
| Incorrect N/P Ratio | - Mass Loading: Ensure the mass loading of the active material on the anode is not excessively high, as this can lead to poor electrolyte penetration and incomplete lithiation of the material further from the separator. - Cell Assembly: In a half-cell setup (AsP vs. Li metal), ensure the lithium counter electrode is not the limiting factor. Use a sufficiently thick lithium foil. |
Issue 2: Rapid Capacity Fading During Cycling
Question: The initial capacity of my AsP anode is reasonable, but it fades quickly over subsequent cycles. How can I improve the cycling stability?
Answer:
Rapid capacity fading in this compound anodes is primarily due to the large volume expansion and contraction during the lithiation and delithiation processes. This repeated volume change can lead to pulverization of the active material, loss of electrical contact, and continuous reformation of the SEI layer, all of which contribute to capacity loss.
| Potential Cause | Troubleshooting Steps |
| Volume Expansion and Pulverization | - Nanostructuring: Synthesize AsP at the nanoscale (nanoparticles, nanosheets) to better accommodate strain without fracturing. - Carbon Composites: Encapsulating or embedding AsP in a carbon matrix (e.g., graphene, carbon nanotubes, amorphous carbon) can buffer the volume changes and maintain electrical contact.[2][3] The formation of stable P-C and As-C bonds can further enhance structural integrity.[2] |
| Loss of Electrical Contact | - Binder Selection: Use a binder with good adhesion and flexibility, such as a combination of Styrene-Butadiene Rubber (SBR) and Carboxymethyl Cellulose (CMC), which can better accommodate the volume changes compared to PVDF. - Conductive Additive: Ensure sufficient conductive additive is used in the electrode slurry to maintain a robust conductive network even if some particles become isolated. |
| Continuous SEI Formation | - Stable SEI: As with improving initial capacity, a stable SEI is crucial for long-term cycling. The use of FEC or other film-forming additives is highly recommended. - Voltage Window: Avoid excessively high upper cutoff voltages during charging, as this can lead to electrolyte decomposition and further SEI growth. A typical voltage window for AsP anodes is 0.01 V to 2.5 V vs. Li/Li+. |
| Electrode Delamination | - Surface Treatment of Current Collector: Ensure the copper foil current collector is clean and has a slightly roughened surface to improve slurry adhesion. - Drying Process: Dry the electrode slowly and thoroughly under vacuum to prevent rapid solvent evaporation that can cause cracking and delamination. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical capacity of this compound (AsP)?
A1: The theoretical capacity of AsP is high due to the alloying reactions of both arsenic and phosphorus with lithium. The terminal lithiated products are Li3As and Li3P.[2] The theoretical specific capacities for the formation of these compounds are high, leading to a high overall theoretical capacity for AsP.[2]
Q2: What is a typical experimental workflow for evaluating AsP anodes?
A2: A standard workflow includes material synthesis, electrode preparation, cell assembly, and electrochemical testing. This process is visualized in the diagram below.
Caption: A typical experimental workflow for the evaluation of AsP anodes.
Q3: How can I mitigate the risks associated with working with arsenic-containing compounds?
A3: Arsenic and its compounds are toxic and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Follow all institutional and national safety guidelines for handling and disposing of arsenic-containing materials.
Data Presentation: Performance of AsP-Based Anodes
The following table summarizes the electrochemical performance of various this compound-based anodes from recent literature.
| Anode Material | Initial Discharge Capacity (mAh/g) | Capacity after Cycles (mAh/g) | Cycle Number | Current Density (A/g) | Capacity Retention (%) |
| GO/B-AsP/CNTs | 1173 | 693 | 50 | 0.1 | ~86%[2] |
| GO/B-AsP/CNTs | - | 339 | - | 1 | -[2] |
| Nanoscale As on MWCNT | ~1200 | ~620 | 200 | - | ~83% |
| Tin Phosphide (Sn4P3)/Carbon | - | 727 | 100 | 0.2 | -[4] |
| Tin Phosphide (SnP)/Carbon | - | 610 | 500 | 1.0 | -[4] |
Experimental Protocols
Protocol 1: Synthesis of Graphene Oxide/Black Arsenic Phosphorus/Carbon Nanotubes (GO/B-AsP/CNTs) Composite
This protocol is a summarized interpretation of the method described in the literature.[2]
-
Synthesis of Black Arsenic Phosphorus (B-AsP): Utilize a Chemical Vapor Deposition (CVD) method to grow B-AsP crystals.
-
Preparation of GO and CNT Dispersion: Disperse graphene oxide (GO) and carbon nanotubes (CNTs) in a suitable solvent (e.g., deionized water or ethanol) using ultrasonication to achieve a stable dispersion.
-
Composite Formation: Add the synthesized B-AsP to the GO and CNT dispersion.
-
Ultrasonication: Subject the mixture to further ultrasonication to promote the exfoliation of B-AsP and its interaction with the carbon nanomaterials.
-
Drying: Dry the resulting composite material to obtain the GO/B-AsP/CNTs powder.
Protocol 2: Electrode Preparation and Coin Cell Assembly
-
Slurry Preparation:
-
Mix the active material (e.g., GO/B-AsP/CNTs), a conductive additive (e.g., Super P carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10 in an NMP solvent.
-
Alternatively, use a water-based slurry with SBR and CMC as binders.
-
Stir the mixture until a homogeneous slurry is formed.
-
-
Coating:
-
Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap size to control the thickness.
-
-
Drying:
-
Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80-120°C) for several hours to completely remove the solvent.
-
-
Electrode Punching:
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried electrode sheet.
-
-
Coin Cell Assembly:
-
Assemble 2032-type coin cells in an argon-filled glovebox.
-
Use the punched electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a microporous polymer membrane (e.g., Celgard 2400) as the separator.
-
Add a few drops of electrolyte (e.g., 1 M LiPF6 in EC/DEC (1:1 v/v) with 5% FEC) to wet the separator and electrode.
-
Mandatory Visualization
Caption: Mechanisms of capacity loss in AsP anodes and corresponding mitigation strategies.
References
- 1. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A high-performance tin phosphide/carbon composite anode for lithium-ion batteries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling Polytypic Structures in Gallium Phosphide (GaP) and Gallium Arsenide (GaAs) Nanowires
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling polytypic structures in Gallium Phosphide (GaP) and Gallium Arsenide (GaAs) nanowires.
Frequently Asked Questions (FAQs)
Q1: What are polytypic structures in GaP and GaAs nanowires?
A1: While bulk Gallium Phosphide (GaP) and Gallium Arsenide (GaAs) typically exhibit a cubic zincblende (ZB) crystal structure, nanowires of these materials can also form a hexagonal wurtzite (WZ) structure.[1] Polytypism refers to the phenomenon where a single nanowire contains segments of both ZB and WZ crystal phases.[2] This can also include related defects like twin planes and stacking faults, which are essentially small regions of a different stacking sequence.[1]
Q2: Why is it important to control the crystal structure of these nanowires?
A2: The crystal structure (ZB vs. WZ) directly influences the electronic and optical properties of the nanowires.[3] For instance, the bandgap energies of the two phases can differ, which is a key parameter for optoelectronic device applications.[4] Uncontrolled mixing of crystal phases can introduce defects that are detrimental to device performance by acting as non-radiative recombination centers.[3] Therefore, achieving phase-pure nanowires (either entirely ZB or WZ) is often crucial for fabricating high-performance devices.
Q3: What are the primary experimental parameters that control the crystal phase in GaP and GaAs nanowires?
A3: The two most critical parameters for controlling the crystal phase are the growth temperature and the V/III ratio (the ratio of the molar flow rates of the group V precursor to the group III precursor).[5] Generally, a low growth temperature combined with a high V/III ratio favors the formation of the zincblende phase, while a high growth temperature with a low V/III ratio promotes the wurtzite phase.[5]
Q4: What are the common growth methods for synthesizing these nanowires?
A4: The most common techniques are Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE).[6] Both methods can be used with a catalyst (like gold in the Vapor-Liquid-Solid mechanism) or in a self-catalyzed approach where the group III element itself forms the seed droplet.[6]
Q5: Can the crystal phase be controlled in both GaP and GaAs nanowires using the same principles?
A5: Yes, the general principles of using temperature and V/III ratio to control polytypism apply to both GaP and GaAs, as well as other III-V nanowires.[1] However, the specific temperature ranges and V/III ratios required to achieve a particular crystal phase will differ between the two materials and the growth technique being used.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of GaP and GaAs nanowires and provides potential solutions.
| Issue | Potential Causes | Suggested Solutions |
| Mixed crystal phases (polytypism) in nanowires | - Incorrect growth temperature or V/III ratio. - Fluctuations in growth conditions. | - Adjust the growth temperature and V/III ratio according to the desired phase (see tables below).[5] - Ensure stable precursor flows and temperature control throughout the growth process. |
| High density of stacking faults or twin defects | - Sub-optimal growth temperature. - V/III ratio not optimized for phase purity. | - For ZB phase, try lowering the temperature and increasing the V/III ratio.[5] - For WZ phase, try increasing the temperature and decreasing the V/III ratio.[5] |
| Tapered nanowires instead of uniform diameter | - Significant radial growth on the nanowire sidewalls. | - Adjust the V/III ratio; a very high or very low ratio can sometimes lead to tapering. - Optimize the growth temperature to minimize uncatalyzed deposition on the sidewalls. |
| Parasitic island growth on the substrate | - Inefficient nucleation at the desired catalyst sites. - Adatom diffusion and nucleation on the substrate surface. | - Ensure proper substrate preparation and catalyst deposition. - Use a suitable mask layer (e.g., SiO₂) with patterned openings for selective area growth.[7] - In self-catalyzed MBE, ensure the native oxide layer has appropriate pinholes for Ga droplet formation.[8] |
| Low yield of vertical nanowires | - Incorrect substrate orientation. - Poor catalyst formation or wetting. | - Use a (111)B-oriented substrate for vertical growth of III-V nanowires. - Optimize the annealing step for catalyst particle formation. |
| Inconsistent results between growth runs | - Variations in substrate preparation. - Inconsistent precursor flows or temperature ramping. | - Standardize the substrate cleaning and catalyst deposition procedures. - Calibrate and regularly check the mass flow controllers and thermocouples. |
Data Presentation: Growth Parameters for Crystal Phase Control
The following tables summarize the typical growth parameters for achieving zincblende (ZB) and wurtzite (WZ) crystal structures in GaAs and GaP nanowires using MOCVD and MBE.
Table 1: Gallium Arsenide (GaAs) Nanowire Growth Parameters
| Growth Method | Desired Phase | Temperature Range (°C) | V/III Ratio | Key Observations |
| MOCVD | Zincblende (ZB) | 440 | ~70 | Yields pure ZB nanowires with minimal defects.[9] |
| MOCVD | Wurtzite (WZ) | 500 | Low (e.g., < 3) | High temperatures and low V/III ratios promote the WZ phase.[5] |
| MBE | Zincblende (ZB) | 560 - 630 | High | Self-catalyzed growth on Si(111) can produce phase-pure ZB nanowires. |
| MBE | Wurtzite (WZ) | 620 | ~26 | Can be achieved in self-catalyzed growth by tuning the V/III ratio.[10] |
Table 2: Gallium Phosphide (GaP) Nanowire Growth Parameters
| Growth Method | Desired Phase | Temperature Range (°C) | V/III Ratio | Key Observations |
| MOCVD | Zincblende (ZB) | 400 - 450 | Low | Lower temperatures generally favor the ZB phase. |
| MOCVD | Wurtzite (WZ) | > 480 | High | Higher temperatures and V/III ratios tend to result in WZ formation. |
| MBE | Wurtzite (WZ) | 610 | ~18 | Self-catalyzed growth can yield a significant WZ phase content. |
Experimental Protocols
Protocol 1: MOCVD Growth of Pure Zincblende GaAs Nanowires
This protocol is based on the Au-catalyzed Vapor-Liquid-Solid (VLS) mechanism.
-
Substrate Preparation:
-
Deposit a thin (~4 nm) Au film on a GaAs (111)B substrate using magnetron sputtering.[9]
-
-
Catalyst Formation:
-
Load the substrate into the MOCVD reactor.
-
Anneal in-situ at 650°C under an arsine (AsH₃) atmosphere for 300 seconds to form Au-Ga alloy catalyst particles.[9]
-
-
Nanowire Growth:
-
Cool-down:
-
After the growth period, terminate the precursor flows and cool the reactor down under a protective atmosphere.
-
Protocol 2: Self-Catalyzed MBE Growth of Wurtzite GaP Nanowires
This protocol outlines a self-catalyzed approach for growing GaP nanowires with a high wurtzite phase content.
-
Substrate Preparation:
-
Use a Si(111) substrate with a native oxide layer.
-
-
Ga Droplet Formation:
-
Load the substrate into the MBE chamber.
-
Deposit Gallium (Ga) onto the substrate to form Ga droplets that will act as the catalyst.
-
-
Two-Stage Growth:
-
Stage 1 (Nucleation): Initiate growth at a specific temperature and V/III ratio to promote vertical nanowire nucleation from the Ga droplets.
-
Stage 2 (WZ Segment Growth): Adjust the growth temperature to around 610°C and the V/III ratio to approximately 18 to promote the growth of the wurtzite crystal phase.
-
-
Termination and Cool-down:
-
Close the shutters for the Ga and P sources.
-
Cool down the substrate under vacuum.
-
Visualizations
Signaling Pathway for Crystal Phase Control
Caption: Relationship between growth parameters and resulting crystal structure.
Experimental Workflow for VLS Nanowire Growth
Caption: General experimental workflow for Vapor-Liquid-Solid (VLS) nanowire synthesis.
References
- 1. lib.ysu.am [lib.ysu.am]
- 2. researchgate.net [researchgate.net]
- 3. Theory of MOCVD Growth of III-V Nanowires on Patterned Substrates | MDPI [mdpi.com]
- 4. arxiv.org [arxiv.org]
- 5. www-thz.physics.ox.ac.uk [www-thz.physics.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jos.ac.cn [jos.ac.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Defects in Indium Arsenide (InAs) and Indium Phosphide (InP) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects during the synthesis of Indium Arsenide (InAs) and Indium Phosphide (InP).
Troubleshooting Guides
Issue 1: High Density of Oval Defects in InAs Grown by Molecular Beam Epitaxy (MBE)
Q: My MBE-grown InAs films show a high density of oval defects. What are the potential causes and how can I mitigate this issue?
A: Oval defects are a common issue in III-V material growth by MBE and can originate from several sources. Here’s a systematic approach to troubleshoot and minimize them:
Potential Causes & Solutions:
-
Gallium (or Indium) Source Contamination: Oxides or other particulates in the effusion cells are a primary cause.
-
Substrate Surface Contamination: Particulates on the wafer surface before growth can act as nucleation sites for defects.[1]
-
Troubleshooting Step: Ensure rigorous substrate cleaning procedures are followed. Maintain a clean laboratory environment and MBE growth chamber to prevent particulate contamination.
-
-
Improper Growth Parameters: Suboptimal growth temperature or V/III ratio can contribute to defect formation.
-
Troubleshooting Step: Optimize the growth temperature and V/III ratio. For InAs, a higher growth temperature is often associated with improved crystal quality.
-
Experimental Protocol for Minimizing Oval Defects:
-
Substrate Preparation:
-
Degrease the GaAs substrate using a standard solvent clean (e.g., trichloroethylene, acetone, methanol).
-
Etch the substrate in a solution of H₂SO₄:H₂O₂:H₂O to remove the native oxide and create a smooth surface.
-
Rinse thoroughly with deionized water and dry with high-purity nitrogen.
-
-
System Preparation:
-
Perform a thorough bake-out of the MBE chamber to achieve ultra-high vacuum conditions.
-
Degas all effusion cells at temperatures higher than their operating temperatures to remove volatile contaminants.
-
-
Growth Parameters:
-
Growth Temperature: For InAs homoepitaxy, optimal temperatures are typically between 430 and 450 °C.[3]
-
V/III Ratio: An As₂/In flux ratio of around 15:1 has been shown to yield high-quality InAs layers with low defect densities.[3]
-
Growth Rate: A lower growth rate of 0.22 monolayer/s can further improve the quality of the InAs layer.
-
Issue 2: High Threading Dislocation Density (TDD) in InP Grown by Metal-Organic Chemical Vapor Deposition (MOCVD) on a Mismatched Substrate (e.g., GaAs)
Q: I am observing a high density of threading dislocations in my MOCVD-grown InP films on GaAs substrates. What strategies can I employ to reduce the TDD?
A: High TDD is a common challenge when growing lattice-mismatched materials. Several techniques can be employed to reduce the propagation of dislocations from the substrate to the active layer.
Potential Causes & Solutions:
-
Lattice Mismatch: The significant lattice mismatch between InP and GaAs is the primary driver for dislocation formation.
-
Troubleshooting Step: Implement a graded buffer layer, such as an InGaAs layer with a linearly graded indium composition. This helps to gradually accommodate the lattice strain.
-
-
Non-optimal Nucleation: The initial stages of growth are critical in determining the defect density of the subsequent layers.
-
Troubleshooting Step: Employ a two-step growth process. This involves depositing a thin, low-temperature InP nucleation layer before growing the main high-temperature InP epilayer.
-
-
Dislocation Propagation: Dislocations that form at the interface can propagate through the growing film.
-
Troubleshooting Step: Introduce strained-layer superlattices (SLSs) within the buffer layer. The strain fields at the interfaces of the SLS can bend and terminate propagating dislocations. Post-growth annealing can also promote dislocation annihilation.
-
A combination of these methods has been shown to significantly reduce the TDD in InP grown on GaAs from as high as 1.5 × 10⁹ cm⁻² to 1.5 × 10⁷ cm⁻².[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in InAs and InP synthesis?
A1: Common defects include:
-
Point Defects: Vacancies, interstitials, and antisite defects.
-
Line Defects: Threading dislocations, which are particularly prevalent in heteroepitaxy (growth on a different substrate).
-
Planar Defects: Stacking faults and twins.
-
Volume Defects: Inclusions or precipitates of different materials.
-
Surface Defects: Oval defects (common in MBE), surface roughness, and pits.
Q2: How does the V/III ratio impact the quality of the synthesized crystal?
A2: The V/III ratio, which is the ratio of the flux of the group V element (As or P) to the group III element (In), is a critical parameter.
-
For InAs: A lower V/III ratio can lead to indium-rich conditions, potentially causing the formation of metallic droplets. A very high V/III ratio can lead to an increase in point defects. An optimal V/III ratio is crucial for achieving a smooth surface and low defect density.
-
For InP: Higher V/III ratios generally promote the formation of the wurtzite crystal structure, while lower ratios favor the zinc-blende structure.[5] The optimal ratio depends on the desired crystal phase and surface morphology.
Q3: What is the effect of growth temperature on defect formation?
A3: Growth temperature significantly influences adatom mobility, precursor decomposition, and defect formation.
-
For InAs: Higher growth temperatures (around 430-450 °C for homoepitaxy) generally lead to smoother surfaces and lower defect densities by providing more kinetic energy for adatoms to find their optimal lattice sites.[3]
-
For InP: The optimal growth temperature for MOCVD is typically in the range of 520-650°C.[6] Lower temperatures can lead to incomplete precursor decomposition and poor surface morphology, while excessively high temperatures can cause surface degradation.
Q4: Can you provide a general troubleshooting workflow for minimizing defects?
A4: Yes, a general workflow can be followed:
Data Presentation
Table 1: Influence of Growth Parameters on InAs Defect Density (MBE Homoepitaxy)
| Growth Temperature (°C) | As₂/In Flux Ratio | Defect Density (cm⁻²) | Surface Roughness (RMS, nm) | Reference |
| 400 - 470 | 7:1 - 15:1 | High | - | [3] |
| 430 - 450 | ~15:1 | 2 x 10⁴ | 0.19 | [3] |
| 440 | 30:1 | 1 x 10⁵ | - | [3] |
| 430 | - | - | 0.8 | [7] |
Table 2: Impact of Growth Method on InP Threading Dislocation Density on GaAs Substrate (MOCVD)
| Growth Method | Threading Dislocation Density (cm⁻²) | Reference |
| Traditional Two-Step Growth | 1.5 x 10⁹ | [4] |
| Two-Step Growth with InGaAs Graded Buffer | 2.3 x 10⁸ | [4] |
| Two-Step Growth with InGaAs Graded Buffer and Post-Annealing | 1.5 x 10⁷ | [4] |
Experimental Protocols
Detailed Methodology for MBE Growth of InAs on GaAs Substrate
This protocol outlines a general procedure for the epitaxial growth of InAs on a GaAs substrate using Molecular Beam Epitaxy.
Procedure:
-
Substrate Preparation: Prepare the GaAs substrate as described in the troubleshooting guide for oval defects.
-
Loading: Mount the prepared substrate onto a molybdenum block and load it into the MBE system's load-lock chamber.
-
Pump Down: Evacuate the load-lock and transfer the substrate to the growth chamber, which is maintained under ultra-high vacuum (UHV) conditions (<10⁻¹⁰ Torr).
-
Degassing: Degas the substrate and the indium and arsenic effusion cells to remove any adsorbed contaminants.
-
Oxide Desorption: Heat the GaAs substrate to approximately 580°C under an arsenic (As₄) overpressure to desorb the native oxide layer. The surface reconstruction can be monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED).
-
GaAs Buffer Layer: Grow a thin GaAs buffer layer (e.g., 100 nm) to ensure an atomically smooth and clean starting surface.
-
InAs Growth:
-
Adjust the substrate temperature to the optimal range for InAs growth (e.g., 430-450°C).
-
Set the indium and arsenic fluxes to achieve the desired V/III ratio (e.g., ~15).
-
Open the indium and arsenic shutters to commence InAs growth. Monitor the growth in real-time using RHEED.
-
-
Cool Down: After the desired InAs thickness is achieved, close the indium shutter and cool down the substrate under an arsenic overpressure to prevent surface decomposition.
-
Unloading: Once the substrate has cooled to a safe temperature, transfer it back to the load-lock and then remove it from the system.
Detailed Methodology for MOCVD of InP
This protocol provides a general procedure for the MOCVD of InP.
Procedure:
-
Substrate Preparation:
-
Clean the InP substrate using organic solvents.
-
Etch the substrate to remove surface contaminants and the native oxide.
-
Rinse with deionized water and dry with nitrogen.
-
-
Loading: Place the substrate on the susceptor in the MOCVD reactor.
-
System Purge: Purge the reactor with a high-purity carrier gas (e.g., H₂ or N₂) to remove any residual air and moisture.
-
Heating: Heat the substrate to the desired growth temperature (e.g., 520-650°C) under a continuous flow of the group V precursor (e.g., phosphine, PH₃, or tertiarybutylphosphine, TBP) to prevent surface decomposition.[6]
-
Growth Initiation: Introduce the group III precursor (e.g., trimethylindium, TMIn) into the reactor to begin the InP epitaxial growth.
-
Growth: Maintain a constant temperature and precursor flow rates to achieve the desired layer thickness and quality. The V/III ratio is controlled by adjusting the flow rates of the group III and group V precursors.
-
Growth Termination: Stop the flow of the group III precursor to terminate the growth.
-
Cool Down: Cool the substrate to room temperature under a continuous flow of the group V precursor to protect the surface of the grown film.
-
Unloading: Purge the reactor with the carrier gas and then unload the sample.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Method for Elimination of Gallium-Source Related Oval Defects in Molecular-Beam Epitaxy of GaAs. | Nokia.com [nokia.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduced Dislocation Density of an InP/GaAs Virtual Substrate Grown by Metalorganic Chemical Vapor Deposition [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Arsenic Phosphide for High Carrier Mobility
Welcome to the technical support center for arsenic phosphide (B1233454) (AsP) research. This resource is designed for researchers, scientists, and drug development professionals working with this novel two-dimensional material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and optimization of AsP for high carrier mobility applications.
Frequently Asked Questions (FAQs)
Q1: What are the different allotropes of arsenic phosphide and which is most promising for high carrier mobility?
A1: this compound can exist in several allotropes, with the most studied being black arsenic-phosphorus (b-AsP), which has a puckered honeycomb structure similar to black phosphorus. Theoretical studies also predict α-AsP, β-AsP, and γ-AsP phases. First-principles calculations suggest that monolayer α-AsP, specifically the α₃ phase, exhibits a remarkably high theoretical electron mobility of ~10,000 cm²/V·s, an order of magnitude greater than that of phosphorene.[1][2] Experimentally, b-AsP is the most commonly synthesized and characterized allotrope.
Q2: How does the arsenic-to-phosphorus ratio (As:P) affect the properties of b-AsP?
A2: The As:P ratio is a critical parameter for tuning the electronic and optical properties of b-AsP. Increasing the arsenic content in b-AsₓP₁₋ₓ narrows the bandgap, from approximately 0.3 eV for black phosphorus (x=0) down to about 0.15 eV for an arsenic content of x=0.83. This tunability is crucial for applications in infrared optoelectronics. The composition also influences carrier mobility, although detailed experimental studies on this relationship are still emerging.
Q3: What are the main challenges in synthesizing high-quality this compound?
A3: The primary challenges in synthesizing high-quality AsP crystals include:
-
Controlling Stoichiometry: Achieving a precise and uniform As:P ratio throughout the crystal is difficult due to the different vapor pressures of arsenic and phosphorus.
-
Crystal Size and Quality: Growing large, single-crystal domains suitable for device fabrication can be challenging.
-
Impurity Incorporation: Some synthesis methods, particularly those using mineralizers like iodine in chemical vapor transport, can lead to the incorporation of impurities that can degrade electronic properties.
-
Stability: Similar to black phosphorus, AsP can be susceptible to degradation in ambient conditions, although it is generally considered more stable than its pure phosphorus counterpart.
Q4: How is carrier mobility in this compound measured experimentally?
A4: The carrier mobility of AsP is typically determined by fabricating field-effect transistors (FETs). The mobility (µ) is calculated from the transfer characteristics (drain-source current, Ids, versus gate voltage, Vg) of the FET in the linear regime using the following formula:
µ = [d(Ids)/d(Vg)] * [L / (W * C_i * Vds)]
Where:
-
L is the channel length
-
W is the channel width
-
C_i is the gate dielectric capacitance per unit area
-
Vds is the drain-source voltage
Temperature-dependent mobility measurements can help distinguish between different scattering mechanisms, such as impurity scattering at low temperatures and phonon scattering at higher temperatures.[3]
Troubleshooting Guides
Issue 1: Low Measured Carrier Mobility
Symptoms:
-
FET devices exhibit low on-currents.
-
Calculated field-effect mobility is significantly lower than theoretical predictions or literature values.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Crystal Quality | 1. Optimize Synthesis Parameters: In Chemical Vapor Transport (CVT), carefully control the temperature gradient and growth time. A slower cooling rate can promote the growth of larger, higher-quality crystals. 2. Characterize Crystal Structure: Use X-ray diffraction (XRD) and Raman spectroscopy to confirm the crystal phase and quality. |
| Surface Defects and Degradation | 1. Inert Atmosphere Handling: Handle AsP crystals in a glovebox or other inert environment (e.g., nitrogen or argon) to minimize exposure to air and moisture. 2. Encapsulation: Encapsulate the AsP flake with hexagonal boron nitride (h-BN) before device fabrication to protect it from the ambient environment and subsequent processing steps. |
| Impurity Scattering | 1. High-Purity Precursors: Use the highest available purity for arsenic and phosphorus starting materials. 2. Refine Synthesis Method: If using a CVT method with transport agents (e.g., Sn/I₂), consider that residual iodine can be incorporated into the lattice. Optimize the process to minimize this or explore alternative synthesis routes. |
| Contact Resistance | 1. Work Function Matching: Select contact metals with a work function that aligns with the conduction or valence band of AsP to minimize the Schottky barrier. 2. Contact Annealing: Perform post-fabrication annealing at moderate temperatures in an inert atmosphere to improve the contact interface. |
Issue 2: Inconsistent or Non-uniform Material Properties
Symptoms:
-
Significant variation in electronic or optical properties measured across different samples from the same synthesis batch.
-
Inconsistent Raman spectra or XRD patterns.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inhomogeneous As:P Ratio | 1. Pre-reaction of Precursors: Ensure thorough mixing and pre-reaction of arsenic and phosphorus powders before the main crystal growth step in CVT. 2. Stable Temperature Gradient: Maintain a very stable and well-defined temperature gradient in the furnace during CVT to ensure consistent vapor transport and deposition. 3. Compositional Analysis: Use Energy-Dispersive X-ray Spectroscopy (EDX) to map the elemental composition across your crystals and verify uniformity. |
| Mixed Phases/Allotropes | 1. Controlled Cooling Profile: The cooling profile at the end of the synthesis process can influence the final crystal phase. Experiment with different cooling rates. 2. Phase Identification: Use techniques like transmission electron microscopy (TEM) and selected area electron diffraction (SAED) to identify different crystalline phases within a sample. |
Data Presentation
Table 1: Experimentally Tunable Properties of Black Arsenic-Phosphorus (b-AsₓP₁₋ₓ)
| Property | x = 0 (Black P) | x = 0.83 |
| Bandgap | ~0.3 eV | ~0.15 eV |
| Crystal Structure | Orthorhombic | Orthorhombic |
This data is compiled from infrared absorption studies.
Table 2: Theoretical Carrier Mobility and Bandgap for Monolayer α-Arsenic Phosphide Allotropes
| Allotrope | Bandgap (eV) | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) |
| α₁-AsP | Direct | Anisotropic | Anisotropic |
| α₃-AsP | Direct | ~10,000 | Anisotropic |
Data from first-principles calculations.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Black Arsenic-Phosphorus (b-AsₓP₁₋ₓ) via Chemical Vapor Transport (CVT)
This protocol is adapted from methodologies for synthesizing composition-tunable b-AsP.[4]
Materials:
-
High-purity red phosphorus powder
-
High-purity grey arsenic powder
-
Tin (Sn) foil
-
Iodine (I₂) flakes
-
Quartz ampoule (e.g., 100 mm length, 8 mm inner diameter)
-
Two-zone tube furnace
-
Vacuum sealing system
Procedure:
-
Precursor Preparation: Weigh out arsenic and phosphorus powders in the desired molar ratio (e.g., for b-As₀.₈₃P₀.₁₇). Also, prepare small amounts of Sn and I₂ to act as transport agents.
-
Ampoule Loading: Place the As/P mixture and the Sn/I₂ transport agents at one end of the quartz ampoule (the source zone).
-
Evacuation and Sealing: Connect the ampoule to a vacuum system and evacuate it to a high vacuum (e.g., < 10⁻⁵ Torr). Seal the ampoule using a hydrogen-oxygen torch while maintaining the vacuum.
-
Furnace Setup: Place the sealed ampoule in a two-zone tube furnace. The end with the precursor materials (source zone) should be at a higher temperature (T₂) than the empty end (growth zone, T₁).
-
Growth Program:
-
Set the source zone to T₂ ≈ 650°C and the growth zone to T₁ ≈ 550°C.
-
Ramp up to these temperatures over several hours (e.g., 8 hours).
-
Hold at these temperatures for an extended period (e.g., 72-100 hours) to allow for vapor transport and crystal growth at the cooler end.
-
Slowly cool the furnace down to room temperature over a prolonged period (e.g., 20 hours) to prevent crystal cracking.
-
-
Sample Recovery: Carefully break the ampoule in an inert atmosphere (glovebox) to retrieve the grown b-AsP crystals from the growth zone.
Visualizations
Caption: Workflow from synthesis to carrier mobility measurement.
Caption: Logic for troubleshooting low carrier mobility in AsP devices.
References
Technical Support Center: Enhancing the Stability of Black Arsenic-Phosphorus for Optical Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of black arsenic-phosphorus (b-AsP) for optical devices.
Frequently Asked Questions (FAQs)
Q1: Why is pristine black arsenic-phosphorus (b-AsP) unstable, and what are the primary signs of degradation?
A1: Black arsenic-phosphorus, like its precursor black phosphorus (BP), is susceptible to degradation upon exposure to ambient conditions. The primary degradation mechanism involves the reaction of the material with oxygen and water, a process often accelerated by light.[1][2] The lone pair of electrons on the phosphorus and arsenic atoms makes them reactive towards electrophilic attack by oxygen.[3]
Key signs of degradation include:
-
Visual Changes: The appearance of bubbles or droplets on the material's surface when viewed under an optical microscope, which are acidic liquid pockets formed by the reaction with ambient moisture.[1]
-
Surface Morphology Changes: Atomic Force Microscopy (AFM) will reveal an increase in surface roughness and the formation of new topographic features.[4]
-
Raman Spectroscopy Changes: A decrease in the intensity of the characteristic Raman peaks of b-AsP (A¹g, B₂g, and A²g modes) is a clear indicator of material degradation.[3][5]
-
Device Performance Degradation: For a fabricated device, instability will manifest as a significant decrease in performance, such as a reduced on/off ratio and carrier mobility in field-effect transistors (FETs).[1]
Q2: How does incorporating arsenic into black phosphorus enhance its stability?
A2: The inclusion of arsenic into the black phosphorus lattice to form b-AsP alloys inherently improves the material's environmental stability.[5] Studies have shown that the degradation time for b-AsP is significantly longer than that for pure BP. For instance, one study reported degradation times of 4, 5, and 11 days for BP, As₀.₂P₀.₈, and As₀.₄P₀.₆, respectively.[5] The enhanced stability is attributed to the different electrochemical potentials of arsenic and phosphorus, which reduces the rate of oxidative degradation.[3]
Q3: What are the most effective methods to further enhance the stability of b-AsP?
A3: The most effective methods to protect b-AsP from environmental degradation involve creating a physical barrier to prevent its exposure to air and moisture. These techniques include:
-
Encapsulation: This involves covering the b-AsP flakes with a stable, inert material. Common encapsulation layers include hexagonal boron nitride (hBN) and metal oxides like aluminum oxide (Al₂O₃), often deposited using atomic layer deposition (ALD).[1][6] Polymers such as PMMA and PLGA can also be used as encapsulants.[7]
-
Passivation: This method involves chemically modifying the surface of b-AsP to make it less reactive. While less common for b-AsP than for BP, this can involve forming covalent bonds with other molecules.
Q4: How can I monitor the degradation of my b-AsP sample in real-time or during an experiment?
A4: Raman spectroscopy is a powerful non-destructive technique for monitoring the degradation of b-AsP.[3][5] By taking Raman spectra at different time points, you can track the intensity of the characteristic b-AsP peaks. A decrease in peak intensity over time indicates degradation. Atomic Force Microscopy (AFM) can be used to observe changes in the surface morphology of the flakes, with the appearance of new features indicating degradation.[4] For fabricated devices, periodic measurement of their electronic or optoelectronic properties will reveal performance degradation over time.
Q5: For what applications in drug development is the stability of b-AsP relevant?
A5: The unique optical properties of b-AsP make it a promising material for biomedical applications, where stability in biological environments is crucial. These applications include:
-
Photothermal Therapy (PTT): b-AsP nanosheets can absorb near-infrared (NIR) light and convert it into heat to ablate cancer cells. Encapsulation with biocompatible polymers like PLGA is essential to maintain their stability and photothermal efficiency in vivo.[7]
-
Biosensing: The high surface-to-volume ratio and sensitivity to surface adsorbates make b-AsP a candidate for biosensors.[8][9] Passivation and encapsulation are critical to prevent degradation in aqueous sensing environments and to ensure the sensor's longevity and reliability.
-
Drug Delivery: The layered structure of b-AsP can be utilized for loading drug molecules. Surface functionalization and encapsulation are necessary to ensure the stability of the carrier until it reaches the target site.[10]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Rapid degradation of b-AsP flakes after exfoliation. | - High humidity and oxygen levels in the environment.- Exposure to high-intensity light. | - Perform exfoliation and device fabrication in an inert atmosphere (e.g., a glovebox).- Minimize exposure to ambient light.- Immediately proceed to encapsulation or passivation steps after exfoliation. |
| Incomplete or non-uniform encapsulation layer. | - Improper substrate cleaning.- Non-optimal deposition parameters (e.g., temperature, pressure in ALD).- Uneven spin-coating of polymer encapsulation. | - Ensure the substrate is atomically clean before exfoliation and encapsulation.- Optimize ALD parameters for uniform film growth on 2D materials.- For spin-coating, adjust the spin speed and polymer concentration to achieve a uniform film. |
| Degradation observed even after encapsulation. | - Pinholes or defects in the encapsulation layer.- The encapsulation material itself is not perfectly impermeable to water and oxygen.- Degradation occurred before the encapsulation was complete. | - Use a combination of encapsulation layers (e.g., hBN followed by Al₂O₃).- Ensure the encapsulation process is performed quickly after exfoliation.- Characterize the integrity of the encapsulation layer using AFM or SEM. |
| Difficulty in exfoliating b-AsP. | - The interlayer adhesion in b-AsP can be stronger than in BP, especially with higher arsenic content. | - Optimize the mechanical exfoliation process, potentially using a different type of adhesive tape or adjusting the peeling force and speed. |
| Inconsistent device performance. | - Incomplete passivation leading to gradual degradation.- Trapped moisture or air at the interface between b-AsP and the substrate or encapsulation layer. | - Anneal the sample in a vacuum or inert atmosphere before completing the encapsulation to remove trapped molecules.- Ensure a high-quality, defect-free encapsulation layer. |
Quantitative Data on Stability Enhancement
The following table summarizes the improvement in stability observed for b-AsP compared to black phosphorus (BP).
| Material | Degradation Time (days) | Measurement Method |
| Black Phosphorus (BP) | 4 | Raman Spectroscopy |
| b-As₀.₂P₀.₈ | 5 | Raman Spectroscopy |
| b-As₀.₄P₀.₆ | 11 | Raman Spectroscopy |
Data sourced from a study on the degradation of air-exposed black phosphorus and black arsenic phosphorus.[5]
Experimental Protocols
Protocol 1: Liquid-Phase Exfoliation of b-AsP Nanosheets
This protocol is adapted from methods used for producing 2D material nanosheets.
Materials:
-
Bulk b-AsP crystals
-
N-Methyl-2-pyrrolidone (NMP) or Isopropyl alcohol (IPA)
-
Ultrasonicator (probe or bath)
-
Centrifuge
Procedure:
-
Weigh out a small amount of bulk b-AsP crystals (e.g., 50 mg).
-
Add the crystals to a vial containing the chosen solvent (e.g., 10 mL of NMP).
-
Sonicate the mixture for several hours. The duration and power will need to be optimized for your specific setup. A bath sonicator is gentler, while a probe sonicator is more energetic.
-
After sonication, centrifuge the dispersion at a low speed (e.g., 1500 rpm) for 20-30 minutes to pellet the unexfoliated bulk material.
-
Carefully collect the supernatant, which contains the exfoliated b-AsP nanosheets.
-
For a more uniform size distribution, the supernatant can be subjected to further centrifugation at higher speeds.
Protocol 2: Encapsulation of b-AsP with Al₂O₃ using Atomic Layer Deposition (ALD)
This protocol provides a general guideline for ALD encapsulation. Specific parameters will depend on the ALD system being used.
Materials:
-
Exfoliated b-AsP on a suitable substrate (e.g., Si/SiO₂)
-
ALD system
-
Trimethylaluminum (TMA) precursor
-
H₂O or O₃ as the oxidant
Procedure:
-
Immediately after exfoliating b-AsP onto the substrate, transfer it to the ALD reaction chamber. Minimize ambient exposure.
-
Purge the chamber with an inert gas (e.g., N₂ or Ar).
-
Heat the substrate to the desired deposition temperature (typically 150-250 °C for Al₂O₃ on 2D materials).
-
Perform the ALD cycles: a. Pulse the TMA precursor into the chamber. b. Purge the chamber with inert gas to remove unreacted precursor and byproducts. c. Pulse the oxidant (H₂O or O₃) into the chamber. d. Purge the chamber with inert gas.
-
Repeat the cycle until the desired thickness of the Al₂O₃ film is achieved. The growth per cycle is typically around 1 Å.
-
Cool down the chamber under an inert atmosphere before removing the sample.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. mdpi.com [mdpi.com]
- 4. Short-Term Degradation of Bi-Component Electrospun Fibers: Qualitative and Quantitative Evaluations via AFM Analysis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Effects of Hexagonal Boron Nitride Encapsulation on the Electronic Structure of Few-Layer MoS2 | Semantic Scholar [semanticscholar.org]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent development in black phosphorus nanomaterials for anticancer applications [frontiersin.org]
Technical Support Center: Arsenic Adsorption and Exchange on Indium Phosphide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on experiments involving arsenic adsorption and its exchange with phosphorus on indium phosphide (B1233454) (InP) surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the typical surface reconstructions observed when an InP(001) surface is exposed to arsenic?
A1: The surface reconstruction of InP(001) under arsenic exposure is highly dependent on the substrate temperature. At approximately 460°C, a (2x) reconstruction is typically observed along the[1] azimuth, which transforms into a (4x2) structure as the temperature is raised to about 510°C.[2][3] This (4x2) reconstruction is indicative of an In-stabilized surface.[2][3] Lowering the temperature to below 480°C after the formation of the In-stabilized (4x2) structure can lead to the formation of an As-stabilized (2x4) structure.[2]
Q2: What is the mechanism of arsenic interaction with the InP surface at different temperatures?
A2: The interaction is temperature-dependent and involves both adsorption and exchange processes.
-
At 285°C: Arsenic adsorbs on the P-rich σ(2x4) InP surface, leading to a disordered (1x4) structure with approximately 1.5 monolayers (ML) of As+P coverage.[4][5]
-
At 330°C: Arsenic adsorption on the σ(2x4) surface results in a (2x1) structure with a complete monolayer of group-V dimers.[4][5]
-
Above 350°C: Phosphorus begins to desorb from the surface, allowing arsenic to displace phosphorus atoms in the top layers. This leads to the formation of β2(2x4) and α2(2x4) reconstructions with As coverages of 0.75 ML and 0.50 ML, respectively.[4][5]
-
Above 430°C: A more significant exchange occurs, resulting in the formation of an InAs-like (4x2) reconstruction.[4][5]
Q3: To what extent does arsenic replace phosphorus in the InP lattice?
A3: Quantitative analysis using X-ray Photoelectron Spectroscopy (XPS) has shown that the substitution of arsenic for phosphorus is limited to the top two to three surface bilayers of the InP crystal.[4][5]
Q4: What is the effect of arsenic beam equivalent pressure (BEP) on the As/P exchange?
A4: The arsenic BEP, along with temperature, influences the surface reconstruction and the extent of As/P exchange. For instance, at an arsenic partial pressure of 3 x 10⁻³ Pa, a (4x2) reconstruction is formed at 510°C.[2] At a BEP of 5 x 10⁻⁵ Torr, a (2x6) reconstruction can be observed at 450°C, which transitions to a (4x2) reconstruction at 540°C, indicating evaporation of both P and As.
Troubleshooting Guide
Problem 1: Unexpected RHEED patterns are observed during arsenic exposure.
-
Possible Cause: The substrate temperature is not calibrated correctly or is unstable. The observed surface reconstruction is highly sensitive to temperature.[2][4][5]
-
Troubleshooting Steps:
-
Verify the accuracy of your thermocouple or pyrometer.
-
Ensure stable temperature control during the experiment.
-
Cross-reference your observed RHEED patterns with the established temperature-dependent phase diagram for As on InP.[4] For example, a (4x2) pattern is expected around 510°C under an arsenic flux, while a (2x4) pattern is more common below 480°C.[2]
-
Problem 2: XPS analysis shows incomplete or excessive arsenic coverage.
-
Possible Cause 1: The arsenic flux or exposure time is not optimized.
-
Troubleshooting Steps:
-
Possible Cause 2: The substrate temperature is incorrect, leading to either insufficient adsorption or enhanced desorption/exchange.
-
Troubleshooting Steps:
Problem 3: STM images show a disordered or unexpected surface morphology.
-
Possible Cause: The initial InP surface was not properly prepared, leading to defects or contaminants that disrupt the ordering of the arsenic adatoms.
-
Troubleshooting Steps:
-
Possible Cause 2: The annealing temperature and arsenic flux during the experiment were not optimal for achieving a well-ordered surface reconstruction.
-
Troubleshooting Steps:
Data Presentation
Table 1: Surface Reconstructions and Arsenic/Phosphorus Coverage on InP(001) as a Function of Temperature.
| Temperature (°C) | Initial Surface | Resulting Reconstruction | As Coverage (ML) | As+P Coverage (ML) |
| 285 | σ(2x4) | Disordered (1x4) | - | ~1.5 |
| 330 | σ(2x4) | (2x1) | - | - |
| >350 | σ(2x4) | β2(2x4) | 0.75 | - |
| >350 | σ(2x4) | α2(2x4) | 0.50 | - |
| >430 | σ(2x4) | InAs (4x2) | - | - |
| 510 | - | (4x2) | - | - |
| <480 (after 510°C anneal) | (4x2) | (2x4) | - | - |
Data compiled from Physical Review B, 65, 205322 (2002) and Applied Physics Letters, 59(15), 1898-1900 (1991).[2][4][5]
Experimental Protocols
Methodology 1: Preparation and Analysis of Arsenic-Exposed InP(001) Surfaces
This protocol outlines the general steps for studying arsenic adsorption and exchange on InP(001) using surface science techniques.
-
Substrate Preparation:
-
In-Situ Thermal Cleaning and Arsenic Exposure:
-
The prepared substrate is introduced into an ultra-high vacuum (UHV) system equipped with capabilities for molecular beam epitaxy (MBE) and surface analysis (e.g., RHEED, XPS, STM).
-
The substrate is preheated to degas it.
-
The sample is then transferred to the MBE chamber and thermally cleaned in an arsenic flux. The arsenic partial pressure is maintained, for example, at 3 x 10⁻³ Pa.[2]
-
The substrate temperature is gradually increased to around 510°C to remove the native oxide and form an In-stabilized surface.[2]
-
-
Surface Characterization:
-
RHEED: During the thermal cleaning and arsenic exposure, the surface reconstruction is monitored in real-time using RHEED. The electron beam is directed along specific crystallographic azimuths, such as[1] and [1-10], to observe the diffraction patterns.[2][3]
-
STM: After achieving the desired surface, the sample is transferred to an STM chamber for atomic-resolution imaging. Constant current mode is typically used with specific bias voltages and tunneling currents (e.g., -2V sample bias, 200 pA tunneling current).[2][3]
-
XPS: To determine the elemental composition and chemical states of the surface, the sample is analyzed in an XPS chamber. High-resolution spectra of the As 3d, P 2p, and In 3d core levels are acquired.
-
Visualizations
Caption: Experimental workflow for arsenic exposure and analysis on InP(001).
Caption: Temperature-dependent mechanisms of As interaction with InP.
References
Validation & Comparative
A Comparative Guide to the Characterization of Arsenide/Phosphide Heterostructure Interfaces
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of interfaces in arsenide/phosphide (B1233454) heterostructures is paramount for the development of high-performance optoelectronic and electronic devices. The quality of these interfaces—in terms of abruptness, chemical composition, and electronic properties—directly dictates device efficiency, reliability, and overall performance. This guide provides an objective comparison of key analytical techniques used to probe these critical interfaces, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Key Characterization Techniques: A Comparative Overview
A variety of sophisticated techniques are employed to unravel the complexities of arsenide/phosphide interfaces. The choice of technique depends on the specific interfacial properties of interest, such as structural morphology, chemical intermixing, and electronic band alignment. The most prominent methods include Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), Photoluminescence (PL), and Raman Spectroscopy.
| Technique | Information Obtained | Resolution | Strengths | Limitations |
| Transmission Electron Microscopy (TEM) | Direct visualization of interface abruptness, thickness of layers, presence of dislocations and defects. High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) provides chemical contrast. | Atomic scale (sub-Ångström) | Provides direct, real-space images of the interface. Capable of identifying individual atomic columns and defects. | Sample preparation is destructive and can introduce artifacts. Provides information from a very localized area. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of elements, and band offsets at the interface. Depth profiling provides compositional changes across the interface. | ~3-10 nm depth resolution. Lateral resolution is typically in the micrometer range. | Highly sensitive to surface and near-surface chemistry. Non-destructive in its standard mode. | Depth profiling with ion sputtering can induce artifacts like atomic mixing and preferential sputtering. Limited lateral resolution. |
| Photoluminescence (PL) Spectroscopy | Electronic properties, bandgap, quantum confinement effects, and interface quality. The energy and linewidth of the PL peak are sensitive to interface roughness and intermixing. | Typically probes an area of a few micrometers. | Non-destructive and highly sensitive to radiative recombination processes. Can provide information about carrier dynamics. | Indirectly probes the interface through its effect on electronic properties. Interpretation can be complex. |
| Raman Spectroscopy | Crystalline quality, strain, and chemical bonding at the interface. Interface-specific phonon modes can provide direct information about the interfacial layer. | ~1 µm lateral resolution. | Non-destructive and sensitive to vibrational modes. Can be used for in-situ monitoring of growth processes. | Signal from the interface can be weak and difficult to distinguish from the bulk material. |
Quantitative Data Comparison
The following tables summarize quantitative data extracted from various studies on arsenide/phosphide heterostructures, offering a glimpse into the performance of different characterization techniques.
Table 1: Interface Width/Roughness Measurements
| Heterostructure | Growth Method | Characterization Technique | Measured Interface Width/Roughness | Reference |
| InGaP/GaAs | MOVPE | High-Resolution TEM (HRTEM) | 0.1 - 0.6 nm | [1] |
| InGaAs/InP | MOVPE | High-Resolution X-ray Diffraction (HRXRD) | ~1-2 monolayers | [2] |
| InAs/GaSb | MBE | Scanning Transmission Electron Microscopy (STEM) | 2.1 - 2.7 monolayers | [3] |
| GaAs/AlInP | MOVPE | X-ray Photoelectron Spectroscopy (XPS) Depth Profiling | Wider than GaAs/GaInP interface | [4] |
Table 2: Chemical Composition Analysis
| Heterostructure | Growth Method | Characterization Technique | Key Findings | Reference |
| GaAs/GaInP | MOVPE | XPS | Detection of a GaInAsP quaternary alloy at the interface. | [4] |
| InAs/GaSb | MBE | Atom Probe Tomography (APT) & STEM | Significant intermixing of Ga, In, and Sb at the interfaces. | [3] |
| InP/InGaAs | OMVPE | High-Resolution X-ray Diffraction (HRXRD) | Quantification of As carry-over into the InP layer. | [2] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable data. Below are representative protocols for the key characterization techniques.
High-Resolution Transmission Electron Microscopy (HRTEM)
Objective: To obtain direct, atomic-resolution images of the arsenide/phosphide heterostructure interface to assess its abruptness and identify any structural defects.
Sample Preparation:
-
Cross-Sectioning: Two pieces of the wafer are glued face-to-face using an epoxy.
-
Mechanical Polishing: The "sandwich" is mechanically thinned to a thickness of approximately 20-30 µm.
-
Dimpling: A dimple grinder is used to create a concave depression in the center of the sample, further thinning the region of interest to a few micrometers.
-
Ion Milling: A low-energy Ar+ ion beam is used at a shallow angle to perforate the sample at the center of the dimple, creating an electron-transparent area at the interface. A final low-energy milling step (e.g., <1 keV) is often performed to minimize surface damage.[5]
Imaging Conditions:
-
Microscope: A high-resolution transmission electron microscope with a field-emission gun (FEG) operating at 200 or 300 kV.
-
Imaging Mode: Bright-field or phase-contrast imaging along a low-index zone axis (e.g., <110>).
-
Image Acquisition: Images are typically recorded using a CCD or CMOS camera with an appropriate exposure time to achieve a good signal-to-noise ratio.
X-ray Photoelectron Spectroscopy (XPS) Depth Profiling
Objective: To determine the elemental composition and chemical states of elements across the arsenide/phosphide interface.
Methodology:
-
Initial Surface Scan: A survey scan is performed on the as-received sample to identify all elements present on the surface.
-
High-Resolution Scans: High-resolution spectra of the core levels of interest (e.g., Ga 2p, As 3d, In 3d, P 2p) are acquired.
-
Ion Sputtering: The surface is sputtered using a focused beam of low-energy ions (e.g., Ar+ at 0.5-2 keV) to remove atomic layers. The sputter rate needs to be calibrated for the specific material.
-
Iterative Analysis: Steps 2 and 3 are repeated in cycles to acquire high-resolution spectra as a function of depth.
-
Data Analysis: The acquired spectra are processed to determine the atomic concentrations of each element at different depths. This involves background subtraction, peak fitting, and the use of relative sensitivity factors.[6][7]
Photoluminescence (PL) Spectroscopy
Objective: To probe the electronic properties and quality of the quantum wells and their interfaces.
Experimental Setup:
-
Excitation Source: A laser with a photon energy greater than the bandgap of the material (e.g., an Ar-ion laser at 488 nm or a He-Ne laser at 633 nm).
-
Sample Environment: The sample is mounted in a cryostat to allow for temperature-dependent measurements (typically from 4 K to 300 K).
-
Signal Collection and Analysis: The emitted photoluminescence is collected by a lens, passed through a monochromator to disperse the light, and detected by a suitable detector (e.g., a silicon photodiode or an InGaAs detector for longer wavelengths).
Procedure:
-
Sample Mounting: The sample is mounted in the cryostat, and the system is evacuated.
-
Temperature Stabilization: The sample is cooled to the desired measurement temperature.
-
Excitation and Data Acquisition: The laser is focused onto the sample, and the PL spectrum is recorded. Excitation power-dependent measurements can be performed to distinguish between different recombination mechanisms.
-
Temperature-Dependent Measurements: Spectra are recorded at various temperatures to study the thermal quenching of the PL signal and the temperature dependence of the peak energy, which can provide information about carrier localization and confinement.[8]
Raman Spectroscopy
Objective: To assess the crystalline quality, strain, and chemical bonding at the heterostructure interface.
Experimental Setup:
-
Laser Source: A monochromatic laser (e.g., 532 nm Nd:YAG or 633 nm He-Ne) is used for excitation. The laser power should be kept low to avoid sample heating.
-
Spectrometer: A high-resolution Raman spectrometer equipped with a notch or edge filter to reject the Rayleigh scattered light.
-
Detection: A sensitive detector, such as a charge-coupled device (CCD), is used to record the Raman spectrum.
Procedure:
-
Alignment: The laser is focused onto the sample surface.
-
Data Acquisition: The Raman scattered light is collected in a backscattering geometry. The spectrum is recorded over a range of Raman shifts that includes the characteristic phonon modes of the constituent materials and any potential interface modes.
-
Analysis: The position, width, and intensity of the Raman peaks are analyzed to extract information about crystal quality, strain (from peak shifts), and composition.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the characterization of arsenide/phosphide heterostructure interfaces.
Caption: Logical relationships between interfacial properties and characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in interface engineering of iron triad metal phosphide electrocatalysts towards enhanced hydrogen evolution reaction performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gallium arsenide phosphide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Interface structure in arsenide/phosphide heterostructun grown by gas-source MBE and low-pressure MOVPE | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Electronic Properties of Arsenic-Phosphorus (AsP) Allotropes
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the electronic characteristics of novel materials is paramount. Arsenic-Phosphorus (AsP) allotropes have emerged as a promising class of 2D materials with tunable electronic properties, making them candidates for a range of applications, from next-generation electronics to advanced sensing technologies.
This guide provides a comparative analysis of the electronic properties of various AsP allotropes, supported by experimental and computational data. We delve into key parameters such as band gap, carrier mobility, and electrical conductivity, presenting the information in a clear, structured format for easy comparison. Furthermore, detailed experimental protocols for the synthesis and characterization of these materials are provided to facilitate reproducibility and further research.
Comparative Electronic Properties of AsP Allotropes
The electronic properties of AsP allotropes are diverse and highly dependent on their specific crystalline structure and composition. The following table summarizes key quantitative data for several prominent AsP allotropes.
| Allotrope | Composition | Band Gap (eV) | Carrier Mobility (cm²/V·s) | Electrical Resistivity (Ω·m) | Effective Mass (m₀) |
| Black Arsenic-Phosphorus (b-AsP) | AsₓP₁₋ₓ (x=0) | ~0.3 | ~300 (hole) | 4.66 x 10⁻³ (at 300K)[1] | - |
| AsₓP₁₋ₓ (x=0.25) | Tunable | ~300 (hole) at 300K, increases to ~600 at 100K[2] | Decreases with increasing x[3] | - | |
| AsₓP₁₋ₓ (x=0.83) | ~0.15 | - | Metallic behavior[4] | - | |
| α-AsP (monolayer) | AsP | ~1.47 (HSE06)[5] | Up to 10⁴ (calculated)[5] | - | - |
| β-AsP (monolayer) | AsP | - | - | - | - |
| P-I phase | As₀.₂₅P₀.₇₅ | Direct | Up to 10⁴ (calculated)[5] | - | - |
| As-V phase | As₀.₇₅P₀.₂₅ | Direct | Up to 10⁴ (calculated)[5] | - | - |
Note: Carrier mobility and effective mass can be highly anisotropic in these materials. The values presented are representative and may vary depending on the crystallographic direction and measurement technique.
Experimental Protocols
The synthesis and characterization of AsP allotropes require precise control over experimental conditions. Below are detailed methodologies for key experiments.
Synthesis of Black Arsenic-Phosphorus (b-AsP) by Chemical Vapor Transport (CVT)
The Chemical Vapor Transport (CVT) method is a widely used technique for growing high-quality single crystals of b-AsP.
Materials:
-
High-purity red phosphorus
-
High-purity grey arsenic
-
Transport agent (e.g., SnI₄, Sn)
-
Quartz ampoule
Procedure:
-
The quartz ampoule is thoroughly cleaned and dried.
-
Red phosphorus, grey arsenic, and the transport agent are loaded into the ampoule in a glovebox under an inert atmosphere to prevent oxidation. The desired stoichiometry of AsₓP₁₋ₓ can be controlled by the initial amounts of As and P.
-
The ampoule is evacuated to a high vacuum and sealed.
-
The sealed ampoule is placed in a two-zone tube furnace.
-
A temperature gradient is established, with the source zone (containing the raw materials) at a higher temperature (e.g., 650°C) and the growth zone at a lower temperature (e.g., 600°C).
-
The transport agent reacts with the source materials to form gaseous intermediates.
-
These gaseous species diffuse to the cooler growth zone, where they decompose, leading to the deposition and growth of b-AsP single crystals.
-
The furnace is slowly cooled down to room temperature to prevent thermal shock to the crystals.
Electronic Characterization
The four-point probe method is a standard technique to measure the sheet resistance and resistivity of semiconductor materials, which minimizes the influence of contact resistance.[6][7][8][9][10]
Equipment:
-
Four-point probe head with equally spaced collinear probes
-
Precision current source
-
High-impedance voltmeter
-
Sample holder
Procedure:
-
A thin, uniform sample of the AsP allotrope is prepared on an insulating substrate.
-
The four-point probe head is gently brought into contact with the surface of the sample.
-
A constant current (I) is passed through the two outer probes.
-
The voltage (V) across the two inner probes is measured.
-
The sheet resistance (Rs) is calculated using the formula: Rs = C * (V/I), where C is a geometric correction factor that depends on the sample geometry and probe spacing.
-
The electrical resistivity (ρ) is then calculated by multiplying the sheet resistance by the thickness of the sample (t): ρ = Rs * t.
The Hall effect measurement is a powerful technique to determine the carrier type (n-type or p-type), carrier density, and carrier mobility.
Equipment:
-
Hall effect measurement system
-
Sample with four electrical contacts in a van der Pauw or Hall bar geometry
-
Constant current source
-
High-precision voltmeter
-
Magnet capable of producing a uniform magnetic field perpendicular to the sample plane
Procedure:
-
A sample of the AsP allotrope is patterned into a Hall bar or van der Pauw geometry with four ohmic contacts.
-
A constant current (I) is passed through two opposite contacts of the sample.
-
A magnetic field (B) is applied perpendicular to the sample surface.
-
The Hall voltage (Vн), which develops across the other two contacts, is measured.
-
The Hall coefficient (Rн) is calculated as Rн = (Vн * t) / (I * B), where t is the sample thickness.
-
The carrier density (n) can be determined from the Hall coefficient: n = 1 / (e * Rн), where e is the elementary charge. The sign of the Hall voltage indicates the carrier type (positive for holes, negative for electrons).
-
The carrier mobility (μ) is then calculated using the measured resistivity (ρ) from a four-point probe measurement: μ = |Rн| / ρ.
Visualizing Relationships in AsP Allotropes
The following diagram illustrates the relationship between different AsP allotropes and their key electronic properties.
Caption: Relationship between AsP allotropes and their electronic properties.
This guide provides a foundational understanding of the electronic properties of AsP allotropes. The tunable nature of these materials, particularly the ability to engineer their band gap and carrier mobility through compositional and structural control, underscores their significant potential for future electronic and optoelectronic applications. Further experimental investigations are crucial to fully unlock the capabilities of this exciting class of 2D materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Raman and electrical transport properties of few-layered arsenic-doped black phosphorus - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. Potential outstanding physical properties of novel black arsenic phosphorus As0.25P0.75/As0.75P0.25 phases: a first-principles investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four Point Probe Measurement Explained [suragus.com]
- 7. ossila.com [ossila.com]
- 8. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 9. Four-Point Probe Manual [four-point-probes.com]
- 10. mgchemicals.com [mgchemicals.com]
Arsenic Phosphide vs. Gallium Arsenide: A Comparative Guide for Electronic Device Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of semiconductor materials is constantly evolving, with ongoing research into novel materials that offer superior performance for next-generation electronic and optoelectronic devices. Gallium Arsenide (GaAs) has long been a cornerstone of the semiconductor industry, particularly for high-frequency applications.[1][2][3] However, emerging two-dimensional (2D) materials like Arsenic Phosphide (AsP) are now attracting significant attention due to their unique and tunable electronic properties.[4] This guide provides an objective comparison of this compound and Gallium Arsenide, supported by available experimental and theoretical data, to assist researchers in making informed decisions for their specific applications.
Performance Comparison: Electronic Properties
The suitability of a semiconductor for a particular electronic device is largely determined by its fundamental electronic properties. The following table summarizes the key performance metrics for this compound and Gallium Arsenide. It is important to note that much of the available data for AsP is theoretical, based on first-principles calculations, while the data for GaAs is well-established through extensive experimental validation.
| Property | This compound (AsP) | Gallium Arsenide (GaAs) |
| Bandgap (Eg) | Theoretically predicted to be tunable (direct or indirect). Examples: - 0.924 eV (puckered monolayer, theoretical) - 1.858 eV (buckled monolayer, theoretical) - 0.21 - 0.80 eV (O-functionalized β-phase, indirect, theoretical) | ~1.42 eV (direct, experimental, at 300 K)[5][6] |
| Electron Mobility (μe) | Theoretically predicted to be high, but limited experimental data is available. | ~8,500 - 9,400 cm²/Vs (weakly doped, experimental, at 300 K)[3] |
| Crystal Structure | Layered orthorhombic (puckered) or hexagonal (buckled) for 2D structures. | Zincblende (cubic) |
| Material Type | Binary phosphide, emerging 2D semiconductor.[7] | III-V compound semiconductor.[3] |
| Key Advantages | Tunable bandgap, potential for high carrier mobility in 2D form factors.[4] | High electron mobility, direct bandgap for efficient light emission, mature fabrication technology.[1][2][3] |
| Current Challenges | Limited experimental data on electronic properties, scalability of synthesis for high-quality, large-area films. | Higher cost compared to silicon, more complex manufacturing processes.[3] |
Experimental Protocols
Precise characterization of semiconductor materials is crucial for understanding their properties and potential applications. Below are detailed methodologies for key experiments used to determine the electronic properties of materials like AsP and GaAs.
Synthesis of Materials
This compound (AsP): As an emerging 2D material, the synthesis of high-quality AsP is an active area of research. One reported method is a mineralization-assisted gas-phase transport technique.
-
Objective: To synthesize 2D puckered AsP compounds.
-
Apparatus: A two-zone tube furnace, quartz tube, and appropriate precursors (e.g., arsenic and red phosphorus).
-
Procedure:
-
The precursors are placed in separate zones of the tube furnace.
-
The temperature of each zone is independently controlled to create a specific temperature gradient.
-
An inert carrier gas (e.g., argon) is flowed through the tube.
-
The precursors are vaporized and transported by the carrier gas to a cooler region of the furnace where they react and deposit as AsP crystals on a substrate.
-
The morphology and composition of the resulting crystals are highly dependent on the growth temperature, pressure, and precursor ratio.
-
Gallium Arsenide (GaAs): As a mature semiconductor, several well-established methods are used for the bulk crystal growth of GaAs. The Liquid Encapsulated Czochralski (LEC) method is a common industrial technique.
-
Objective: To grow large, single-crystal boules of GaAs.
-
Apparatus: A high-pressure crystal puller, a crucible (typically made of pyrolytic boron nitride), a seed crystal, and high-purity gallium and arsenic.
-
Procedure:
-
High-purity gallium and arsenic are loaded into the crucible inside the high-pressure chamber.
-
The chamber is pressurized with an inert gas (e.g., argon) to prevent the arsenic from sublimating at the high growth temperatures.
-
The raw materials are melted. A layer of molten boric oxide (B₂O₃) is floated on top of the molten GaAs to act as a liquid encapsulant, further preventing arsenic loss.
-
A seed crystal of GaAs is lowered into the melt and then slowly pulled upwards while being rotated.
-
As the seed is withdrawn, the molten GaAs solidifies onto it, replicating the crystal structure of the seed to form a large single-crystal boule.
-
Measurement of Electronic Properties
Bandgap Energy (Eg) Measurement: The temperature-dependent conductivity measurement is a common method to determine the bandgap of a semiconductor.
-
Objective: To determine the energy bandgap of the semiconductor material.
-
Apparatus: A cryostat or oven for temperature control, a four-point probe or contacts for resistance measurement, a programmable current source, and a voltmeter.
-
Procedure:
-
A sample of the material is placed in the cryostat or oven, and its temperature is varied over a wide range.
-
The resistance of the sample is measured at different temperatures.
-
The conductivity (σ) is calculated from the resistance and the sample's dimensions.
-
In the intrinsic region (at higher temperatures), the conductivity is proportional to exp(-Eg / 2kBT), where kB is the Boltzmann constant and T is the absolute temperature.
-
A plot of ln(σ) versus 1/T will yield a straight line in the intrinsic region, and the slope of this line can be used to calculate the bandgap energy (Eg).[8]
-
Electron Mobility (μe) Measurement: The Hall effect is a standard technique for determining the carrier concentration and mobility of a semiconductor.
-
Objective: To measure the electron mobility of the semiconductor.
-
Apparatus: A sample of the material with four electrical contacts in a van der Pauw or Hall bar configuration, a constant current source, a voltmeter, and a magnet to apply a perpendicular magnetic field.
-
Procedure:
-
A constant current (I) is passed through two of the contacts of the sample.
-
The voltage (V) is measured across the other two contacts.
-
A known magnetic field (B) is applied perpendicular to the direction of the current flow.
-
The magnetic field causes the charge carriers to deflect, generating a Hall voltage (VH) across the sample, perpendicular to both the current and the magnetic field.
-
The Hall voltage is measured.
-
The carrier concentration (n) can be calculated from the Hall voltage, current, magnetic field, and sample thickness.
-
The conductivity (σ) is determined from the initial voltage and current measurements without the magnetic field.
-
The electron mobility (μe) is then calculated using the formula μe = σ / (n * e), where e is the elementary charge.[9]
-
Visualizations
Logical Relationship of Material Properties and Applications
Caption: Comparison of GaAs and AsP properties and their target applications.
Experimental Workflow for Semiconductor Characterization
Caption: General workflow for semiconductor synthesis and characterization.
Conclusion
Gallium Arsenide remains a dominant material for high-speed and optoelectronic applications due to its excellent, experimentally verified properties and mature fabrication processes.[1][2][3] this compound, on the other hand, represents a promising frontier in semiconductor research.[4] Its theoretically predicted tunable bandgap and potential for high carrier mobility in a 2D form factor open up possibilities for novel electronic and optoelectronic devices, including flexible electronics. However, significant experimental work is still required to validate these theoretical predictions and to develop scalable synthesis methods for high-quality AsP. For researchers working on next-generation devices, AsP presents an exciting area of investigation, while GaAs continues to be a reliable and high-performance choice for established applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrical properties of Gallium Arsenide (GaAs) [ioffe.ru]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. First-Principles Studies of the Electronic and Optical Properties of Two-Dimensional Arsenic–Phosphorus (2D As–P) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physlab.org [physlab.org]
- 9. Electron mobility - Wikipedia [en.wikipedia.org]
Validating Theoretical Models of 2D Arsenic Phosphide: A Comparative Guide
The emergence of two-dimensional (2D) arsenic phosphide (B1233454) (AsP) has opened new avenues for the development of novel electronic and optoelectronic devices. Theoretical models have been instrumental in predicting the unique properties of this material, guiding experimental efforts. This guide provides a comprehensive comparison of theoretical predictions with experimental findings for 2D AsP, offering researchers, scientists, and drug development professionals a critical overview of the current state of validation for theoretical models of this promising nanomaterial.
Workflow for Validation of Theoretical Models
The validation of theoretical models for 2D materials like arsenic phosphide is a systematic process. It begins with computational predictions of the material's properties, which then guide experimental synthesis and characterization. The experimental data obtained is subsequently compared against the theoretical predictions to validate and refine the computational models.
Caption: Workflow for the validation of theoretical models for 2D this compound.
Quantitative Data Comparison
A critical aspect of validating theoretical models is the direct comparison of predicted quantitative data with experimental measurements. The following tables summarize key electronic and structural properties of 2D AsP from both theoretical and experimental studies.
Table 1: Comparison of Theoretical and Experimental Band Gaps
The band gap is a fundamental property of semiconductors, determining their optical and electronic characteristics. Theoretical calculations have predicted a range of band gaps for different phases and compositions of 2D AsP, which have been partially validated by experimental measurements.
| Composition/Phase | Theoretical Band Gap (eV) | Experimental Band Gap (eV) |
| Monolayer b-AsP | 1.54 (direct)[1] | - |
| Puckered Monolayer AsP | 0.924[2] | - |
| Buckled Monolayer AsP | 1.858[2] | - |
| b-AsₓP₁₋ₓ (x < 0.83) | Tunable[1] | 0.15 - 0.3[1][3] |
| b-As₀.₈₃P₀.₁₇ | - | 0.15 (from infrared absorption)[1] |
| Orthorhombic Structures | Direct semiconductors[4][5] | - |
| Hexagonal Structure | Indirect semiconductor[4][5] | Not yet experimentally synthesized[4] |
Table 2: Comparison of Theoretical and Experimental Carrier Mobility
Carrier mobility is a crucial parameter for electronic device performance. Theoretical studies have predicted exceptionally high and anisotropic carrier mobility for 2D AsP, a key motivator for experimental research.
| Carrier Type | Theoretical Mobility (cm²V⁻¹s⁻¹) | Experimental Mobility (cm²V⁻¹s⁻¹) |
| Electron | ~10,000 (for monolayer AsP)[6] | - |
| Hole | - | 307 (for b-AsP FET)[1] |
| General (Anisotropic) | Higher in orthorhombic structures, especially along the x-direction[4][5] | Anisotropic carrier migration demonstrated in FET devices[1][7] |
Experimental Protocols
The synthesis and characterization of 2D AsP are challenging but essential for validating theoretical predictions. Several methods have been successfully employed to produce high-quality black arsenic-phosphorus (b-AsP) crystals and nanosheets.
Synthesis Methods
-
Chemical Vapor Transport (CVT): High-quality b-AsP crystals have been synthesized using the CVT method.[1] This technique involves the transport of a solid material in the vapor phase from a hot zone to a cold zone of a sealed ampoule, where it crystallizes. The precise control over temperature gradients and transport agents is crucial for growing high-purity crystals.
-
Mineralization-Assisted Gas Phase Transport (GPT): This method has been used to synthesize 2D b-AsP compound materials.[2][8] It is a variation of the gas phase transport technique that utilizes mineralizers to facilitate the reaction and transport of the constituent elements, leading to the formation of crystalline flakes.
Characterization Techniques
A suite of characterization techniques is employed to determine the structural, compositional, and electronic properties of the synthesized 2D AsP, providing the necessary data for comparison with theoretical models.
-
High-Resolution X-ray Diffraction (HRXRD): Used to confirm the crystal structure and composition of the synthesized b-AsP flakes.[8]
-
Raman Spectroscopy: A non-destructive technique used to probe the vibrational modes of the material, which are sensitive to crystal structure, composition, and strain.[8]
-
X-ray Photoelectron Spectroscopy (XPS): Employed to determine the elemental composition and chemical bonding states of the atoms within the material.[8]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology, thickness, and crystal lattice of the synthesized 2D b-AsP flakes.[8]
Discussion and Future Outlook
The comparison between theoretical predictions and experimental results for 2D this compound reveals a promising, albeit incomplete, validation of the current theoretical models.
-
Band Gap: While theoretical models predict a wide range of tunable band gaps for different AsP structures, experimental work has so far focused on the black arsenic-phosphorus (b-AsP) alloy system, confirming a narrow, tunable band gap in the infrared region.[1][3] The predicted direct band gap of 1.54 eV for monolayer b-AsP remains to be experimentally verified.[1]
-
Carrier Mobility: Theoretical predictions of very high electron mobility are a major driver for research into 2D AsP.[6] Experimental measurements have confirmed respectable hole mobility and anisotropic transport properties, but the predicted high electron mobilities have not yet been experimentally realized.[1][7]
-
Structural Stability: Theoretical calculations have predicted the stability of several phases of 2D AsP, including hexagonal and various orthorhombic structures.[2][4][5] Experimental synthesis has primarily focused on the orthorhombic black phosphorus-like structure.[1][8] The synthesis of the predicted hexagonal phase remains an open challenge.[4]
References
- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First-Principles Studies of the Electronic and Optical Properties of Two-Dimensional Arsenic–Phosphorus (2D As–P) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2D layered black arsenic-phosphorus materials: Synthesis, properties, and device applications | CoLab [colab.ws]
- 8. 2D black arsenic phosphorus and its application for anodes of lithium ion batteries - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Arsenic Phosphide and Black Phosphorus for Researchers
An In-depth Analysis of Two Promising 2D Materials for Drug Development and Scientific Research
The burgeoning field of two-dimensional (2D) materials offers a wealth of opportunities for innovation in drug delivery, theranostics, and biomedical research. Among these materials, black phosphorus (BP) has garnered significant attention for its unique properties. However, its instability in ambient conditions has prompted the exploration of more robust alternatives, such as arsenic phosphide (B1233454) (AsP). This guide provides a comprehensive comparison of arsenic phosphide and black phosphorus, offering researchers, scientists, and drug development professionals a detailed overview of their properties, synthesis, and potential applications, supported by experimental data and detailed protocols.
At a Glance: Key Property Comparison
A summary of the key physical and electronic properties of black phosphorus and this compound is presented below. These values highlight the tunable nature of these materials and the enhanced stability offered by this compound.
| Property | Black Phosphorus (BP) | This compound (AsP) |
| Bandgap | 0.3 eV (Bulk) - 2.0 eV (Monolayer)[1][2] | 0.15 eV - 1.54 eV (Composition and layer dependent)[3] |
| Carrier Mobility | Up to ~1,000 cm²/V·s[1] | Can reach 10⁴ cm²/V·s in certain phases[4] |
| Thermal Conductivity | Anisotropic, with reported values of ~20 W/mK (armchair) and ~40 W/mK (zigzag) for few-layer BP | Lower than black phosphorus, which is beneficial for thermoelectric applications[5] |
| Photothermal Conversion Efficiency (PCE) | Reported values range from 28.4% to 60.56% depending on the specific formulation and laser wavelength.[6][7][8][9] | Limited experimental data available; further research is needed. |
| Ambient Stability | Prone to degradation in the presence of oxygen and water.[1] | More stable than black phosphorus due to the incorporation of arsenic atoms. |
| Biocompatibility | Generally considered biocompatible and biodegradable, degrading into phosphates.[1][10] | Limited experimental data available; requires thorough investigation due to the presence of arsenic. |
In-Depth Analysis: Structure, Synthesis, and Stability
Black phosphorus and this compound share a similar puckered honeycomb crystal structure, which is responsible for their unique anisotropic properties.[11] However, the incorporation of arsenic atoms into the phosphorus lattice in AsP leads to significant differences in their electronic properties and stability.
Synthesis Methodologies
The synthesis of high-quality nanosheets is crucial for harnessing the full potential of these materials in research and development. Liquid-phase exfoliation is a commonly employed "top-down" method for producing both BP and AsP nanosheets.
Experimental Protocol: Liquid-Phase Exfoliation of Black Phosphorus Nanosheets
This protocol is a widely used method for producing few-layer BP nanosheets.[10][12][13]
-
Dispersion: Disperse bulk black phosphorus crystals in a suitable solvent such as N-Methyl-2-pyrrolidone (NMP).
-
Sonication: Subject the dispersion to probe sonication in an ice bath to prevent overheating. The sonication process introduces energy to overcome the van der Waals forces between the layers, leading to exfoliation.
-
Centrifugation: Centrifuge the resulting suspension to separate nanosheets of different sizes and thicknesses. Higher centrifugation speeds will sediment larger, thicker flakes, leaving smaller, thinner nanosheets in the supernatant.
-
Collection: Carefully collect the supernatant containing the desired few-layer BP nanosheets.
Experimental Protocol: Liquid-Phase Exfoliation of this compound Nanosheets
While less documented than for BP, liquid-phase exfoliation can also be applied to bulk this compound crystals.[14]
-
Solvent Selection: Choose an appropriate aprotic solvent. Studies have shown that solvents like cyclohexane, tetrahydrofuran, and chloroform (B151607) can be used to exfoliate bulk arsenic crystals.[14]
-
Exfoliation: Submerge bulk AsP crystals in the chosen solvent and apply sonication. The duration and power of sonication will influence the size and thickness of the resulting nanosheets.
-
Separation: Use centrifugation to separate the exfoliated nanosheets from the remaining bulk material.
-
Characterization: Characterize the lateral size and thickness of the exfoliated AsP nanosheets using techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM).[14]
Biomedical Applications: A Comparative Overview
Black phosphorus has been extensively studied for various biomedical applications, particularly in cancer therapy and drug delivery. In contrast, the biomedical exploration of this compound is still in its nascent stages, with a significant lack of experimental data.
Black Phosphorus in Drug Delivery and Cancer Therapy
The high surface-area-to-volume ratio of BP nanosheets makes them excellent candidates for drug delivery platforms.[8] Their ability to absorb near-infrared (NIR) light and convert it into heat has been leveraged for photothermal therapy (PTT) of cancer.[7] Furthermore, BP can generate reactive oxygen species (ROS) upon light irradiation, enabling its use in photodynamic therapy (PDT).[8]
Signaling Pathway in BP-Mediated Cancer Therapy
Black phosphorus-based therapies can influence various signaling pathways within cancer cells. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for inflammation, cell survival, and proliferation. The stress induced by BP-mediated photothermal and photodynamic therapy can lead to the activation of the NF-κB pathway, which can have complex, context-dependent effects on tumor progression.[15][16][17]
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
This compound: Potential and Precaution
Currently, there is a significant lack of experimental data on the biomedical applications of this compound nanosheets. While its enhanced stability over black phosphorus is a promising attribute for in vivo applications, the presence of arsenic necessitates a thorough and cautious evaluation of its biocompatibility and toxicity. It is crucial to distinguish AsP from other arsenic compounds like arsenic trioxide, which have known therapeutic and toxic effects.[18][19][20] Future research should focus on in vitro and in vivo studies to determine the safety profile of AsP nanosheets before they can be considered for any biomedical applications.
Experimental Workflow: Assessing Cytotoxicity
A critical step in evaluating the potential of any new nanomaterial for biomedical applications is the assessment of its cytotoxicity. The following workflow outlines a general procedure for in vitro cytotoxicity testing of 2D materials.[21][22][23][24][25]
Caption: A general experimental workflow for in vitro cytotoxicity assessment of 2D nanomaterials.
Conclusion and Future Outlook
This compound presents a compelling alternative to black phosphorus, primarily due to its enhanced stability, which could overcome a major hurdle for the practical application of phosphorene-based materials. The tunable electronic properties of AsP also open up new avenues for designing novel electronic and optoelectronic devices.
However, for the drug development community, the path forward for this compound is contingent on rigorous biocompatibility and toxicity studies. While black phosphorus has a significant head start in biomedical research with a growing body of evidence supporting its potential, the journey for this compound in this domain has just begun. Future research should prioritize a systematic evaluation of the in vitro and in vivo safety of AsP nanosheets to determine if their advantageous physical properties can be safely harnessed for therapeutic and diagnostic applications. The comparative data and protocols provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of these two fascinating 2D materials.
References
- 1. Black Phosphorus and its Biomedical Applications [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Black Phosphorus Nanosheets for Mild Hyperthermia-Enhanced Chemotherapy and Chemo-Photothermal Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Black Phosphorus Nanosheet with High Thermal Conversion Efficiency for Photodynamic/Photothermal/Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Black Phosphorus and its Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tara.tcd.ie [tara.tcd.ie]
- 13. researchgate.net [researchgate.net]
- 14. Tuning the liquid-phase exfoliation of arsenic nanosheets by interaction with various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 17. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in arsenic trioxide encapsulated nanoparticles as drug delivery agents to solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current Advances of Nanomedicines Delivering Arsenic Trioxide for Enhanced Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current Advances of Nanomedicines Delivering Arsenic Trioxide for Enhanced Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Physicochemical Characterization and Pulmonary In Vitro Toxicity Screening of Different Categories of Two-Dimensional (2D) Nanomaterials [stacks.cdc.gov]
- 24. Observatorio CientÃfico [sciobs.upr.edu.cu]
- 25. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Arsenic Phosphide Using Scanning Tunneling Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic phosphide (B1233454) (AsP) is a tunable bandgap semiconductor with promising applications in next-generation electronics and optoelectronics. As a two-dimensional (2D) material, its properties are intrinsically linked to its atomic-scale structure and electronic landscape. Scanning Tunneling Microscopy (STM) stands out as a powerful technique for probing these characteristics with atomic resolution. This guide provides a comparative analysis of STM for the characterization of arsenic phosphide, referencing other common analytical techniques and presenting available experimental data.
Scanning Tunneling Microscopy (STM) Analysis of this compound
STM operates by scanning a sharp conductive tip over a sample surface, enabling the imaging of surface topography and the probing of local electronic properties with extraordinary spatial resolution. In the context of this compound, which is often studied as an alloy of black phosphorus (BP) and arsenic (black arsenic-phosphorus, b-AsₓP₁₋ₓ), STM can provide invaluable insights into its atomic arrangement and electronic structure.[1]
Key Observables with STM:
-
Atomic Lattice Imaging: STM can directly visualize the puckered honeycomb lattice of this compound, similar to that of black phosphorus.[2][3] Studies on arsenic-substituted black phosphorus have shown that STM can resolve the random embedding of arsenic atoms within the phosphorus host lattice while confirming the maintenance of a well-ordered lattice structure.[1][4]
-
Defect Analysis: The technique is highly sensitive to surface defects, such as vacancies, adatoms, and dislocations, which can significantly influence the material's electronic and transport properties.
-
Electronic Structure (via STS): Scanning Tunneling Spectroscopy (STS), a mode of STM, allows for the measurement of the local density of states (LDOS), providing crucial information about the bandgap and the position of the Fermi level.[2]
Experimental Data for Arsenic-Substituted Black Phosphorus (b-AsₓP₁₋ₓ)
Direct experimental STM data on a wide range of stoichiometric AsP compounds is limited in publicly accessible literature. However, studies on arsenic-substituted black phosphorus provide valuable analogous data.
| Parameter | Value | Material Composition | Reference |
| Lattice Structure | Puckered Honeycomb | b-AsₓP₁₋ₓ | [1][4] |
| Arsenic Incorporation | Randomly embedded in P lattice | b-AsₓP₁₋ₓ | [1][4] |
| Electrical Bandgap | ~0.16 ± 0.02 eV | b-As₀.₆P₀.₄ | [1] |
| Bandgap of Bulk b-As | ~0.29 eV | Natural Black Arsenic | [2] |
Comparison with Other Analytical Techniques
While STM provides unparalleled atomic-scale surface information, a comprehensive understanding of this compound often requires a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| Scanning Tunneling Microscopy (STM) | Atomic-scale surface topography, local electronic density of states, defect imaging. | Unmatched spatial resolution, direct visualization of atomic structure. | Requires conductive or semi-conductive samples, ultra-high vacuum conditions, and can be sensitive to surface contamination. |
| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography, mechanical properties (e.g., friction, adhesion). | Can be used on insulating samples, operates in various environments (air, liquid, vacuum). | Lower resolution than STM for atomic-scale features, can be destructive to soft samples. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and electronic state of the elements.[5][6][7] | Provides quantitative elemental and chemical state information from the near-surface region. | Limited spatial resolution compared to STM, provides averaged information over the analysis area. |
| Raman Spectroscopy | Vibrational modes, crystal structure, and quality.[8][9][10] | Non-destructive, sensitive to crystal structure and strain, can be performed in ambient conditions. | Indirect information about atomic positions, diffraction-limited spatial resolution. |
| Transmission Electron Microscopy (TEM) | Bulk crystal structure, defects, and morphology. | High-resolution imaging of the bulk material. | Requires electron-transparent samples (thinning is necessary), potential for beam damage. |
Experimental Protocols
Detailed experimental protocols for STM on this compound are not widely published. However, a general workflow can be established based on best practices for 2D materials like black phosphorus.[11][12]
Sample Preparation for STM of Exfoliated this compound
Caption: Workflow for STM sample preparation of exfoliated this compound.
-
Material Synthesis: High-quality single crystals of this compound are typically grown using methods like Chemical Vapor Transport (CVT).[4]
-
Mechanical Exfoliation: Thin flakes of AsP are mechanically exfoliated from the bulk crystal using the scotch tape method, similar to graphene and black phosphorus.[11][12]
-
Transfer to Substrate: The exfoliated flakes are transferred onto a conductive and atomically flat substrate, such as Highly Oriented Pyrolytic Graphite (HOPG) or a gold (Au(111)) surface.
-
In-situ Preparation: The sample is introduced into an ultra-high vacuum (UHV) chamber. To remove surface contaminants and resist layer residues from the exfoliation and transfer process, the sample is typically annealed at elevated temperatures.[12] Care must be taken to avoid thermal decomposition of the AsP.
-
STM Measurement: STM imaging and STS are then performed at low temperatures (e.g., 77 K or 4.5 K) to minimize thermal drift and enhance image stability.
Logical Relationships in Surface Analysis
The choice of analytical technique depends on the specific information required by the researcher.
Caption: Selection of analytical techniques based on research objectives.
Conclusion
Scanning Tunneling Microscopy is an indispensable tool for the atomic-scale characterization of this compound, providing direct insights into its surface structure and electronic properties that are unattainable with most other techniques. While the available experimental data specifically for AsP is still emerging, studies on arsenic-substituted black phosphorus demonstrate the immense potential of STM in this field. For a holistic understanding of this promising material, a correlative approach, integrating STM with complementary techniques such as XPS, Raman spectroscopy, and TEM, is highly recommended. This allows researchers to bridge the gap between atomic-scale features and macroscopic material properties, accelerating the development of novel electronic and photonic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. n11.iphy.ac.cn [n11.iphy.ac.cn]
- 4. Tunable bandgap of black phosphorus by arsenic substitution toward high-performance photodetector - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]
- 6. images.philips.com [images.philips.com]
- 7. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 8. Application of surface-enhanced Raman scattering to qualitative and quantitative analysis of arsenic species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A Raman spectroscopic study of arsenite and thioarsenite species in aqueous solution at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [1808.09164] STM Study of Exfoliated Few Layer Black Phosphorus Annealed in Ultrahigh Vacuum [arxiv.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to X-ray Diffraction Analysis of Arsenic Phosphide Compounds
For researchers, scientists, and drug development professionals working with novel inorganic compounds, understanding the crystal structure is paramount. X-ray diffraction (XRD) is a cornerstone technique for this purpose. This guide provides a comparative overview of the XRD analysis of arsenic phosphide (B1233454) (P-As) compounds, offering insights into their structural properties and the methodologies used for their characterization.
Structural Data Comparison of Arsenic Phosphide Alloys
P-As alloys can crystallize in an orthorhombic structure, similar to black phosphorus, especially at lower arsenic concentrations.[1] For a P/As ratio of approximately 1, the material exhibits an orthorhombic crystal structure.[1]
| Composition (P/As Ratio) | Crystal System | a (nm) | b (nm) | c (nm) | α, β, γ (°) | Reference |
| ~1 | Orthorhombic | 0.338 | 10.743 | 0.446 | 90 | [1] |
Table 1: Known X-ray Diffraction Data for an this compound Compound.
For other compositions within the P-As solid solution, it is expected that the lattice parameters will vary according to Vegard's law, which predicts a linear relationship between the crystal lattice parameter of an alloy and the concentrations of the constituent elements. However, deviations from this linearity can occur.[2][3] As the ratio of arsenic to phosphorus changes, the unit cell dimensions will be altered, which in turn influences the material's properties.
Experimental Protocol for XRD Analysis of this compound Compounds
A generalized experimental protocol for the powder X-ray diffraction (PXRD) analysis of this compound compounds is outlined below. This protocol is a synthesis of standard practices for III-V semiconductors and related compounds.
1. Sample Preparation:
-
Grinding: If the sample is a single crystal or larger crystallites, it should be gently ground into a fine, uniform powder using an agate mortar and pestle. This ensures that a sufficient number of crystallites are randomly oriented to produce a statistically representative diffraction pattern.
-
Sample Holder: The fine powder is then carefully packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to avoid errors in the diffraction angle.
2. Instrument Setup and Data Collection:
-
Diffractometer: A high-resolution powder diffractometer, such as a Bruker D8 Advance or similar instrument, is typically used.[1]
-
X-ray Source: A common X-ray source is Cu Kα radiation (λ = 1.5406 Å).
-
Operating Conditions: The X-ray tube is typically operated at a voltage of 40 kV and a current of 40 mA.
-
Goniometer Scan: The diffraction pattern is collected by scanning a range of 2θ angles. A typical scan range for initial characterization is from 10° to 80° 2θ, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Optics: For thin film analysis, grazing incidence XRD (GIXRD) is often employed to enhance the signal from the film and reduce the contribution from the substrate.[4]
3. Data Analysis:
-
Phase Identification: The collected XRD pattern is first compared to standard diffraction patterns from databases like the Inorganic Crystal Structure Database (ICSD) or the Crystallography Open Database (COD) to identify the crystalline phases present in the sample.
-
Rietveld Refinement: For detailed structural analysis, the Rietveld method is used.[5][6] This technique involves fitting a calculated diffraction pattern to the experimental data. The refinement process allows for the determination of precise lattice parameters, atomic positions, site occupancies, and other structural details. Software packages such as GSAS-II or FullProf are commonly used for Rietveld refinement.[7]
Experimental Workflow for XRD Analysis
The following diagram illustrates the typical workflow for the characterization of this compound compounds using X-ray diffraction.
Caption: Workflow for XRD analysis of this compound compounds.
References
- 1. Phosphorus Arsenic alloy [hqgraphene.com]
- 2. An investigation of the variation of lattice parameters with composition along the tie-line Ni3P-Fe3P | Semantic Scholar [semanticscholar.org]
- 3. Composition dependence of the lattice parameter in solid solutions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. utoledo.edu [utoledo.edu]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. X-Ray Powder Diffraction Data—Identification and Structure Elucidation of Unknown Stone—Rietveld Refinement Approach [scirp.org]
A Comparative Guide to Raman Spectroscopy of Black Arsenic-Phosphorus (b-AsP) Materials
For Researchers, Scientists, and Drug Development Professionals
Black arsenic-phosphorus (b-AsP) alloys, a new class of two-dimensional (2D) layered materials, have garnered significant attention for their highly tunable electronic and optical properties. As derivatives of black phosphorus (BP), these materials offer enhanced stability while preserving the anisotropic characteristics crucial for novel electronic and optoelectronic devices. Raman spectroscopy serves as a powerful, non-destructive technique to probe the fundamental vibrational properties of b-AsP, providing insights into its composition, crystal structure, and anisotropy. This guide offers a comparative analysis of the Raman spectroscopy of b-AsP materials, supported by experimental data and detailed protocols.
Performance Comparison: Raman Spectral Features of b-AsP, b-As, and b-P
The Raman spectrum of b-AsP alloys is a composite of the vibrational modes originating from As-As, As-P, and P-P bonds. The positions of these Raman peaks are highly sensitive to the stoichiometric composition of the alloy.[1][2] Generally, with an increasing arsenic concentration, the Raman peaks associated with P-P vibrations shift to lower wavenumbers (red-shift), while the As-As related peaks become more prominent.[3]
The key Raman active modes in pristine black phosphorus are observed at approximately 357 cm⁻¹ (A¹g), 432 cm⁻¹ (B₂g), and 460 cm⁻¹ (A²g).[1] In contrast, black arsenic exhibits its characteristic Raman peaks at lower frequencies. Alloying As with BP introduces new vibrational modes and shifts the existing ones, providing a spectral fingerprint of the material's composition.
Below is a summary of experimentally observed Raman peak positions for b-AsP with varying compositions, compared to pristine black phosphorus and black arsenic.
| Material Composition | A¹g (P-P like) (cm⁻¹) | B₂g (P-P like) (cm⁻¹) | A²g (P-P like) (cm⁻¹) | As-P modes (cm⁻¹) | A¹g (As-As like) (cm⁻¹) | B₂g (As-As like) (cm⁻¹) | A²g (As-As like) (cm⁻¹) | Reference |
| b-P | 357 | 432 | 460 | - | - | - | - | [1] |
| b-As₀.₂P₀.₈ | ~355 | ~430 | ~458 | 300-330 | - | - | - | [1] |
| b-As₀.₄P₀.₆ | ~350 | ~425 | ~450 | 300-330 | ~226 | ~238 | ~254 | [1][4] |
| b-As₀.₈₃P₀.₁₇ | - | - | - | - | 224 | 233 | 256 | [5] |
| b-As | - | - | - | - | ~220 | ~230 | ~250 | [6] |
Note: The exact peak positions can vary slightly depending on the sample thickness, strain, and laser excitation energy.
A significant characteristic of b-AsP materials is their in-plane anisotropy, which is reflected in the polarization-dependent Raman intensity.[5][7] The intensities of the Raman modes vary periodically with the polarization angle of the incident laser, confirming the anisotropic crystal structure.[5] For instance, the intensity of the B₂g mode in black arsenic has been shown to exhibit a four-fold symmetry in its polar plot.[8]
Furthermore, studies on the environmental stability of b-AsP have shown that the incorporation of arsenic enhances its resistance to degradation compared to pure black phosphorus.[1][9] This increased stability is a crucial advantage for practical device applications.
Experimental Protocols
The following sections detail the common methodologies employed for the synthesis and Raman characterization of b-AsP materials.
A prevalent method for synthesizing b-AsP single crystals is the short-way transport technique.[6]
-
Precursor Materials: High-purity grey arsenic, red phosphorus, tin, and tin(IV) iodide are used as starting materials.
-
Ampoule Sealing: The precursors are placed in a quartz ampoule, which is then evacuated and sealed.
-
Thermal Growth: The sealed ampoule is subjected to a specific temperature gradient in a furnace, typically ramped up to a maximum temperature of around 630-650 °C.[1][6] This process facilitates the transport and reaction of the precursors to form b-AsP crystals.
Two-dimensional flakes of b-AsP are typically prepared by mechanical exfoliation.[6]
-
Exfoliation: Bulk b-AsP crystals are exfoliated using adhesive tape to obtain thin flakes.
-
Transfer: The exfoliated flakes are then transferred onto a Si/SiO₂ substrate. The SiO₂ layer (typically 300 nm) provides good optical contrast for identifying the flakes.[5]
Standard micro-Raman spectroscopy is employed to characterize the vibrational properties of the b-AsP flakes.
-
Instrumentation: A micro-Raman system, such as a Renishaw inVia, is commonly used.
-
Laser Excitation: A visible laser, typically with a wavelength of 532 nm, is used as the excitation source.[3]
-
Calibration: The spectrometer is calibrated using the Raman peak of silicon at 520 cm⁻¹.[1]
-
Data Acquisition: Spectra are collected from the exfoliated flakes. For polarization-resolved measurements, a half-wave plate is used to rotate the polarization of the incident laser, and spectra are recorded at different angles.[3][5]
Visualizing the Workflow
The logical flow of synthesizing and characterizing b-AsP materials can be visualized as follows:
Caption: A flowchart of the b-AsP synthesis and Raman analysis process.
The relationship between the composition of b-AsP and its observed Raman modes can be depicted as:
Caption: Raman modes in b-AsP are dictated by its elemental composition.
References
- 1. mdpi.com [mdpi.com]
- 2. Raman and electrical transport properties of few-layered arsenic-doped black phosphorus - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arxiv.org [arxiv.org]
- 9. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to Arsenic Speciation Analysis: A Comparative Look at Leading Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of arsenic species is paramount. The toxicity and bioavailability of arsenic are highly dependent on its chemical form, making speciation analysis a critical step in environmental monitoring, food safety assessment, and toxicological studies. This guide provides an objective comparison of the leading analytical techniques for arsenic speciation, supported by experimental data and detailed protocols to aid in method selection and implementation.
The various forms of arsenic range from the highly toxic inorganic species, arsenite (As(III)) and arsenate (As(V)), to less toxic organic compounds like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), and the virtually non-toxic arsenobetaine (B179536) (AsB) commonly found in seafood. Understanding the distribution of these species in a given sample is crucial for accurate risk assessment and for studies on arsenic metabolism and its pathological effects.
Performance Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for arsenic speciation depends on several factors, including the sample matrix, the target arsenic species, the required sensitivity, and the available instrumentation. The most commonly employed techniques are hyphenated methods that couple a separation technique, such as liquid chromatography (LC) or hydride generation (HG), with a sensitive detection method, like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS).
Here, we present a comparative summary of the performance of the most widely used techniques for arsenic speciation.
| Technique | Common Analytes | Typical Sample Matrices | Limit of Detection (LOD) (µg/L) | Precision (%RSD) | Accuracy (Recovery %) | Throughput |
| LC-ICP-MS | As(III), As(V), MMA, DMA, AsB, AsC | Water, Urine, Blood, Food, Soil | 0.01 - 1.0[1][2] | < 5[3] | 85 - 115[3] | High |
| HG-AAS | As(III), As(V), MMA, DMA | Water, Soil, Biological Tissues | 0.1 - 2.0[4] | 5 - 15 | 80 - 120 | Moderate |
| HG-AFS | As(III), As(V), MMA, DMA | Water, Environmental Samples | 0.01 - 0.1 | < 10 | 90 - 110 | Moderate |
| CE-ICP-MS | As(III), As(V), MMA, DMA, AsB, AsC | Water, Biological Extracts | 0.1 - 1.0 | < 10 | 80 - 110 | High |
| LC-ESI-MS | As(III), As(V) and other species | Water, Biological Extracts | 1 - 10 | < 15 | 80 - 120 | High |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results in arsenic speciation analysis. Below are representative protocols for two of the most common techniques.
Protocol 1: Speciation of Arsenic in Urine by High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This protocol is adapted from the CDC Laboratory Procedure Manual for the analysis of arsenic species in human urine.[5]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Dilute the urine sample 1:10 with the mobile phase eluent (e.g., a solution of ammonium (B1175870) carbonate and ammonium nitrate).
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
2. HPLC Separation:
-
HPLC System: Agilent 1100 Series or equivalent.
-
Column: Anion-exchange column (e.g., Hamilton PRP-X100).
-
Mobile Phase: A gradient elution using two eluents:
-
Eluent A: Low concentration ammonium carbonate/nitrate buffer.
-
Eluent B: High concentration ammonium carbonate/nitrate buffer.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. ICP-MS Detection:
-
ICP-MS System: Agilent 7500 Series or equivalent.
-
RF Power: 1550 W.
-
Carrier Gas Flow: 1.12 L/min.
-
Monitored m/z: 75 (As).
-
Interference Removal: Use of a collision/reaction cell (e.g., with helium) to minimize argon chloride (ArCl+) interference.
4. Quantification:
-
Prepare a series of calibration standards containing known concentrations of As(III), As(V), MMA, DMA, and AsB in the mobile phase.
-
Generate a calibration curve for each arsenic species by plotting the peak area against the concentration.
-
Quantify the arsenic species in the urine samples by comparing their peak areas to the calibration curves.
Protocol 2: Determination of Inorganic Arsenic in Water by Hydride Generation Atomic Absorption Spectrometry (HG-AAS)
This protocol is based on EPA Method 7061A and other established procedures.[4][6]
1. Sample Preparation and Digestion (for total inorganic arsenic):
-
Acidify the water sample with nitric acid to a pH < 2 upon collection.
-
For total inorganic arsenic, a digestion step is required to convert all inorganic arsenic to As(V). A common method is a nitric acid/sulfuric acid digestion.
-
After digestion, ensure all nitric acid is removed by heating until fumes of sulfur trioxide are observed to prevent interference.
2. Reduction of As(V) to As(III):
-
Before analysis, all arsenate (As(V)) in the sample or standard must be reduced to arsenite (As(III)).
-
Add a reducing agent, such as a solution of potassium iodide and ascorbic acid, to the sample and allow sufficient time for the reduction to complete (typically 30-60 minutes).
3. Hydride Generation:
-
Introduce the pre-reduced sample into a reaction vessel.
-
Add a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) in a sodium hydroxide (B78521) solution, to the acidified sample.
-
This reaction generates volatile arsine gas (AsH₃) from the As(III) present.
4. Atomic Absorption Spectrometry Detection:
-
An inert gas (e.g., argon) stream carries the generated arsine gas to a heated quartz cell in the light path of an atomic absorption spectrometer.
-
The arsine gas is atomized in the heated cell.
-
The absorbance of the arsenic atomic line (typically at 193.7 nm) is measured, which is proportional to the concentration of arsenic in the sample.
5. Quantification:
-
Prepare a series of calibration standards containing known concentrations of an arsenic standard (typically an As(III) or As(V) standard that is also pre-reduced).
-
Generate a calibration curve by plotting the absorbance against the concentration.
-
Determine the concentration of arsenic in the samples by comparing their absorbance to the calibration curve. To determine As(V) concentration, the As(III) concentration (analyzed without the initial reduction step) is subtracted from the total inorganic arsenic concentration.
Visualizing Arsenic Speciation Analysis and Metabolism
To better illustrate the complex processes involved in arsenic speciation analysis and its biological implications, we provide the following diagrams created using the DOT language.
Experimental Workflow for Arsenic Speciation Analysis
The following diagram outlines a typical workflow for the speciation analysis of arsenic in a solid environmental or biological sample.
Caption: A generalized workflow for arsenic speciation analysis.
Simplified Metabolic Pathway of Inorganic Arsenic
This diagram illustrates the key steps in the metabolism of inorganic arsenic in the human body, highlighting the conversion to more and less toxic forms.
Caption: A simplified diagram of inorganic arsenic metabolism.
Conclusion
The speciation analysis of arsenic is a complex but essential field of analytical chemistry with significant implications for public health and environmental science. The choice of analytical technique should be carefully considered based on the specific research question, sample matrix, and available resources. HPLC-ICP-MS stands out as the gold standard for its high sensitivity, selectivity, and ability to analyze a wide range of arsenic species. However, techniques like HG-AAS and HG-AFS offer viable and more cost-effective alternatives for the analysis of volatile arsenic species. By providing detailed protocols and comparative data, this guide aims to empower researchers to confidently select and implement the most appropriate methods for their arsenic speciation studies, ultimately contributing to a better understanding of the risks associated with arsenic exposure and the development of effective mitigation strategies.
References
A Comparative Guide to Analytical Techniques for Arsenic Detection and Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of arsenic are critical across various scientific disciplines, from environmental monitoring to pharmaceutical development, due to its significant toxicity and regulatory limits. This guide provides an objective comparison of the primary analytical techniques used for arsenic determination, supported by performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Key Analytical Techniques
The selection of an analytical technique for arsenic determination hinges on factors such as the required detection limit, sample matrix, sample throughput, and available instrumentation. The following table summarizes the quantitative performance of the most common techniques: Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Atomic Fluorescence Spectrometry (AFS).
| Technique | Method | Typical Detection Limit (µg/L) | Linear Dynamic Range (µg/L) | Precision (% RSD) | Throughput | Interferences |
| Atomic Absorption Spectrometry (AAS) | Graphite (B72142) Furnace (GFAAS) | 0.1 - 2.0[1][2] | 5 - 100[3] | < 5[4] | Moderate | Chemical matrix, spectral |
| Hydride Generation (HG-AAS) | 0.02 - 1.0[1][5] | 2 - 20[5] | < 5 | High | Other hydride-forming elements, transition metals | |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Standard | 0.01 - 0.1 | 0.1 - 10,000 | < 3 | High | Isobaric and polyatomic interferences (e.g., ArCl+) |
| Atomic Fluorescence Spectrometry (AFS) | Hydride Generation (HG-AFS) | 0.01 - 0.1 | 0.1 - 100 | < 5 | High | Quenching effects from some metals |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are standardized protocols for the determination of arsenic in water samples using GFAAS, ICP-MS, and HG-AFS.
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
This method is suitable for the determination of low concentrations of arsenic in water.
a. Sample Preparation: For total recoverable arsenic, acid digestion is required.
-
Acidify the sample with nitric acid to a pH of <2.
-
Transfer 100 mL of the acidified sample to a beaker.
-
Add 1 mL of concentrated nitric acid and 0.5 mL of concentrated hydrochloric acid.
-
Gently heat the sample on a hot plate, evaporating to approximately 20 mL.
-
Allow the sample to cool and quantitatively transfer it to a 50 mL volumetric flask.
-
Add a matrix modifier, such as a solution of palladium and magnesium nitrate.
-
Bring the solution to volume with deionized water.
b. Instrumental Analysis:
-
Instrument: Graphite Furnace Atomic Absorption Spectrometer.
-
Wavelength: 193.7 nm.
-
Lamp: Arsenic electrodeless discharge lamp (EDL).
-
Furnace Program:
-
Drying: 110 °C for 30 seconds.
-
Pyrolysis (Ashing): 1300 °C for 20 seconds.
-
Atomization: 2300 °C for 5 seconds (with inert gas stop-flow).
-
Clean out: 2500 °C for 3 seconds.
-
-
Calibration: Prepare a series of arsenic standards in a similar acid matrix, including the matrix modifier.
c. Quality Control:
-
Analyze a calibration blank and a reagent blank with each batch of samples.
-
Analyze a certified reference material (CRM) to assess accuracy.
-
Perform spike recovery analysis on a sample to evaluate matrix effects. The spike recovery should be within 85-115%.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) - Based on EPA Method 200.8
ICP-MS offers high sensitivity and is suitable for the multi-element analysis of trace metals, including arsenic, in water and wastes.[6][7][8][9][10]
a. Sample Preparation: For the determination of total recoverable elements, a digestion procedure is required.[7]
-
Acidify the sample with (1+1) nitric acid to a pH of <2 at the time of collection.
-
For turbid samples, transfer 100 mL of a well-mixed, acid-preserved sample to a 250-mL Griffin beaker.
-
Add 2 mL of (1+1) nitric acid and 1.0 mL of (1+1) hydrochloric acid.
-
Heat on a hot plate at 85°C until the volume is reduced to approximately 20 mL.
-
After cooling, quantitatively transfer the sample to a 100-mL volumetric flask and dilute to volume with reagent water.
b. Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma-Mass Spectrometer.
-
Mass-to-charge ratio (m/z): 75 for arsenic.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and sample uptake rate according to the instrument manufacturer's recommendations.
-
Interference Correction: Use a collision/reaction cell with a gas like helium or hydrogen to minimize the argon chloride (ArCl+) interference at m/z 75. Alternatively, mathematical correction equations can be applied.
-
Internal Standard: Use an internal standard, such as yttrium (Y) or rhodium (Rh), to correct for instrument drift and matrix effects.
c. Quality Control:
-
Initial Demonstration of Capability: Analyze four replicates of a quality control sample with a concentration of 10-20 times the method detection limit (MDL).
-
Method Blank: Analyze a reagent water blank with each analytical batch.
-
Laboratory Control Sample (LCS): Analyze an LCS from an independent source with each batch.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze an MS/MSD for each batch of 20 or fewer samples to assess matrix effects and precision.
Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS)
This technique is highly sensitive and specific for arsenic and other hydride-forming elements.
a. Sample Preparation:
-
Acidify the sample with hydrochloric acid.
-
To determine total inorganic arsenic, a pre-reduction step is necessary to convert As(V) to As(III). This is typically achieved by adding a reducing agent like potassium iodide (KI) and ascorbic acid and allowing the reaction to proceed for at least 30 minutes.
b. Instrumental Analysis:
-
Instrument: Atomic Fluorescence Spectrometer coupled with a continuous-flow hydride generation system.
-
Reagents:
-
Reductant: Sodium borohydride (B1222165) (NaBH₄) solution, typically 0.5-1.0% (w/v) in a dilute sodium hydroxide (B78521) solution.
-
Carrier Solution: Hydrochloric acid (HCl), typically 2-5 M.
-
-
Procedure:
-
The acidified sample (with pre-reduced arsenic) is mixed with the sodium borohydride solution in the hydride generator.
-
Volatile arsine (AsH₃) is formed.
-
An inert gas (e.g., argon) sweeps the arsine into the atomizer of the AFS instrument.
-
The arsine is atomized in a miniature argon-hydrogen flame.
-
The arsenic atoms are excited by a high-intensity arsenic hollow cathode lamp or EDL, and the resulting fluorescence is measured.
-
-
Calibration: Prepare calibration standards of As(III) and subject them to the same pre-reduction step as the samples.
c. Quality Control:
-
Analyze a reagent blank with each set of samples.
-
Verify the efficiency of the pre-reduction step by analyzing a standard containing only As(V).
-
Analyze a certified reference material to confirm the accuracy of the method.
Visualizing the Analytical Workflow
To provide a clearer understanding of the arsenic analysis process, the following diagram illustrates the general experimental workflow.
References
- 1. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of arsenic and selenium in water and sediment by graphite furnace atomic absorption spectrometry [pubs.usgs.gov]
- 2. soctrade.ua [soctrade.ua]
- 3. NEMI Method Summary - 206.2 [nemi.gov]
- 4. Optimization of a GFAAS method for determination of total inorganic arsenic in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.publicnow.com [docs.publicnow.com]
- 6. epa.gov [epa.gov]
- 7. NEMI Method Summary - 200.8 [nemi.gov]
- 8. esslabshop.com [esslabshop.com]
- 9. epa.gov [epa.gov]
- 10. Analyzing Trace Elements With EPA Method 200.8 | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal of Arsenic Phosphide: A Step-by-Step Guide for Laboratory Professionals
Introduction
This document provides essential safety and logistical information for the proper disposal of arsenic phosphide (B1233454) (AsP) in a laboratory setting. Arsenic phosphide is a highly toxic compound that presents a dual hazard due to its arsenic content and the potential to release toxic and flammable phosphine (B1218219) gas upon contact with moisture. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: This procedure is a synthesized guide based on best practices for handling arsenic and phosphide compounds. The Safety Data Sheet (SDS) for the specific this compound product in use must be consulted as the primary source of information for handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, a thorough risk assessment must be conducted. All personnel involved must be trained on the specific hazards of this compound, including its high acute toxicity, carcinogenicity, and the dangers of phosphine gas.
Designated Work Area
All work with this compound and its waste must be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust and potential phosphine gas. This area must be clearly labeled with "Danger: Arsenic Work Area" and "Cancer Hazard" warnings.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound waste is outlined in the table below. Always inspect PPE for integrity before use.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Body Protection | A lab coat with long sleeves and a buttoned front. A chemical-resistant apron is recommended for larger quantities. |
| Respiratory | For procedures that may generate dust or phosphine gas, a full-face respirator with cartridges appropriate for arsenic and phosphine or a self-contained breathing apparatus (SCBA) is necessary. |
Step-by-Step Disposal Procedure
The following is a general procedure for the disposal of small quantities of this compound waste typically generated in a research laboratory. This process involves the collection of waste, potential deactivation of residual material, and packaging for hazardous waste pickup.
Waste Collection
-
Solid Waste: All solid waste contaminated with this compound, including personal protective equipment (PPE), weighing papers, and contaminated labware, must be collected in a designated hazardous waste container.
-
Containers: Use a wide-mouthed, sealable container made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE). The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Labeling: The waste container must be labeled with a "Cancer Hazard" warning.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and water. Secondary containment is required.
Decontamination of Non-Disposable Equipment
-
Rinsing: Non-disposable equipment should be rinsed with a suitable solvent (refer to the specific product SDS).
-
Rinsate Collection: All rinsate must be collected as hazardous waste in a separate, sealed container labeled "Hazardous Waste: this compound Rinsate."
-
Final Cleaning: After the initial rinse, equipment can be washed with soap and water. This wash water must also be collected as hazardous waste.
Spill Management
In the event of a spill, evacuate the area and alert your institution's Environmental Health & Safety (EHS) department immediately. If the spill is small and you are trained to handle it:
| Spill Cleanup Materials | Procedure |
| Absorbent Material | Inert absorbent material (e.g., vermiculite, sand). |
| Neutralizing Agent for Phosphine | A solution of sodium hypochlorite (B82951) (bleach) can be used to neutralize phosphine gas that may be generated. |
| Cleanup Tools | Use non-sparking tools for solid spills. |
| Waste Collection | Collect all cleanup materials in a sealed container for hazardous waste disposal. |
Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Considerations
Arsenic and its compounds are regulated as hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The EPA hazardous waste code for arsenic is D004. All disposal activities must comply with federal, state, and local regulations.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
Safeguarding Researchers: A Comprehensive Guide to Handling Arsenic Phosphide
Essential Safety and Logistical Information for the Laboratory
The handling of arsenic phosphide (B1233454), a compound of the highly toxic and carcinogenic element arsenic, demands rigorous safety protocols to mitigate significant health risks.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. All procedures should be conducted with the utmost care and in strict adherence to institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to arsenic phosphide. The following table summarizes the required PPE for various laboratory activities involving this hazardous material.
| Body Part | Required PPE | Standard/Specification |
| Respiratory | Full-face respirator with multi-purpose combination (US) respirator cartridges. | NIOSH approved |
| Eyes/Face | Chemical splash goggles and a face shield. | ANSI Z87.1 |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | ASTM F739 |
| Body | Lab coat, coveralls, or a chemical-resistant apron. | |
| Feet | Closed-toe shoes, impervious boots for spill response. |
Note: Respirator use requires prior medical clearance, training, and fit-testing.[1] Always inspect PPE for damage before use and replace as needed.
Engineering Controls and Hygiene
Engineering controls are designed to isolate the handler from the hazardous material. Strict hygiene practices are mandatory to prevent accidental ingestion or secondary contamination.
-
Ventilation: All handling of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[1]
-
Designated Area: Clearly mark and restrict access to the area where this compound is handled and stored. Label the area with a "Cancer Hazard" warning.[1]
-
Emergency Equipment: An approved and certified emergency eyewash and safety shower must be readily accessible in the laboratory.[1]
-
Hygiene: Do not eat, drink, smoke, or apply cosmetics in the work area.[4][5] Always wash hands and face thoroughly with soap and water after handling the material and before leaving the laboratory.[5]
Standard Operating Procedure: Weighing and Preparing an this compound Solution
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
Materials:
-
This compound solid
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Beaker
-
Wash bottle with solvent
-
Waste container for solid this compound waste
-
Waste container for liquid this compound waste
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula. Avoid creating dust.[6]
-
Record the weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed this compound into the volumetric flask.
-
Use a small amount of the solvent to rinse the weighing paper and spatula, transferring the rinse into the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask to approximately half of the final volume.
-
Stopper the flask and gently swirl to dissolve the solid.
-
Once dissolved, add the solvent to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup:
-
Place all disposable materials contaminated with this compound (e.g., weighing paper, gloves) into the designated solid hazardous waste container.
-
Decontaminate all non-disposable equipment (e.g., spatula, beaker) by rinsing with a suitable solvent and collecting the rinsate in the designated liquid hazardous waste container.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, use a HEPA-filtered vacuum for cleanup of solid material and deposit it in a sealed container.[7] For larger spills or any spill involving liquid, contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, absorbent pads) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: All solutions and solvent rinsates containing this compound must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: Contact your institution's environmental health and safety department for proper disposal procedures.[9] Do not dispose of this compound waste down the drain or in the regular trash.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. wcu.edu [wcu.edu]
- 2. hmdb.ca [hmdb.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]
- 5. velsafe.com [velsafe.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
